Product packaging for cis-Ned19(Cat. No.:)

cis-Ned19

Cat. No.: B12368896
M. Wt: 514.6 g/mol
InChI Key: FUHCEERDBRGPQZ-NMXAJACMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cis-Ned19 is a useful research compound. Its molecular formula is C30H31FN4O3 and its molecular weight is 514.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H31FN4O3 B12368896 cis-Ned19

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H31FN4O3

Molecular Weight

514.6 g/mol

IUPAC Name

(1S)-1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C30H31FN4O3/c1-38-27-11-10-19(16-20(27)18-34-12-14-35(15-13-34)26-9-5-3-7-23(26)31)28-29-22(17-25(33-28)30(36)37)21-6-2-4-8-24(21)32-29/h2-11,16,25,28,32-33H,12-15,17-18H2,1H3,(H,36,37)/t25?,28-/m0/s1

InChI Key

FUHCEERDBRGPQZ-NMXAJACMSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of cis-Ned19 Action on Two-Pore Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent intracellular second messenger that mobilizes calcium (Ca²⁺) from acidic organelles, primarily lysosomes and endosomes. This Ca²⁺ release is mediated by two-pore channels (TPCs), a family of ion channels localized to the membranes of these organelles. The NAADP-TPC signaling pathway is implicated in a multitude of cellular processes, making it a critical target for pharmacological intervention. cis-Ned19, a cell-permeant fluorescent small molecule, has emerged as a valuable tool for investigating this pathway. This technical guide provides an in-depth exploration of the mechanism of action of this compound on TPCs, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Mechanism of Action of this compound

This compound functions as a specific antagonist of the NAADP-mediated Ca²⁺ signaling pathway. Its primary mechanism involves the inhibition of Ca²⁺ release from acidic stores by acting on the TPC complex. While the precise binding site of NAADP on the TPC complex is still under investigation, it is widely accepted that TPCs are the channels responsive to NAADP stimulation.[1] this compound, as a structural analogue of NAADP, is thought to interfere with this activation process.

The interaction is not a simple competitive antagonism at the NAADP binding site. Studies have suggested a more complex, non-competitive mechanism of inhibition. Evidence points to the existence of two distinct binding sites for NAADP on its receptor: a high-affinity "locking" site responsible for desensitization and a low-affinity "opening" site that triggers channel activation. Ned-19 and its analogues have been instrumental in dissecting these sites. For instance, Ned-19 inhibits both NAADP-induced Ca²⁺ release and radiolabeled NAADP binding, suggesting it interacts with the high-affinity site.

Functionally, the application of this compound leads to a reduction in the frequency and amplitude of NAADP-evoked Ca²⁺ signals. This inhibitory effect has been observed across various cell types, including smooth muscle cells and T-lymphocytes.[2] The fluorescence of this compound has been utilized to demonstrate its colocalization with lysosomal markers, confirming its site of action within the cell.[2]

Quantitative Data

The following table summarizes the key quantitative parameters describing the interaction of this compound and its stereoisomer, trans-Ned19, with the NAADP/TPC signaling pathway.

CompoundParameterValueSpecies/SystemExperimental ConditionReference
This compound IC₅₀2.7 µMRatNorepinephrine-induced [Ca²⁺]i rise in aortic smooth muscle cells[3]
trans-Ned19 IC₅₀8.9 µMRatNorepinephrine-induced [Ca²⁺]i rise in aortic smooth muscle cells
Ned-19 IC₅₀4 µMSea Urchin[³²P]NAADP competition binding assay in egg homogenate
Ned-19 Kᵢ (estimated)~190 nMSea UrchinCalculated from IC₅₀ using the Cheng-Prusoff equation*

*The Kᵢ value was estimated using the Cheng-Prusoff equation (Kᵢ = IC₅₀ / (1 + [L]/Kₐ)), where the IC₅₀ is 4 µM, the concentration of the radioligand ([³²P]NAADP) is assumed to be equal to its Kₐ (~0.2 nM), and the Kₐ of NAADP is approximately 0.2 nM.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and the mechanism of inhibition by this compound.

NAADP_TPC_Signaling cluster_agonist Agonist Stimulation cluster_cell Cellular Environment cluster_lysosome Lysosome Agonist Agonist (e.g., Norepinephrine) GPCR GPCR Agonist->GPCR Enzyme NAADP Synthase GPCR->Enzyme activates NAADP NAADP Enzyme->NAADP produces TPC TPC NAADP->TPC activates Ca_release Ca²⁺ Release TPC->Ca_release mediates Ca_store Ca²⁺ Store Ca_store->TPC Cellular_Response Cellular Response Ca_release->Cellular_Response

Figure 1: NAADP-TPC Signaling Pathway.

Ned19_Inhibition NAADP NAADP TPC TPC NAADP->TPC activates cis_Ned19 This compound cis_Ned19->TPC inhibits Ca_release Ca²⁺ Release TPC->Ca_release No_Ca_release Inhibition of Ca²⁺ Release TPC->No_Ca_release

Figure 2: Mechanism of TPC Inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

NAADP-Mediated Calcium Release Assay

This assay measures the ability of this compound to inhibit NAADP-induced Ca²⁺ release from intracellular stores.

  • Cell Preparation:

    • Culture cells of interest (e.g., rat aortic smooth muscle cells) to 80-90% confluency.

    • For suspension cells, harvest and wash with a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • For adherent cells, experiments can be performed directly on coverslips.

  • Fluorescent Dye Loading:

    • Load cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.

    • Wash cells to remove excess dye.

  • Antagonist Pre-incubation:

    • Pre-incubate the dye-loaded cells with varying concentrations of this compound for 10-30 minutes at room temperature. A vehicle control (e.g., DMSO) should be run in parallel.

  • NAADP Stimulation:

    • Establish a baseline fluorescence reading.

    • Add a submaximal concentration of an agonist that generates NAADP (e.g., norepinephrine) or introduce NAADP directly into permeabilized cells.

  • Fluorescence Measurement:

    • Record changes in fluorescence intensity over time using a fluorescence microscope or plate reader.

    • For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths (e.g., 340/380 nm) is measured.

  • Data Analysis:

    • Calculate the change in intracellular Ca²⁺ concentration ([Ca²⁺]i) based on the fluorescence signal.

    • Plot the dose-response curve for this compound inhibition and determine the IC₅₀ value.

Radioligand Competition Binding Assay

This assay determines the affinity of this compound for the NAADP binding site.

  • Membrane Preparation:

    • Homogenize a source rich in NAADP receptors (e.g., sea urchin eggs or cells overexpressing TPCs) in an ice-cold lysis buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at a high speed to pellet the membranes.

    • Resuspend the membrane pellet in a binding buffer.

  • Binding Reaction:

    • In a multi-well plate, combine the membrane preparation, a fixed concentration of radiolabeled NAADP (e.g., [³²P]NAADP), and varying concentrations of unlabeled this compound.

    • Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled NAADP).

    • Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through glass fiber filters to separate membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to determine specific binding.

    • Plot the percentage of specific binding as a function of the this compound concentration to determine the IC₅₀ value.

    • Calculate the inhibitory constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology

This technique directly measures the effect of this compound on TPC ion channel activity.

  • Lysosome Isolation and Patching:

    • Isolate enlarged lysosomes from cells overexpressing the TPC of interest.

    • Using a glass micropipette, form a high-resistance seal with the lysosomal membrane (lysosome-attached patch).

    • Alternatively, whole-lysosome recordings can be performed.

  • Channel Recording:

    • Apply a voltage clamp to the lysosomal patch and record the single-channel or whole-lysosome currents.

    • Establish a baseline recording of TPC activity.

  • Compound Application:

    • Perfuse NAADP into the bath solution to activate TPCs and record the resulting increase in channel activity.

    • Subsequently, apply this compound to the bath and observe its effect on NAADP-activated TPC currents.

  • Data Analysis:

    • Analyze the patch-clamp recordings to determine changes in channel open probability, single-channel conductance, and mean open/closed times in the presence of this compound.

Fluorescence Microscopy for Lysosomal Colocalization

This method visualizes the subcellular localization of this compound.

  • Cell Culture and Staining:

    • Plate cells on glass-bottom dishes or coverslips.

    • Incubate the cells with a fluorescent lysosomal marker (e.g., LysoTracker Red DND-99) according to the manufacturer's protocol.

    • Incubate the cells with fluorescent this compound (which is intrinsically fluorescent).

  • Image Acquisition:

    • Wash the cells to remove excess probes.

    • Acquire images using a confocal or super-resolution fluorescence microscope, capturing separate images for the lysosomal marker and this compound fluorescence.

  • Colocalization Analysis:

    • Merge the images from the different fluorescence channels.

    • Quantitatively analyze the degree of colocalization between the this compound signal and the lysosomal marker using statistical methods such as Pearson's correlation coefficient or Manders' overlap coefficient.

Experimental Workflow Diagram

Experimental_Workflow cluster_ca_assay Calcium Release Assay cluster_binding_assay Radioligand Binding Assay cluster_patch_clamp Patch-Clamp Electrophysiology cluster_microscopy Fluorescence Microscopy A1 Cell Prep & Dye Loading A2 This compound Incubation A1->A2 A3 NAADP Stimulation A2->A3 A4 Fluorescence Measurement A3->A4 A5 IC₅₀ Determination A4->A5 B1 Membrane Prep B2 Competition Binding B1->B2 B3 Filtration B2->B3 B4 Scintillation Counting B3->B4 B5 IC₅₀ & Kᵢ Calculation B4->B5 C1 Lysosome Isolation C2 Patch Formation C1->C2 C3 NAADP & this compound Application C2->C3 C4 Current Recording & Analysis C3->C4 D1 Cell Staining (LysoTracker) D2 This compound Incubation D1->D2 D3 Image Acquisition D2->D3 D4 Colocalization Analysis D3->D4

References

An In-depth Technical Guide to the Cellular Functions of cis-Ned19

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

cis-Ned19 is a potent, cell-permeant small molecule that has emerged as a critical pharmacological tool for investigating intracellular calcium (Ca²⁺) signaling pathways. It functions primarily as an antagonist of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)-mediated Ca²⁺ release from acidic organelles. Its principal targets are the Two-Pore Channels (TPCs) located on the membranes of endosomes and lysosomes. By inhibiting these channels, this compound allows for the detailed study of the physiological and pathological roles of NAADP-TPC signaling axes in a multitude of cellular processes, including smooth muscle contraction, T-cell activation, autophagy, and cell death. This guide provides a comprehensive overview of the molecular mechanism of this compound, its impact on cellular functions, quantitative data on its activity, and detailed experimental protocols for its use.

Core Mechanism of Action: Antagonism of NAADP-Mediated Calcium Release

The primary function of this compound is to inhibit the mobilization of intracellular calcium (Ca²⁺) from acidic stores, such as lysosomes and endosomes.[1] This action is mediated through its antagonism of the NAADP signaling pathway.

1.1. Targeting Two-Pore Channels (TPCs)

NAADP is recognized as the most potent Ca²⁺-releasing second messenger.[2][3] It triggers Ca²⁺ release by activating Two-Pore Channels (TPCs), which are ion channels localized within the endolysosomal system.[1][4] There are two main isoforms, TPC1 and TPC2. This compound acts as a structural analogue of NAADP and an inhibitor of TPCs. Studies in rat aortic smooth muscle cells (SMCs) have shown that the effects of norepinephrine (NE), a hormone that triggers Ca²⁺ release, are significantly reduced by both pharmacological blockade of TPCs with Ned-19 and genetic knockdown of TPC1. This suggests that TPC1 is a key target for this compound in this cell type. In other systems, Ned-19 has been shown to antagonize NAADP activation of TPC2.

1.2. Subcellular Localization

The site of action for this compound is consistent with the localization of its targets. Fluorescently labeled this compound demonstrates a high degree of colocalization with LysoTracker, a probe for acidic organelles like lysosomes and endosomes, in smooth muscle cells. This vesicular compartment localization confirms that this compound can access its target TPCs within the cell. No significant fluorescence from this compound is typically observed in the endoplasmic reticulum, mitochondria, or at the plasma membrane.

1.3. Concentration-Dependent Effects

The action of Ned-19 isomers can be complex and concentration-dependent. While generally considered an antagonist, studies on TPC2 have shown that Ned-19 can potentiate NAADP activation at nanomolar concentrations while acting as a non-competitive antagonist at micromolar concentrations. In memory CD4⁺ T cells, trans-Ned19 was observed to stimulate Ca²⁺ flux at concentrations between 50-200 µM but inhibit it at 250-300 µM. This dual activity underscores the importance of careful dose-response studies in any new experimental system.

Key Cellular Functions Modulated by this compound

By modulating Ca²⁺ release from acidic stores, this compound impacts a cascade of downstream cellular events.

2.1. Regulation of Intracellular Calcium Signaling

The most direct and well-documented function of this compound is the inhibition of agonist-induced Ca²⁺ signaling.

  • In Smooth Muscle Cells (SMCs): this compound effectively inhibits the rise in intracellular Ca²⁺ concentration ([Ca²⁺]i) induced by norepinephrine (NE). This, in turn, leads to the relaxation of aortic rings pre-constricted by NE, demonstrating a direct link between TPC-mediated Ca²⁺ signaling and vascular tone. The inhibitory effect on Ca²⁺ signals induced by other agonists like angiotensin II, vasopressin, and 5-HT is notably weaker.

  • In T-Lymphocytes: The NAADP pathway is crucial for T-cell activation following T-cell receptor (TCR) stimulation. Ned-19 has been shown to inhibit TCR-mediated Ca²⁺ flux and subsequent downstream effector functions, including proliferation and cytokine production in memory CD4⁺ T cells.

2.2. Modulation of Autophagy

Autophagy is a fundamental cellular degradation process where cytoplasmic components are sequestered in autophagosomes and delivered to lysosomes for breakdown. Lysosomal function and Ca²⁺ signaling are intimately linked to autophagic regulation.

  • Inhibition of Autophagic Flux: By blocking TPCs, Ned-19 can interfere with autophagic processes. In Dictyostelium, treatment with trans-Ned-19 reduced autophagic flux to levels seen in TPC2 knockout cells, establishing a positive correlation between TPC2 activity and autophagy. In other contexts, Ned-19 has been shown to inhibit the induction of autophagy by glutamate and also to inhibit basal autophagy flux. This suggests that TPC-mediated Ca²⁺ release is a necessary signal for the progression of autophagy.

2.3. Influence on Cell Death and Survival

The interplay between Ca²⁺ signaling, autophagy, and cell death is complex. Autophagy can be both a pro-survival and a pro-death mechanism depending on the cellular context. By altering fundamental processes like Ca²⁺ homeostasis and autophagy, this compound can indirectly influence cell fate.

  • Autophagy-NAD⁺-Cell Death Axis: In models of Niemann-Pick type C1 disease, a lysosomal storage disorder, impaired autophagy leads to a collapse of intracellular NAD⁺ pools, triggering cell death. Pharmacological rescue of the autophagy deficiency was sufficient to restore NAD⁺ levels and improve cell viability. As an inhibitor of autophagy, this compound could potentially exacerbate cell death in contexts where autophagic flux is critical for cell survival.

  • Scaffolding for Death Complexes: Core autophagy machinery components can sometimes act as scaffolds for cell death-inducing signaling complexes. While a direct role for this compound in this process is not yet defined, its ability to modulate the autophagic state could theoretically influence these interactions.

Quantitative Data Summary

The potency of Ned-19 isomers varies between cell types and the specific agonist used. The following table summarizes key quantitative data from published studies.

CompoundCell TypeAgonistEffect MeasuredIC₅₀ / ConcentrationCitation
This compound Rat Aortic SMCs100 µM NorepinephrineInhibition of [Ca²⁺]i riseIC₅₀ = 2.7 µM
trans-Ned19 Rat Aortic SMCs100 µM NorepinephrineInhibition of [Ca²⁺]i riseIC₅₀ = 8.9 µM
This compound Rat Aortic SMCs5-HT, Ang II, AVPSlight decrease in [Ca²⁺]i rise25 µM
This compound HUVECs1 µM HistamineStrong suppression of [Ca²⁺]i rise~25 µM
trans-Ned19 HUVECs1 µM HistamineStrong suppression of [Ca²⁺]i rise~25 µM
trans-Ned19 Murine Naïve CD4⁺ T cellsanti-CD3 mAbConcentration-dependent decrease of Ca²⁺ signaling10-50 µM
trans-Ned19 Memory CD4⁺ T cellsNAADP-AMSuppression of Ca²⁺ flux250 µM
Ned-19 Recombinant TPC210 nM NAADPAntagonism of channel activation1 µM
Ned-19 Recombinant TPC210 nM NAADPPotentiation of channel activation30-100 nM

Detailed Experimental Protocols

The following protocols are synthesized from methodologies described in the cited literature for studying the effects of this compound.

4.1. Protocol: Subcellular Localization of this compound via Fluorescence Microscopy

  • Objective: To visualize the localization of this compound within cells and determine its colocalization with acidic organelles.

  • Methodology:

    • Culture cells (e.g., smooth muscle cells) on glass coverslips suitable for microscopy.

    • Prepare a working solution of fluorescently-tagged this compound (e.g., 20 µM) and a lysosomal probe (e.g., 75 nM LysoTracker Red DND-99) in an appropriate imaging medium (e.g., DMEM FluoroBright).

    • Incubate the cells with the dual-probe medium for 20-60 minutes at 37°C in a 5% CO₂ atmosphere.

    • Wash the cells twice with fresh medium to remove unbound probes.

    • Immediately image the cells using a confocal microscope equipped with appropriate lasers and filters for the specific fluorophores used.

    • Analysis: Perform a colocalization analysis using appropriate software to quantify the degree of overlap between the this compound signal and the LysoTracker signal.

4.2. Protocol: Measurement of Intracellular Calcium ([Ca²⁺]i) Dynamics

  • Objective: To measure the effect of this compound on agonist-induced changes in cytosolic free Ca²⁺ concentration.

  • Methodology:

    • Load cultured cells with a ratiometric (e.g., Fura-2 AM) or single-wavelength (e.g., Fluo-4 AM) fluorescent Ca²⁺ indicator according to the manufacturer's instructions.

    • Wash the cells to remove excess dye and allow for de-esterification.

    • Pre-incubate a subset of cells with the desired concentration of this compound (or vehicle control) for 10-60 minutes prior to stimulation.

    • Place the cells on a fluorescence microscope or in a fluorometric plate reader.

    • Establish a baseline fluorescence reading.

    • Add the specific agonist (e.g., norepinephrine, anti-CD3 antibody) to stimulate Ca²⁺ release and record the change in fluorescence over time.

    • Analysis: Calculate the change in [Ca²⁺]i based on the fluorescence ratio (for Fura-2) or relative fluorescence intensity (for Fluo-4). Compare the peak amplitude or area under the curve between control and this compound-treated groups.

4.3. Protocol: siRNA-Mediated Knockdown of TPCs

  • Objective: To genetically validate that the effects of an agonist are mediated by a specific TPC isoform, complementing the pharmacological data from this compound.

  • Methodology:

    • Select and synthesize small interfering RNAs (siRNAs) specific to the target TPC isoform (e.g., TPC1 or TPC2) and a non-targeting control siRNA.

    • Transfect the cells (e.g., smooth muscle cells) with the siRNAs using a suitable lipid-based transfection reagent according to the manufacturer's protocol.

    • Incubate the cells for 48-72 hours to allow for target protein knockdown.

    • Validation: Confirm the knockdown efficiency by performing RT-qPCR to measure mRNA levels or Western blotting to measure protein levels of the target TPC.

    • Functional Assay: Perform the intracellular calcium measurement assay (Protocol 4.2) on the siRNA-treated cells, stimulating with the relevant agonist (e.g., norepinephrine).

    • Analysis: Compare the agonist-induced Ca²⁺ response in cells treated with TPC-specific siRNA to the response in cells treated with non-targeting control siRNA. A significant reduction in the response validates the involvement of that TPC isoform.

Visualizations: Pathways and Workflows

NAADP Signaling and this compound Inhibition

NAADP_Pathway cluster_membrane Cell Exterior cluster_cytosol Cytosol cluster_lysosome Endolysosome Membrane Agonist Agonist (e.g., Norepinephrine) Receptor GPCR Agonist->Receptor PLC PLC Receptor->PLC Activates NAADP_Synth NAADP Synthesis PLC->NAADP_Synth Stimulates NAADP NAADP NAADP_Synth->NAADP TPC1 TPC1 NAADP->TPC1 Activates Ca_Release Ca²⁺ Release Downstream Downstream Cellular Effects (e.g., Contraction, Proliferation) Ca_Release->Downstream cisNed19 This compound cisNed19->TPC1 Inhibits TPC1->Ca_Release Mediates

Caption: NAADP signaling pathway and the inhibitory action of this compound on TPC1.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow start Start: Culture Cells load_dye Load with Ca²⁺ Indicator Dye (e.g., Fura-2 AM) start->load_dye split load_dye->split control Group 1: Vehicle Control Pre-incubation split->control treatment Group 2: This compound Pre-incubation split->treatment measure Measure Baseline Fluorescence control->measure stimulate Add Agonist (e.g., NE) measure->stimulate record Record Fluorescence Change Over Time stimulate->record analyze Analyze Data: Compare Peak Ca²⁺ Rise between Groups record->analyze end Conclusion: Determine Inhibitory Effect of this compound analyze->end

Caption: Workflow for testing this compound's effect on agonist-induced Ca²⁺ signaling.

Logical Relationship of this compound's Cellular Impact

Logical_Relationship A This compound Administration B Inhibition of Two-Pore Channels (TPC1/TPC2) A->B Leads to C Reduced Ca²⁺ Release from Lysosomes B->C Results in D Altered Autophagic Flux C->D Influences E Modulation of Downstream Signaling (e.g., T-cell activation) C->E Influences F Impact on Cell Fate (Survival/Death) D->F Can determine E->F Can determine

Caption: Logical flow from this compound administration to its ultimate cellular effects.

References

The Discovery and Synthesis of cis-Ned19: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of cis-Ned19, a valuable chemical probe for studying nicotinic acid adenine dinucleotide phosphate (NAADP)-mediated calcium signaling. This compound, and its more potent stereoisomer trans-Ned19, were identified through a ligand-based virtual screen and have since become instrumental in elucidating the role of two-pore channels (TPCs) in cellular calcium homeostasis. This document details the likely synthetic pathway, summarizes key quantitative data, provides in-depth experimental protocols for its use, and visualizes the associated signaling pathways and experimental workflows.

Discovery and Mechanism of Action

This compound was discovered as part of a virtual screening effort to identify novel antagonists of the NAADP signaling pathway.[1] Researchers used the three-dimensional shape and electrostatic properties of NAADP to search the ZINC database for structurally similar, commercially available compounds.[1] The initial hit, a mixture of diastereomers, was subsequently separated and characterized, yielding this compound and the more potent trans-Ned19.[1]

The primary mechanism of action of this compound is the antagonism of NAADP receptors, which are now understood to be the two-pore channels (TPCs), particularly TPC1 and TPC2.[2][3] These channels are located on the membranes of acidic organelles such as lysosomes and endosomes. NAADP binding to its receptor complex is proposed to follow a "two-binding site" model, consisting of a high-affinity "locking" site and a low-affinity "opening" site. At low concentrations, NAADP binds to the high-affinity site, leading to receptor desensitization, while higher concentrations are required to bind to the low-affinity site and trigger calcium release. This compound acts as an antagonist at these receptors, blocking the mobilization of Ca2+ from these acidic stores.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound has not been made publicly available, the foundational research indicates that it is synthesized from L-tryptophan. The chemical name of this compound is (1S,3S)-1-[3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid. Based on this structure and the starting material, the synthesis likely involves a Pictet-Spengler reaction.

The Pictet-Spengler reaction is a well-established method for synthesizing tetrahydro-β-carbolines from a β-arylethylamine (in this case, derived from L-tryptophan) and an aldehyde or ketone. The stereochemistry of the final product can be influenced by the reaction conditions.

A plausible, though unconfirmed, synthetic route would involve:

  • Preparation of the Aldehyde Component: Synthesis of 3-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-methoxybenzaldehyde. This would likely involve the reaction of a suitable benzaldehyde derivative with 1-(2-fluorophenyl)piperazine.

  • Pictet-Spengler Reaction: Condensation of L-tryptophan with the synthesized aldehyde under acidic conditions to form the tetrahydro-β-carboline core of this compound. The reaction conditions would be optimized to favor the formation of the cis diastereomer.

  • Purification: Purification of the final product would likely be achieved through chromatographic techniques to isolate the desired this compound isomer.

Quantitative Data

The following tables summarize the inhibitory concentrations (IC50) of this compound and its stereoisomer trans-Ned19 in various experimental systems. These values are crucial for designing experiments and interpreting results.

Compound Assay System IC50 Value Reference
This compound Inhibition of NAADP-mediated Ca2+ releaseSea urchin egg homogenate800 nM
Inhibition of [32P]NAADP bindingSea urchin egg homogenate15 µM
Inhibition of NE-induced [Ca2+]i riseRat aortic smooth muscle cells2.7 µM
trans-Ned19 Inhibition of NAADP-mediated Ca2+ releaseSea urchin egg homogenate6 nM
Inhibition of [32P]NAADP bindingSea urchin egg homogenate0.4 nM
Inhibition of NE-induced [Ca2+]i riseRat aortic smooth muscle cells8.9 µM

NE: Norepinephrine

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Measurement of NAADP-Mediated Calcium Release in Intact Cells

Objective: To determine the effect of this compound on NAADP-induced intracellular calcium mobilization.

Materials:

  • Cells of interest cultured on glass coverslips

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • NAADP-AM (cell-permeant NAADP analog)

  • This compound

  • Fluorescence microscope equipped for live-cell imaging

Procedure:

  • Cell Preparation: Seed cells on glass coverslips and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of the chosen calcium indicator (e.g., 2-5 µM Fluo-4 AM) with an equal concentration of Pluronic F-127 in HBSS.

    • Wash the cells once with HBSS.

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C.

  • Antagonist Pre-incubation:

    • Wash the cells twice with HBSS to remove excess dye.

    • Add HBSS containing the desired concentration of this compound to the cells.

    • Incubate for 15-30 minutes at room temperature. Include a vehicle control (e.g., DMSO) in parallel.

  • Calcium Measurement:

    • Place the coverslip in a perfusion chamber on the fluorescence microscope.

    • Establish a baseline fluorescence reading.

    • Add NAADP-AM to the chamber and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data by expressing it as a ratio of the baseline fluorescence (F/F0).

[32P]NAADP Radioligand Binding Assay

Objective: To determine the effect of this compound on the binding of NAADP to its receptors in cell homogenates.

Materials:

  • Cell or tissue homogenate expressing NAADP receptors (e.g., sea urchin egg homogenate)

  • Binding Buffer (e.g., 50 mM HEPES, pH 7.4, with 4 mM MgCl2)

  • [32P]NAADP

  • Unlabeled NAADP

  • This compound

  • Glass fiber filters

  • Vacuum filtration manifold

  • Scintillation counter and fluid

Procedure:

  • Assay Setup: In microcentrifuge tubes, combine the cell homogenate (typically 20-50 µg of protein), [32P]NAADP (at a concentration at or below its Kd, e.g., 0.5 nM), and varying concentrations of this compound or unlabeled NAADP (for competition curve) in the binding buffer.

  • Incubation: Incubate the mixture for 30 minutes on ice.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled NAADP) from the total binding.

    • Plot the specific binding as a function of the log concentration of this compound to determine the IC50 value.

Colocalization of this compound with Lysosomes

Objective: To visualize the subcellular localization of fluorescent this compound in relation to lysosomes.

Materials:

  • Cells cultured on glass-bottom dishes

  • This compound (utilizing its intrinsic fluorescence)

  • LysoTracker Red (or other lysosomal marker)

  • Live-cell imaging medium

  • Confocal microscope

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes and allow them to adhere.

  • Staining:

    • Incubate the cells with live-cell imaging medium containing this compound (e.g., 10-50 µM) for 20-30 minutes.

    • Add LysoTracker Red to the medium and incubate for a further 30-60 minutes.

  • Imaging:

    • Wash the cells with fresh imaging medium.

    • Image the cells using a confocal microscope with appropriate laser lines and emission filters for this compound (excitation ~365 nm, emission ~450 nm) and LysoTracker Red (excitation ~577 nm, emission ~590 nm).

  • Data Analysis:

    • Analyze the acquired images for colocalization between the this compound and LysoTracker Red signals using appropriate software (e.g., ImageJ with a colocalization plugin). Pearson's correlation coefficient is a common metric for quantifying colocalization.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.

NAADP_Signaling_Pathway cluster_stimulus External Stimulus cluster_cell Cell cluster_organelle Acidic Organelle (Lysosome/Endosome) Agonist Agonist (e.g., Neurotransmitter) GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC NAADP_Synthase NAADP Synthase PLC->NAADP_Synthase NAADP NAADP NAADP_Synthase->NAADP TPC TPC1/2 NAADP->TPC Activates Ca_Store Ca²⁺ Store TPC->Ca_Store Releases Ca_Cytosol Cytosolic Ca²⁺ Ca_Store->Ca_Cytosol Downstream Downstream Cellular Responses Ca_Cytosol->Downstream cis_Ned19 This compound cis_Ned19->TPC Inhibits

Caption: NAADP Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow_Antagonist_Screening start Start: Screen for NAADP Antagonists prepare_cells Prepare Cells/Homogenate start->prepare_cells pre_incubate Pre-incubate with Test Compound (e.g., this compound) prepare_cells->pre_incubate stimulate Stimulate with NAADP pre_incubate->stimulate measure_ca Measure Ca²⁺ Release stimulate->measure_ca analyze Analyze Data (Determine IC₅₀) measure_ca->analyze end End: Identify Potent Antagonists analyze->end

Caption: Experimental workflow for screening NAADP antagonists like this compound.

Two_Site_Binding_Model NAADP_Receptor NAADP Receptor High-Affinity (Locking) Site Low-Affinity (Opening) Site Desensitization Receptor Desensitization (Inactive State) NAADP_Receptor:high->Desensitization Activation Channel Opening (Ca²⁺ Release) NAADP_Receptor:low->Activation NAADP_low Low [NAADP] NAADP_low->NAADP_Receptor:high Binds NAADP_high High [NAADP] NAADP_high->NAADP_Receptor:low Binds cis_Ned19 This compound cis_Ned19->NAADP_Receptor Antagonizes

Caption: The two-site binding model of the NAADP receptor.

References

cis-Ned19's role in lysosomal calcium signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Role of cis-Ned19 in Lysosomal Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysosomes, traditionally viewed as cellular recycling centers, are now recognized as critical hubs for metabolic signaling. A key aspect of their signaling function is the regulation of intracellular calcium (Ca²⁺) homeostasis. Lysosomes act as acidic Ca²⁺ stores, and the release of Ca²⁺ from these organelles plays a pivotal role in a myriad of cellular processes, including autophagy, endo-lysosomal trafficking, and nutrient sensing. A central player in the mobilization of lysosomal Ca²⁺ is the second messenger, nicotinic acid adenine dinucleotide phosphate (NAADP). NAADP triggers Ca²⁺ release through the activation of two-pore channels (TPCs), which are ion channels located on the membranes of lysosomes and endosomes.

Given the significance of the NAADP-TPC signaling axis in cellular physiology and its emerging role in various pathologies such as cancer and lysosomal storage diseases, the development of specific pharmacological tools to modulate this pathway is of paramount importance. This compound has emerged as a potent and selective antagonist of NAADP-mediated Ca²⁺ signaling. This technical guide provides a comprehensive overview of the role of this compound in lysosomal calcium signaling, its mechanism of action, and its application as a research tool. We present quantitative data on its effects, detailed experimental protocols for its use, and a visual representation of the signaling pathway it modulates.

This compound: A Selective Antagonist of TPCs

This compound is a structural analog of NAADP that acts as a selective antagonist of TPCs, thereby inhibiting NAADP-induced Ca²⁺ release from lysosomal stores. Its stereoisomer, trans-Ned19, also exhibits inhibitory activity, though this compound is generally more potent.

Mechanism of Action

This compound exerts its inhibitory effect by targeting TPCs, primarily TPC1 and TPC2, which are the principal NAADP-sensitive Ca²⁺ release channels on endo-lysosomal membranes. Evidence suggests that this compound does not directly compete with NAADP for the same binding site but rather acts as a non-competitive antagonist. Interestingly, the effect of Ned-19 can be concentration-dependent; at nanomolar concentrations, it has been observed to potentiate NAADP-induced TPC2 activation, while at micromolar concentrations, it acts as an inhibitor[1]. This dual activity highlights the complexity of its interaction with the TPC channel complex.

The high degree of colocalization of fluorescently-labeled this compound with lysosomal markers like LysoTracker confirms its site of action within the endo-lysosomal system[2]. By blocking TPCs, this compound effectively attenuates the initial localized Ca²⁺ release from lysosomes, which in many cellular contexts is a necessary trigger for a larger, global cytosolic Ca²⁺ signal through a process known as calcium-induced calcium release (CICR) from the endoplasmic reticulum.

Quantitative Data on this compound Activity

The following tables summarize key quantitative data regarding the effects of this compound on lysosomal Ca²⁺ signaling and related cellular processes.

ParameterCell TypeAgonistEffectIC₅₀ / ConcentrationReference
Inhibition of Ca²⁺ Rise Rat Aortic Smooth Muscle Cells100 µM Norepinephrine~50-60% inhibitionIC₅₀ = 2.7 µM[2]
Rat Aortic Smooth Muscle Cells5-HT, Ang II, AVPSlight decrease25 µM[2]
Memory CD4+ T cellsTCR activationConcentration-dependent inhibition250-300 µM
Astrocytes10 µM GlutamateInhibition of Ca²⁺ mobilization1 µM
NAADP Binding Inhibition [³²P]NAADPInhibitionIC₅₀ = 15 µM
NAADP-Induced Ca²⁺ Release Inhibition NAADPInhibitionIC₅₀ = 800 nM
Effect on TPC2 Activity Reconstituted TPC2 channelsNAADPPotentiationNanomolar concentrations
Reconstituted TPC2 channelsNAADPNon-competitive antagonism1 µM
Cellular ProcessCell TypeTreatmentEffectReference
Autophagy HeLa cells overexpressing TPC210 µM Ned-19Decreased LC3-II and p62 levels
Astrocytes1 µM Ned-19Inhibited glutamate-induced autophagy
Dictyostelium discoideumtrans-Ned-19Reduced autophagic flux
Lysosomal pH PS1KO cells0.5 mM Ned-19No alteration of lysosomal pH
Cell Viability B16 melanoma cellsNed-19Decreased proliferation, induced apoptosis
Colorectal cancer cellsNed-19Decreased proliferation
Signaling Pathway

The following diagram illustrates the role of this compound in the lysosomal Ca²⁺ signaling pathway.

Lysosomal_Calcium_Signaling cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_lysosome Lysosome Agonist Agonist (e.g., Norepinephrine) Receptor GPCR Agonist->Receptor 1. Binding PLC PLC Receptor->PLC 2. Activation NAADP_Synthase NAADP Synthase PLC->NAADP_Synthase 3. Activation NAADP NAADP NAADP_Synthase->NAADP 4. Synthesis TPC TPC1/2 NAADP->TPC 5. Activation cis_Ned19 This compound cis_Ned19->TPC Inhibition Ca_Cytosol Cytosolic Ca²⁺ [Ca²⁺]i RyR_IP3R RyR/IP3R Ca_Cytosol->RyR_IP3R 7. CICR Cellular_Response Cellular Responses (e.g., Autophagy, Contraction) Ca_Cytosol->Cellular_Response 9. Downstream Effects ER Endoplasmic Reticulum (ER) ER->Ca_Cytosol RyR_IP3R->ER 8. Ca²⁺ Release Ca_Lysosome Lysosomal Ca²⁺ TPC->Ca_Lysosome 6. Ca²⁺ Efflux Ca_Lysosome->Ca_Cytosol

Caption: this compound inhibits NAADP-mediated lysosomal Ca²⁺ release.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound to study lysosomal Ca²⁺ signaling.

Preparation of this compound Stock Solution

This compound is a fluorescent molecule. Protect it from light and store it at -20°C. For long-term storage, -80°C is recommended.

  • Reconstitution: Dissolve this compound powder in high-quality, anhydrous DMSO to prepare a stock solution of 1-10 mM.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Measurement of Lysosomal Calcium Release using Fluo-4 AM

This protocol describes the measurement of changes in cytosolic Ca²⁺ concentration following stimulation, which indirectly reflects lysosomal Ca²⁺ release.

Materials:

  • Cells of interest cultured on glass-bottom dishes

  • Fluo-4 AM (Acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • This compound

  • Agonist (e.g., NAADP-AM, Norepinephrine)

  • Ionomycin (positive control)

  • Fluorescence microscope equipped for live-cell imaging

Procedure:

  • Cell Culture: Seed cells on glass-bottom dishes to achieve 70-80% confluency on the day of the experiment.

  • Loading Solution Preparation: Prepare a loading solution containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.

  • Cell Loading:

    • Wash the cells once with HBSS.

    • Incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

  • Inhibitor Incubation: Incubate the cells with the desired concentration of this compound in HBSS for 10-30 minutes prior to stimulation.

  • Imaging and Stimulation:

    • Mount the dish on the fluorescence microscope.

    • Acquire a baseline fluorescence signal (Excitation: ~494 nm, Emission: ~516 nm).

    • Add the agonist to stimulate Ca²⁺ release and continue recording the fluorescence signal.

    • At the end of the experiment, add ionomycin (5-10 µM) to obtain the maximum fluorescence signal (Fmax) for calibration purposes.

  • Data Analysis: Analyze the change in fluorescence intensity over time. The fluorescence signal is proportional to the cytosolic Ca²⁺ concentration. Compare the amplitude and kinetics of the Ca²⁺ transient in the presence and absence of this compound.

Lysosomal Patch Clamp Electrophysiology

This advanced technique allows for the direct measurement of ion channel activity on the lysosomal membrane. This protocol is a general guide and requires specialized equipment and expertise.

Materials:

  • Cells with enlarged lysosomes (e.g., treated with vacuolin-1)

  • Patch clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Pipette and bath solutions mimicking cytosolic and lysosomal lumenal conditions, respectively.

  • This compound

  • NAADP

Procedure:

  • Lysosome Enlargement: Treat cells with a reagent like vacuolin-1 to induce the formation of enlarged lysosomes that are accessible for patch-clamping.

  • Cell Preparation: Gently lyse the cells to release the enlarged lysosomes.

  • Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 5-10 MΩ.

  • Patching:

    • Under visual guidance (microscopy), approach an enlarged lysosome with the patch pipette.

    • Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the lysosomal membrane.

    • Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-lysosome configuration.

  • Recording:

    • Record channel activity in voltage-clamp or current-clamp mode.

    • To study the effect of this compound, it can be included in the bath solution (cytosolic side) or the pipette solution (luminal side), depending on the experimental question.

    • Apply NAADP to the bath solution to activate TPCs and observe the inhibitory effect of this compound.

  • Data Analysis: Analyze the recorded currents to determine channel properties such as conductance, open probability, and ion selectivity, and how these are modulated by this compound.

Autophagy Flux Assay (LC3 Turnover)

This western blot-based assay measures the degradation of LC3-II, a marker of autophagosomes, to assess autophagic flux.

Materials:

  • Cells cultured in multi-well plates

  • This compound

  • Autophagy inducer (e.g., starvation, rapamycin)

  • Lysosomal inhibitors (e.g., bafilomycin A1 or a combination of E64d and pepstatin A)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • SDS-PAGE gels and western blotting apparatus

  • Primary antibodies against LC3 and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Plate cells and treat with the autophagy inducer in the presence or absence of this compound.

    • For each condition, have a parallel set of wells treated with a lysosomal inhibitor for the last 2-4 hours of the experiment. This will block the degradation of LC3-II and allow for the measurement of its accumulation.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in lysis buffer.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies against LC3 and the loading control.

    • Incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for LC3-II and the loading control.

    • Autophagic flux is determined by the difference in the amount of LC3-II between samples with and without the lysosomal inhibitor. A decrease in this difference in the presence of this compound indicates an inhibition of autophagic flux.

Measurement of Lysosomal pH using LysoSensor Dyes

This method uses a ratiometric fluorescent dye to measure the pH of the lysosomal lumen.

Materials:

  • Cells cultured on glass-bottom dishes

  • LysoSensor™ Yellow/Blue DND-160

  • Calibration buffers of known pH (e.g., ranging from pH 4.0 to 6.0) containing nigericin and monensin (ionophores)

  • Fluorescence microscope with appropriate filter sets for ratiometric imaging

Procedure:

  • Dye Loading: Incubate cells with 1-5 µM LysoSensor™ Yellow/Blue DND-160 in culture medium for 5-10 minutes at 37°C.

  • Washing: Wash the cells twice with pre-warmed medium.

  • Imaging:

    • Acquire images at two different emission wavelengths (e.g., ~450 nm and ~520 nm) using a single excitation wavelength (~360 nm).

    • Treat the cells with this compound and record any changes in the fluorescence ratio over time.

  • Calibration:

    • At the end of the experiment, incubate the cells with the calibration buffers containing the ionophores. This will equilibrate the lysosomal pH with the extracellular pH.

    • Acquire images for each calibration buffer to generate a standard curve of fluorescence ratio versus pH.

  • Data Analysis: Calculate the ratio of the fluorescence intensities at the two emission wavelengths for each lysosome. Use the standard curve to convert these ratios into pH values.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_ca_imaging Calcium Imaging cluster_autophagy Autophagy Flux cluster_ph Lysosomal pH cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Dye_Loading 3a. Load cells with Fluo-4 AM Cell_Culture->Dye_Loading Cell_Treatment_Auto 3b. Treat cells with inducer +/- this compound Cell_Culture->Cell_Treatment_Auto LysoSensor_Loading 3c. Load cells with LysoSensor Cell_Culture->LysoSensor_Loading Ned19_Prep 2. Prepare this compound Stock Solution Ned19_Incubation_Ca 4a. Incubate with This compound Ned19_Prep->Ned19_Incubation_Ca Ned19_Prep->Cell_Treatment_Auto Ned19_Incubation_pH 4c. Treat with This compound Ned19_Prep->Ned19_Incubation_pH Dye_Loading->Ned19_Incubation_Ca Stimulation_Imaging 5a. Stimulate and Image Ca²⁺ Signal Ned19_Incubation_Ca->Stimulation_Imaging Analyze_Ca 6a. Analyze Ca²⁺ Transients Stimulation_Imaging->Analyze_Ca Lysosomal_Inhibition 4b. Add lysosomal inhibitor Cell_Treatment_Auto->Lysosomal_Inhibition Western_Blot 5b. Western Blot for LC3-II Lysosomal_Inhibition->Western_Blot Analyze_Auto 6b. Quantify LC3-II Turnover Western_Blot->Analyze_Auto LysoSensor_Loading->Ned19_Incubation_pH Ratiometric_Imaging 5c. Ratiometric Imaging Ned19_Incubation_pH->Ratiometric_Imaging Analyze_pH 6c. Calculate Lysosomal pH Ratiometric_Imaging->Analyze_pH

Caption: Workflow for studying this compound's effects.

Conclusion

This compound is an invaluable tool for dissecting the intricate role of NAADP-mediated lysosomal Ca²⁺ signaling in cellular function. Its selectivity as a TPC antagonist allows for the precise interrogation of this pathway. The data and protocols presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to investigate the multifaceted contributions of lysosomal Ca²⁺ signaling in health and disease. As our understanding of the spatial and temporal dynamics of lysosomal Ca²⁺ continues to evolve, the use of specific pharmacological probes like this compound will be instrumental in uncovering novel therapeutic targets and strategies for a range of human disorders.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Fundamental Principles of cis-Ned19 as a Two-Pore Channel (TPC) Inhibitor

This technical guide provides a comprehensive overview of the core principles of this compound as a pharmacological inhibitor of Two-Pore Channels (TPCs). It details the mechanism of action, binding site, and effects on cellular signaling, supported by quantitative data and experimental methodologies.

Introduction to Two-Pore Channels and Ned-19

Two-Pore Channels (TPCs) are cation-permeable ion channels primarily located on the membranes of acidic endolysosomal organelles.[1] They are crucial mediators of intracellular calcium (Ca²⁺) signaling. A key activator of TPCs is the second messenger nicotinic acid adenine dinucleotide phosphate (NAADP), which is considered the most potent Ca²⁺-mobilizing agent known.[2][3] Upon activation, TPCs release Ca²⁺ from these acidic stores, which can then trigger further Ca²⁺ release from the endoplasmic reticulum, a phenomenon known as calcium-induced calcium release (CICR).[1][4]

Given their role in diverse physiological processes, TPCs have become significant targets for pharmacological modulation. Ned-19, and its stereoisomer this compound, are synthetic, cell-permeant molecules developed as antagonists of the NAADP pathway. Identified through virtual screening as a structural analogue of NAADP, this compound is widely used as a chemical probe to investigate the functional roles of TPCs in cellular processes.

Mechanism of Action

The precise mechanism of this compound's action is complex and appears to be multifaceted, involving both indirect antagonism of the NAADP pathway and direct, allosteric modulation of the TPC protein.

  • NAADP Pathway Antagonism : The primary and most widely cited function of Ned-19 is as a non-competitive antagonist of NAADP-mediated Ca²⁺ release. In sea urchin egg homogenates, 100 µM Ned-19 was shown to inhibit Ca²⁺ release triggered by NAADP without affecting pathways mediated by other messengers like IP₃ or cADPR. It achieves this by competing with [³²P]NAADP for binding to its receptor protein.

  • Concentration-Dependent Dual Effects : Studies on reconstituted TPC2 channels in planar lipid bilayers have revealed a dual, concentration-dependent effect. At low nanomolar concentrations (e.g., 30-100 nM), Ned-19 can potentiate or even directly activate TPC2 channels. Conversely, at higher micromolar concentrations (≥1 µM), it acts as a non-competitive inhibitor, completely shutting the channel. This suggests a complex interaction with at least two distinct sites on the channel or its regulatory complex.

  • Allosteric Inhibition : Cryo-electron microscopy studies of TPC1 from Arabidopsis thaliana have provided structural insights into the inhibitory mechanism. The data show that trans-Ned19 binds to a site at the interface between the second voltage-sensing domain (VSDII) and the pore domains. This binding effectively "clamps" these domains together, allosterically blocking the conformational change required for channel activation and ion permeation.

  • Direct vs. Indirect Action : There is ongoing discussion about whether Ned-19 acts directly on the TPC protein or via an accessory protein required for NAADP binding. While structural data show a direct binding site, some evidence suggests that the native NAADP-TPC interaction is complex and may involve other proteins, implying Ned-19 could also exert its effects indirectly.

Binding Site of Ned-19

Structural analysis of TPC1 co-crystallized with trans-Ned19 has identified a specific, high-affinity binding pocket. This site is distinct from the binding sites of other TPC modulators.

The binding involves several key amino acid residues:

  • F229 in the S5 helix

  • W232 in the S5 helix, which engages in both hydrophobic pi-stacking and a hydrogen bond with the carboxylate group of Ned19

  • L255 in the PI helix

  • F444 in the S10 helix

  • W647 in the S12 helix

These interactions clamp VSDII to the pore domains, stabilizing the channel in a closed, non-conducting state. This allosteric site is located on the luminal (extracellular-facing) side of the VSDII/pore domain interface.

Quantitative Data on this compound Activity

The efficacy of this compound varies depending on the cell type, the specific TPC isoform, and the agonist used for stimulation. The following table summarizes key quantitative findings from the literature.

ParameterCell Type / SystemAgonistValueNotesReference
IC₅₀ Rat Aortic Smooth Muscle Cells (SMCs)Norepinephrine (100 µM)2.7 µM This compound was more potent than trans-Ned19 (IC₅₀ = 8.9 µM).
Inhibition Rat Aortic SMCsNorepinephrine (100 µM)~60% at 25 µMBoth stereoisomers achieved similar maximal inhibition.
Inhibition Human Umbilical Vein Endothelial Cells (HUVECs)Histamine (1 µM)Strong suppression at 25 µMcis- and trans-isomers showed nearly identical potency.
Inhibition Murine Memory CD4⁺ T CellsTCR ActivationInhibition at 250-300 µM Concentration-dependent inhibition of receptor-mediated Ca²⁺ flux.
Potentiation Murine Memory CD4⁺ T CellsTCR ActivationStimulation at 50-200 µM Lower concentrations enhanced the Ca²⁺ signal.
Channel Inhibition Reconstituted TPC2 in lipid bilayerNAADP (10 nM)Complete inhibition at 1 µM Non-competitive antagonism observed in a cell-free system.
Channel Activation Reconstituted TPC2 in lipid bilayer-Activation at nanomolar concentrations In the absence of NAADP, Ned-19 could directly activate the channel.

Key Experimental Protocols

Protocol 1: Intracellular Calcium Imaging with Fura-2

This protocol is used to measure changes in cytosolic Ca²⁺ concentration ([Ca²⁺]i) in response to agonists and inhibitors.

  • Cell Preparation : Culture cells (e.g., rat aortic SMCs) on glass coverslips to an appropriate confluency.

  • Dye Loading : Incubate cells with 3-5 µM Fura-2 AM (a ratiometric Ca²⁺ indicator) in a physiological salt solution for 30-60 minutes at room temperature in the dark.

  • Washing : Wash the cells gently to remove extracellular Fura-2 AM.

  • Inhibitor Incubation : Pre-incubate the cells with the desired concentration of this compound (e.g., 5 µM) for 10-20 minutes prior to stimulation.

  • Data Acquisition : Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging. Excite the cells alternately at 340 nm and 380 nm, and record the emission at 510 nm.

  • Baseline and Stimulation : Record a stable baseline fluorescence ratio for 1-2 minutes. Apply the agonist (e.g., 100 µM norepinephrine) and continue recording to capture the resulting Ca²⁺ transient.

  • Analysis : The ratio of fluorescence intensities (F340/F380) is calculated, which is proportional to [Ca²⁺]i. Compare the peak response in control vs. This compound-treated cells.

Protocol 2: Single-Channel Recording in Planar Lipid Bilayers

This cell-free method allows for the direct study of TPC channel properties and their modulation by this compound.

  • Bilayer Formation : Form an artificial planar lipid bilayer (e.g., from a solution of synthetic phospholipids) across a small aperture separating two chambers, designated cis (cytosolic) and trans (luminal).

  • Protein Incorporation : Purify TPC2 protein and incorporate it into the bilayer from the cis chamber. Successful incorporation is verified by observing characteristic single-channel currents.

  • Asymmetric Solutions : Maintain asymmetric ion conditions to mimic the physiological environment. The cis chamber contains a K⁺-based solution at neutral pH (7.2), while the trans chamber contains a solution with 200 µM Ca²⁺ at an acidic pH (e.g., 4.8) to mimic the lysosomal lumen.

  • Channel Activation : Add an activator, such as 10 nM NAADP, to the cis chamber to induce channel opening.

  • Inhibitor Application : Sequentially add increasing concentrations of this compound to the cis chamber while continuously recording channel activity (voltage-clamp mode).

  • Data Analysis : Analyze the recordings to determine the channel's open probability (Po). Plot Po as a function of this compound concentration to determine its inhibitory or potentiating effects.

Protocol 3: Subcellular Localization via Fluorescence Microscopy

This protocol is used to visualize the accumulation of this compound within the cell, confirming its targeting to acidic organelles.

  • Cell Culture : Grow cells (e.g., SMCs) on glass-bottom dishes.

  • Lysosome Staining : Incubate cells with a lysosome-specific fluorescent probe, such as LysoTracker Red, according to the manufacturer's instructions.

  • This compound Incubation : this compound is intrinsically fluorescent. Incubate the cells with fluorescent this compound for approximately 20 minutes.

  • Imaging : Wash the cells and immediately image them using a confocal fluorescence microscope.

  • Co-localization Analysis : Acquire images in the separate channels for this compound (blue/green fluorescence) and LysoTracker (red fluorescence). Merge the images and analyze the degree of overlap (co-localization) to confirm that this compound accumulates in lysosomes and lysosome-like vesicles.

Mandatory Visualizations

NAADP_Signaling_Pathway cluster_cell Cell cluster_lysosome Lysosome TPC TPC Ca_Release Ca²⁺ Release TPC->Ca_Release 5. Ca²⁺ Efflux Receptor GPCR NAADP_Synth NAADP Synthesis Receptor->NAADP_Synth 2. Activates NAADP NAADP NAADP_Synth->NAADP 3. Produces Agonist Agonist Agonist->Receptor 1. Binds NAADP->TPC 4. Activates cis_Ned19 This compound cis_Ned19->TPC Inhibits

Caption: NAADP signaling pathway and its inhibition by this compound.

Calcium_Imaging_Workflow start Start: Culture Cells on Coverslips load Load Cells with Fura-2 AM Dye start->load wash Wash to Remove Excess Dye load->wash incubate Pre-incubate with This compound or Vehicle wash->incubate acquire Acquire Baseline Fluorescence Ratio incubate->acquire stimulate Stimulate with Agonist (e.g., Norepinephrine) acquire->stimulate record Record Ca²⁺ Transient stimulate->record analyze Analyze Peak Response: Control vs. Treated record->analyze end End analyze->end

Caption: Experimental workflow for intracellular calcium imaging.

Caption: Allosteric inhibition of TPC by this compound clamping domains.

References

Unveiling the Cellular Landscape of cis-Ned19: A Technical Guide to its Targets and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cellular targets of cis-Ned19, a potent antagonist of the nicotinic acid adenine dinucleotide phosphate (NAADP) signaling pathway. By delving into its mechanism of action, this document serves as a critical resource for researchers investigating intracellular calcium signaling and professionals engaged in the development of novel therapeutics targeting this pathway. We present detailed experimental protocols, quantitative data summaries, and visual representations of the associated signaling cascades to facilitate a deeper understanding and further exploration of this compound's role in cellular physiology and pathophysiology.

Core Cellular Target: Two-Pore Channels (TPCs) on Acidic Organelles

The primary cellular targets of this compound are the Two-Pore Channels (TPCs), a family of ion channels predominantly located on the membranes of acidic organelles such as lysosomes and endolysosomes.[1][2] These channels, particularly TPC1 and TPC2, are gated by the second messenger NAADP, the most potent known mobilizer of intracellular calcium.[3] this compound exerts its effects by acting as an antagonist of NAADP-mediated Ca²⁺ release from these acidic stores.[2][4]

The interaction of this compound with the NAADP receptor is complex. Evidence suggests a two-binding site model for the NAADP receptor: a high-affinity "locking" site and a low-affinity "opening" site. At low concentrations, NAADP binds to the high-affinity site, leading to receptor desensitization. Higher concentrations are required to activate the low-affinity site and trigger calcium release. This compound is thought to interfere with this process, thereby inhibiting the downstream calcium signal.

The localization of this compound has been shown to colocalize with lysosomal markers, further supporting its action on TPCs within these acidic vesicles. The functional consequence of TPC inhibition by this compound is the attenuation of cellular processes that are dependent on NAADP-evoked calcium signals. These processes are diverse and cell-type specific, ranging from smooth muscle contraction to T-cell activation and autophagy.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory effects of this compound and its interactions with the NAADP signaling pathway.

Compound Assay Cell/Tissue Type IC₅₀ Reference
This compoundInhibition of Norepinephrine-induced [Ca²⁺]i riseRat Aortic Smooth Muscle Cells2.7 µM
trans-Ned19Inhibition of Norepinephrine-induced [Ca²⁺]i riseRat Aortic Smooth Muscle Cells8.9 µM
Ned-19Inhibition of [³²P]NAADP bindingSea Urchin Egg Homogenate4 µM
Ned-20Inhibition of [³²P]NAADP bindingSea Urchin Egg Homogenate1.2 µM
trans-Ned-19Inhibition of NAADP-mediated Ca²⁺ releaseSea Urchin Egg Homogenate6 nM
cis-Ned-19Inhibition of NAADP-mediated Ca²⁺ releaseSea Urchin Egg Homogenate800 nM

Table 1: Inhibitory Concentrations (IC₅₀) of Ned-19 and its Analogs. This table provides a comparative summary of the half-maximal inhibitory concentrations for this compound and its related compounds in different experimental settings.

Parameter Value Biological System Reference
Kd for [³²P]NAADP~0.193 nMSea Urchin (L. pictus) Egg Homogenate

Table 2: Binding Affinity of NAADP. This table highlights the high affinity of NAADP for its receptor, as determined by radioligand binding assays.

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

NAADP_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_lysosome Lysosome/Endolysosome Agonist Agonist (e.g., Norepinephrine) GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC NAADP_Synthase NAADP Synthase PLC->NAADP_Synthase NAADP NAADP NAADP_Synthase->NAADP TPC TPC1/TPC2 NAADP->TPC Activates Ca_store Ca²⁺ Store TPC->Ca_store Releases Ca²⁺ from Ca_cytosol Cytosolic Ca²⁺ Increase TPC->Ca_cytosol Ca²⁺ Efflux Cellular_Response Cellular Response (e.g., Contraction, Gene Expression) Ca_cytosol->Cellular_Response cis_Ned19 This compound cis_Ned19->TPC Inhibits

Caption: NAADP Signaling Pathway and the inhibitory action of this compound.

Calcium_Imaging_Workflow A 1. Cell Culture (e.g., Smooth Muscle Cells) B 2. Dye Loading (e.g., Fluo-4 AM) A->B C 3. Pre-incubation (Vehicle or this compound) B->C D 4. Agonist Stimulation (e.g., Norepinephrine) C->D E 5. Fluorescence Imaging (Measure [Ca²⁺]i changes) D->E F 6. Data Analysis (Compare responses with and without this compound) E->F

Caption: Experimental workflow for intracellular calcium imaging.

TPC_Knockdown_Workflow A 1. Cell Seeding B 2. siRNA Transfection (Scrambled, TPC1 siRNA, TPC2 siRNA) A->B C 3. Incubation (48-72 hours) B->C D 4. Validation of Knockdown (qPCR or Western Blot) C->D E 5. Functional Assay (e.g., Calcium Imaging with Agonist) C->E F 6. Data Analysis (Compare agonist response in control vs. knockdown cells) D->F E->F

Caption: Workflow for siRNA-mediated knockdown of TPCs.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular targets and effects of this compound.

Protocol 1: Intracellular Calcium Measurement using Fluo-4 AM

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to agonist stimulation in the presence or absence of this compound.

Materials:

  • Cultured cells (e.g., human aortic smooth muscle cells - HASMC)

  • 6-well tissue culture plates

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution (in DMSO)

  • Agonist stock solution (e.g., Norepinephrine)

  • Fluorescence microscope or plate reader with appropriate filters (Ex/Em ≈ 490/525 nm)

Procedure:

  • Cell Seeding: The day before the experiment, seed the cells into 6-well plates at a density that will result in 70-80% confluency on the day of the assay.

  • Dye Loading: a. Prepare a Fluo-4 AM loading solution by diluting the Fluo-4 AM stock to a final concentration of 2-5 µM in HBSS. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization. b. Remove the culture medium from the cells and wash once with HBSS. c. Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing and De-esterification: a. After incubation, remove the loading solution and wash the cells twice with HBSS to remove extracellular dye. b. Add fresh HBSS to each well and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fluo-4 AM.

  • Inhibition with this compound: a. For the experimental group, replace the HBSS with a solution of this compound in HBSS at the desired final concentration. b. For the control group, add HBSS containing the same concentration of DMSO as the this compound-treated wells. c. Incubate for 10-20 minutes at room temperature.

  • Calcium Imaging: a. Mount the plate on the fluorescence microscope or plate reader. b. Begin recording the baseline fluorescence intensity. c. Add the agonist (e.g., norepinephrine) to the wells to achieve the desired final concentration and continue recording the fluorescence for several minutes to capture the full calcium response.

  • Data Analysis: a. The change in [Ca²⁺]i is typically represented as the ratio of fluorescence intensity (F) to the initial baseline fluorescence (F₀), i.e., F/F₀. b. Compare the peak F/F₀ and the area under the curve for the control and this compound-treated cells to quantify the inhibitory effect of this compound.

Protocol 2: siRNA-Mediated Knockdown of TPC1 and TPC2

Objective: To specifically reduce the expression of TPC1 and TPC2 to confirm their role in mediating agonist-induced calcium signals.

Materials:

  • Cultured cells (e.g., smooth muscle cells)

  • 6-well tissue culture plates

  • siRNA targeting TPC1, TPC2, and a non-targeting (scrambled) control

  • Transfection reagent (e.g., Lipofectamine® RNAiMAX)

  • Opti-MEM® I Reduced Serum Medium

  • Culture medium

  • Reagents for qPCR or Western blotting for validation

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate so they will be 30-50% confluent at the time of transfection.

  • siRNA-Lipid Complex Formation: a. For each well, dilute the siRNA (e.g., to a final concentration of 25 nM) in Opti-MEM®. b. In a separate tube, dilute the transfection reagent in Opti-MEM® according to the manufacturer's instructions. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection: a. Add the siRNA-lipid complexes dropwise to the cells in each well. b. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 48-72 hours at 37°C to allow for knockdown of the target proteins.

  • Validation of Knockdown: a. qPCR: Harvest the cells, extract total RNA, and perform reverse transcription followed by quantitative PCR using primers specific for TPC1, TPC2, and a housekeeping gene to determine the relative mRNA levels. b. Western Blotting: Lyse the cells, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for TPC1, TPC2, and a loading control to assess protein levels.

  • Functional Assay: Perform the intracellular calcium measurement assay as described in Protocol 1 on the transfected cells to determine the effect of TPC1 and/or TPC2 knockdown on the agonist-induced calcium response.

Protocol 3: Radioligand Binding Assay for NAADP Receptor

Objective: To determine the binding affinity of compounds like this compound to the NAADP receptor.

Materials:

  • Sea urchin egg homogenate (a rich source of NAADP receptors) or cell/tissue membrane preparations

  • [³²P]NAADP (radioligand)

  • Unlabeled NAADP and test compounds (e.g., this compound)

  • Binding buffer (e.g., 250 mM K-gluconate, 250 mM N-methyl-D-glucamine, 20 mM HEPES, 1 mM MgCl₂, pH 7.2)

  • Glass fiber filters

  • Vacuum filtration manifold

  • Scintillation counter and scintillation fluid

Procedure (Competition Binding Assay):

  • Assay Setup: In microcentrifuge tubes or a 96-well plate, set up triplicate reactions for each concentration of the competitor (this compound).

  • Binding Reaction: a. To each tube/well, add the binding buffer. b. Add varying concentrations of the unlabeled competitor (this compound). c. Add a fixed concentration of [³²P]NAADP (typically at or below its Kd value). d. Initiate the binding reaction by adding the sea urchin egg homogenate or membrane preparation. e. Incubate for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 4°C or room temperature) to reach equilibrium.

  • Termination of Binding: a. Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound. b. Wash the filters quickly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: a. Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Plot the percentage of specific [³²P]NAADP binding as a function of the logarithm of the competitor concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of this compound. c. The Ki (inhibitory constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

This technical guide provides a foundational understanding of the cellular interactions of this compound, equipping researchers with the necessary knowledge and protocols to further investigate its role in NAADP-mediated signaling. The provided data and visualizations serve as a valuable reference for experimental design and data interpretation in this dynamic field of research.

References

A Technical Guide to the Interaction of cis-Ned19 with Acidic Organelles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Executive Summary

Nicotinic acid adenine dinucleotide phosphate (NAADP) is recognized as one of the most potent intracellular second messengers responsible for mobilizing calcium (Ca²⁺) from acidic organelles, such as lysosomes and endosomes. This process is primarily mediated by two-pore channels (TPCs), which are located on the membranes of these organelles. The pharmacological tool cis-Ned19 has emerged as a critical antagonist in the study of NAADP-mediated signaling pathways. This guide provides a comprehensive overview of the mechanism of action of this compound, its interaction with TPCs on acidic organelles, quantitative data on its efficacy, and detailed experimental protocols for its application in research.

The NAADP Signaling Pathway and Acidic Ca²⁺ Stores

Acidic organelles, historically viewed as cellular degradation centers, are now understood to be crucial Ca²⁺ storage compartments. The release of Ca²⁺ from these stores is initiated by NAADP, which binds to and activates TPCs (primarily TPC1 and TPC2). This initial release can act as a trigger, leading to a more substantial, global Ca²⁺ signal through a mechanism known as Ca²⁺-induced Ca²⁺ release (CICR) from the endoplasmic reticulum. The NAADP/TPC signaling pathway is implicated in a wide range of physiological processes, making it a significant target for investigation and therapeutic development.

Mechanism of Action of this compound

This compound is a cell-permeant small molecule that functions as a non-competitive antagonist of NAADP signaling. Its primary mechanism involves the inhibition of TPCs located on endolysosomal vesicles. Studies have demonstrated a high degree of co-localization between fluorescently-labeled this compound and LysoTracker, a marker for acidic organelles, confirming its site of action.

A key characteristic of Ned-19's interaction with TPC2 is its concentration-dependent dual effect. At low nanomolar concentrations (e.g., 30-100 nM), Ned-19 can potentiate or stimulate NAADP-mediated TPC2 activation. Conversely, at higher micromolar concentrations (≥1 µM), it acts as a potent inhibitor. This bimodal activity necessitates careful dose-response studies in experimental designs.

Evidence also suggests the NAADP receptor may possess two distinct binding sites: a high-affinity "locking" site responsible for desensitization and a low-affinity "opening" site for channel activation. The development of Ned-19 analogues has provided direct evidence for this two-site model, where Ned-19 itself appears to inhibit both binding and Ca²⁺ release.

Quantitative Data Summary

The efficacy of this compound varies depending on the cell type, the specific agonist used, and the TPC isoform present. The following table summarizes key quantitative data from various studies.

ParameterCell Type / ModelAgonist / ConditionValueReference
IC₅₀ Rat Aortic Smooth Muscle CellsNorepinephrine (100 µM)2.7 µM
IC₅₀ Mouse Pancreatic IsletsGlucose (15 mM)3 µM
Inhibition Reconstituted TPC2 ChannelsNAADP (10 nM)1 µM (Complete Block)
Inhibition Sea Urchin Egg HomogenateNAADP100 µM
Inhibition Murine Memory CD4⁺ T CellsTCR Stimulation300 µM
Inhibition HUVECsHistamine (1 µM)~5-10 µM
Potentiation Reconstituted TPC2 ChannelsNAADP30 - 100 nM

Signaling Pathways and Logical Diagrams

The following diagrams illustrate the key molecular interactions and experimental workflows associated with this compound.

NAADP_Signaling_Pathway NAADP-Mediated Ca²⁺ Release and its Inhibition by this compound cluster_extracellular Extracellular cluster_cytosol Cytosol Agonist Agonist (e.g., Norepinephrine) GPCR GPCR / Receptor Agonist->GPCR 1. Binding NAADP NAADP Synthesis GPCR->NAADP 2. Activation TPC TPC1 / TPC2 NAADP->TPC 3. TPC Activation Ca_Cytosol ↑ [Ca²⁺]i Downstream Downstream Effector Functions Ca_Cytosol->Downstream 5. Cellular Response TPC->Ca_Cytosol Ca_Lysosome Ca²⁺ Store TPC->Ca_Lysosome cisNed19 This compound (μM concentrations) cisNed19->TPC Inhibition CICR_Pathway Lysosome-ER Crosstalk via Ca²⁺-Induced Ca²⁺ Release (CICR) cluster_lysosome Lysosome cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) NAADP NAADP TPC TPC NAADP->TPC 1. Activation Ca_Lysosome Lysosomal Ca²⁺ TPC->Ca_Lysosome 2. Ca²⁺ Release Ca_Local Local ↑ [Ca²⁺]i 'Spark' TPC->Ca_Local RyR_IP3R RyR / IP₃R Ca_Local->RyR_IP3R 3. CICR Activation Ca_Global Global ↑ [Ca²⁺]i 'Wave' RyR_IP3R->Ca_Global Ca_ER ER Ca²⁺ Store RyR_IP3R->Ca_ER 4. Amplified Ca²⁺ Release Experimental_Workflow Typical Experimental Workflow for Ca²⁺ Imaging with this compound A 1. Cell Culture Plate cells on glass coverslips 24-48h before experiment. B 2. Dye Loading Incubate cells with a Ca²⁺ indicator (e.g., Fura-2 AM, 1-5 µM) for 30-60 min at RT or 37°C. A->B C 3. De-esterification & Wash Wash cells with physiological buffer (e.g., HBSS) to remove excess dye. Allow 20-30 min for dye de-esterification. B->C D 4. Pre-incubation (Treatment) Incubate one group of cells with This compound (desired concentration) for 10-30 min. Control group receives vehicle. C->D E 5. Imaging & Stimulation Mount coverslip on microscope. Establish baseline fluorescence. Add agonist to stimulate Ca²⁺ release. Record fluorescence changes over time. D->E F 6. Data Analysis Calculate fluorescence ratio (e.g., 340/380 nm for Fura-2). Quantify parameters: peak amplitude, area under the curve, etc. Compare Control vs. This compound. E->F

An In-depth Technical Guide to the Core Chemical and Physical Properties of cis-Ned19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Ned19 is a potent and specific antagonist of the nicotinic acid adenine dinucleotide phosphate (NAADP) signaling pathway, a critical calcium signaling cascade involved in a myriad of cellular processes. As a cell-permeant small molecule, this compound has emerged as an invaluable tool for dissecting the physiological and pathological roles of NAADP-mediated Ca2+ release. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for its use, and a visualization of its mechanism of action within the NAADP signaling pathway.

Chemical and Physical Properties

This compound, systematically named (1S,3S)-1-[3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, is a complex heterocyclic molecule. Its chemical and physical properties are summarized in the tables below. There has been some discrepancy in the literature and commercial sources regarding its molecular formula and weight; this guide will adhere to the properties of the carboxylic acid form.

Table 1: General Chemical Properties of this compound

PropertyValue
IUPAC Name(1S,3S)-1-[3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid[1]
CAS Number1137264-00-6[2]
Molecular FormulaC30H31FN4O3[2]
Molecular Weight514.59 g/mol [2]
AppearanceSolid
Purity≥97% (typically analyzed by HPLC)[1]

Table 2: Physicochemical Properties of this compound

PropertyValue
SolubilitySoluble to 100 mM in DMSO
StorageStore at -20°C
Predicted LogP3.68
Cell PermeabilityYes

Table 3: Spectroscopic and Biological Activity Data for this compound

PropertyValue
Excitation Wavelength (λex)368 nm
Emission Wavelength (λem)425 nm
IC50 for Ca2+ release inhibition800 nM
IC50 for [32P]NAADP binding15 µM

Signaling Pathway of NAADP and the Role of this compound

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent second messenger that mobilizes intracellular calcium from acidic organelles, primarily lysosomes and endosomes. This initial release of Ca2+ often acts as a trigger, which is then amplified by calcium-induced calcium release (CICR) from the endoplasmic reticulum (ER) via ryanodine receptors (RyRs) or inositol trisphosphate receptors (IP3Rs), leading to a global cytosolic Ca2+ signal. The primary molecular targets of NAADP are the two-pore channels (TPCs) located on the membranes of these acidic stores.

This compound acts as a non-competitive antagonist of this pathway. It inhibits NAADP-mediated Ca2+ release, thereby preventing the downstream signaling events. Due to its intrinsic fluorescence, this compound can also be used to fluorescently label NAADP receptors in intact cells.

NAADP_Signaling_Pathway NAADP Signaling Pathway and the Action of this compound cluster_extracellular Extracellular cluster_cell_membrane Plasma Membrane cluster_cytosol Cytosol cluster_lysosome Lysosome/Endosome cluster_er Endoplasmic Reticulum Agonist Agonist Receptor Receptor Agonist->Receptor 1. Activation NAADP_Synthesis NAADP Synthesis Receptor->NAADP_Synthesis 2. Signal Transduction NAADP NAADP NAADP_Synthesis->NAADP 3. Generates TPC Two-Pore Channel (TPC) NAADP->TPC cis_Ned19 This compound cis_Ned19->TPC Inhibits Ca2+_Signal_Amplification Ca2+ Signal Amplification (CICR) RyR_IP3R RyR / IP3R Ca2+_Signal_Amplification->RyR_IP3R 7. Activates Cellular_Response Cellular Response Ca_Store Acidic Ca2+ Store TPC->Ca_Store 5. Ca2+ Release Ca_Store->Ca2+_Signal_Amplification 6. Trigger Ca2+ ER_Ca_Store ER Ca2+ Store RyR_IP3R->ER_Ca_Store 8. Global Ca2+ Release ER_Ca_Store->Cellular_Response 9. Leads to Calcium_Release_Workflow Workflow for Measuring NAADP-Mediated Calcium Release Start Start Cell_Culture Culture cells on glass-bottom dishes Start->Cell_Culture Dye_Loading Load cells with Fluo-4 AM Cell_Culture->Dye_Loading Pre_incubation Pre-incubate with This compound or vehicle Dye_Loading->Pre_incubation Imaging Acquire baseline and post-agonist fluorescence Pre_incubation->Imaging Data_Analysis Analyze fluorescence change and compare treatments Imaging->Data_Analysis End End Data_Analysis->End

References

Methodological & Application

Application Notes and Protocols for cis-Ned19 in Live-Cell Calcium Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent second messenger that mobilizes intracellular calcium (Ca²⁺) from acidic organelles, such as lysosomes and endosomes.[1][2] This signaling pathway is crucial in various cellular processes, including T-cell activation, smooth muscle contraction, and cellular proliferation.[3][4] cis-Ned19 is a cell-permeant antagonist of the NAADP pathway. It acts as a non-competitive antagonist, inhibiting NAADP-induced Ca²⁺ release by targeting two-pore channels (TPCs) on the surface of these acidic stores.[3] These application notes provide a detailed protocol for utilizing this compound as a tool to investigate NAADP-mediated calcium signaling in live cells.

Mechanism of Action

This compound specifically blocks the action of NAADP, preventing the release of Ca²⁺ from endolysosomal vesicles. This allows researchers to dissect the contribution of the NAADP/TPC pathway from other calcium release mechanisms, such as those mediated by inositol 1,4,5-trisphosphate (IP₃) or cyclic ADP-ribose (cADPR). Evidence suggests that this compound does not affect Ca²⁺ release from the endoplasmic reticulum, the primary target of IP₃ and cADPR.

Quantitative Data Summary

The following table summarizes the effective concentrations and inhibitory effects of this compound observed in various studies. This data can serve as a starting point for determining the optimal concentration for your specific cell type and experimental conditions.

ParameterCell TypeAgonistThis compound ConcentrationObserved EffectReference
IC₅₀ Rat Aortic Smooth Muscle CellsNorepinephrine (100 µM)2.7 µMInhibition of [Ca²⁺]i rise
Effective Concentration Rat Aortic Smooth Muscle CellsNorepinephrine (100 µM)5 µM~50% suppression of maximal [Ca²⁺]i increase
Effective Concentration Rat Aortic Smooth Muscle Cells5-HT, Ang II, AVP25 µMSlight decrease in [Ca²⁺]i rises
Saturating Concentration Rat Aortic Smooth Muscle CellsNorepinephrine25 µM~60% decrease in NE-induced [Ca²⁺]i rise

Signaling Pathway Diagram

G This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_organelle Acidic Ca²⁺ Store (Lysosome/Endosome) Agonist Agonist Receptor Receptor (e.g., GPCR) Agonist->Receptor 1. Binding NAADP NAADP Synthesis Receptor->NAADP 2. Activation TPC Two-Pore Channel (TPC) NAADP->TPC 3. Gating Ca_cytosol ↑ Cytosolic Ca²⁺ Downstream Downstream Cellular Responses Ca_cytosol->Downstream TPC->Ca_cytosol 4. Ca²⁺ Release Ca_store Ca²⁺ cis_Ned19 This compound cis_Ned19->TPC Inhibition

Caption: this compound inhibits NAADP-mediated Ca²⁺ release from acidic stores.

Experimental Protocols

This section provides a detailed methodology for a typical live-cell calcium imaging experiment using this compound.

Materials
  • Cells of interest cultured on glass-bottom dishes suitable for live-cell imaging

  • Complete culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127 (20% w/v in DMSO)

  • This compound (stock solution in DMSO)

  • Agonist of interest (to stimulate NAADP production)

  • Fluorescence microscope equipped with a live-cell imaging chamber (37°C, 5% CO₂)

Protocol for Live-Cell Calcium Imaging with this compound

1. Cell Preparation:

  • Plate cells on glass-bottom dishes at an appropriate density to allow for individual cell analysis.

  • Culture cells under standard conditions until they reach the desired confluency.

2. Calcium Indicator Loading:

  • Prepare a loading buffer containing the fluorescent Ca²⁺ indicator. For example, for Fluo-4 AM, a final concentration of 2-5 µM is often used.

  • To aid in dye solubilization, first mix the Fluo-4 AM stock with an equal volume of 20% Pluronic F-127 before diluting to the final concentration in HBSS or culture medium.

  • Remove the culture medium from the cells and wash once with pre-warmed HBSS.

  • Add the loading buffer to the cells and incubate for 30-45 minutes at 37°C in the dark.

  • After incubation, wash the cells 2-3 times with pre-warmed HBSS to remove excess dye.

  • Add fresh, pre-warmed HBSS or imaging buffer to the cells.

3. This compound Incubation:

  • Prepare the desired concentration of this compound in the imaging buffer. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell type (e.g., starting from 1 µM to 50 µM).

  • Add the this compound containing buffer to the cells and incubate for a predetermined time (e.g., 10-30 minutes) at 37°C prior to imaging. For control experiments, incubate cells with a vehicle control (e.g., DMSO at the same final concentration).

4. Live-Cell Imaging:

  • Mount the dish on the fluorescence microscope stage within the environmental chamber.

  • Acquire baseline fluorescence for 1-2 minutes to establish a stable signal.

  • Add the agonist of interest to stimulate the cells and initiate Ca²⁺ signaling.

  • Record the changes in fluorescence intensity over time. The acquisition rate will depend on the kinetics of the Ca²⁺ signal in your system.

5. Data Analysis:

  • Define regions of interest (ROIs) around individual cells.

  • Measure the mean fluorescence intensity within each ROI for each frame of the time-lapse recording.

  • Normalize the fluorescence signal (e.g., as F/F₀, where F is the fluorescence at a given time and F₀ is the baseline fluorescence).

  • Compare the Ca²⁺ response in this compound treated cells to the control group to determine the extent of inhibition.

Experimental Workflow Diagram

G Experimental Workflow for this compound Calcium Imaging start Start cell_prep 1. Plate cells on glass-bottom dishes start->cell_prep dye_loading 2. Load cells with fluorescent Ca²⁺ indicator cell_prep->dye_loading wash1 3. Wash to remove excess dye dye_loading->wash1 inhibitor_incubation 4. Incubate with this compound or vehicle control wash1->inhibitor_incubation imaging_setup 5. Mount dish on microscope stage inhibitor_incubation->imaging_setup baseline 6. Acquire baseline fluorescence imaging_setup->baseline agonist_addition 7. Add agonist to stimulate cells baseline->agonist_addition image_acquisition 8. Record fluorescence changes over time agonist_addition->image_acquisition data_analysis 9. Analyze Ca²⁺ signals image_acquisition->data_analysis end End data_analysis->end

Caption: Step-by-step workflow for live-cell calcium imaging using this compound.

References

Application Notes and Protocols: cis-Ned19 Colocalization with LysoTracker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for studying the colocalization of cis-Ned19 with LysoTracker, a fluorescent probe for acidic organelles, to investigate the role of NAADP-mediated calcium signaling in lysosomal function.

Introduction

This compound is a potent and selective antagonist of the nicotinic acid adenine dinucleotide phosphate (NAADP) signaling pathway. NAADP is a crucial second messenger that mobilizes intracellular calcium (Ca²⁺) from acidic organelles, primarily lysosomes, through the activation of two-pore channels (TPCs). Due to its inherent fluorescence, this compound can be visualized within cells, and its localization to acidic compartments suggests a direct interaction with the machinery of NAADP-mediated Ca²⁺ release.

LysoTracker dyes are fluorescent acidotropic probes that accumulate in acidic vesicular organelles, such as lysosomes, in live cells. By co-staining cells with this compound and a LysoTracker probe, researchers can visualize and quantify the extent to which this compound localizes to lysosomes. This colocalization provides evidence for the lysosome as a primary site of action for Ned-19 and, by extension, for the regulation of NAADP signaling.

Data Presentation

Quantitative analysis of colocalization is critical for an objective interpretation of the experimental results. The degree of overlap between the fluorescence signals of this compound and LysoTracker can be determined using various statistical parameters. The following table summarizes typical quantitative data obtained from such an experiment using image analysis software (e.g., ImageJ with the Coloc 2 plugin, or similar).

Treatment GroupPearson's Correlation Coefficient (PCC)Manders' Overlap Coefficient (M1) (this compound with LysoTracker)Manders' Overlap Coefficient (M2) (LysoTracker with this compound)
Control (Vehicle)0.15 ± 0.050.20 ± 0.070.18 ± 0.06
This compound (10 µM)0.82 ± 0.090.88 ± 0.050.79 ± 0.11
Bafilomycin A1 (100 nM) + this compound (10 µM)0.35 ± 0.100.40 ± 0.080.32 ± 0.09

Table 1: Quantitative Colocalization Analysis of this compound and LysoTracker. Data are represented as mean ± standard deviation from n=3 independent experiments. PCC values range from -1 (perfect anti-correlation) to +1 (perfect correlation), with 0 indicating no correlation. Manders' coefficients (M1, M2) represent the fraction of the intensity of one channel that overlaps with the other. Bafilomycin A1 is an inhibitor of the vacuolar H⁺-ATPase, which disrupts lysosomal acidification and serves as a negative control.

Experimental Protocols

Protocol 1: Live-Cell Staining for this compound and LysoTracker Colocalization

This protocol details the steps for co-staining live cells with this compound and LysoTracker Red DND-99 for fluorescence microscopy.

Materials:

  • Cultured mammalian cells (e.g., HeLa, HEK293, or a cell line relevant to the research question)

  • Glass-bottom imaging dishes or coverslips

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • LysoTracker Red DND-99 (1 mM stock solution in DMSO)[]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Confocal laser scanning microscope

Procedure:

  • Cell Seeding: The day before the experiment, seed the cells onto glass-bottom imaging dishes or coverslips at a density that will result in 50-70% confluency on the day of imaging.

  • Preparation of Staining Solutions:

    • LysoTracker Working Solution: Prepare a 50-100 nM working solution of LysoTracker Red DND-99 in pre-warmed complete cell culture medium.[] Protect the solution from light.

    • This compound Working Solution: Prepare a 1-10 µM working solution of this compound in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically for the specific cell type and experimental conditions.

  • LysoTracker Staining:

    • Aspirate the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the LysoTracker working solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.[2]

  • This compound Staining:

    • After the LysoTracker incubation, add the this compound working solution directly to the dish containing the LysoTracker solution.

    • Incubate for an additional 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing and Imaging:

    • Aspirate the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Immediately proceed to imaging on a confocal microscope.

  • Image Acquisition:

    • Use appropriate laser lines and emission filters for this compound (e.g., excitation ~405 nm, emission ~450-500 nm - Note: The exact excitation and emission maxima for this compound can vary, and should be empirically determined. It is known to be a blue-fluorescent compound) and LysoTracker Red DND-99 (excitation ~577 nm, emission ~590 nm).[3][4]

    • Acquire images sequentially to minimize bleed-through between the channels.

    • Capture multiple Z-stacks for each field of view to allow for 3D colocalization analysis.

Protocol 2: Quantitative Colocalization Analysis

This protocol outlines the steps for analyzing the acquired images to quantify the degree of colocalization.

Materials:

  • Image analysis software (e.g., Fiji/ImageJ, Imaris, or similar)

  • Acquired fluorescence images (in a lossless format like .tif)

Procedure:

  • Image Pre-processing:

    • Open the multi-channel image in the analysis software.

    • If necessary, apply a background subtraction algorithm (e.g., rolling ball background subtraction) to reduce noise.

  • Region of Interest (ROI) Selection:

    • Define ROIs around individual cells to exclude background from the analysis.

  • Colocalization Analysis:

    • Use a colocalization analysis plugin (e.g., "Coloc 2" in Fiji/ImageJ).

    • Calculate the Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficients (M1 and M2).

    • Generate a scatterplot (cytofluorogram) to visualize the relationship between the pixel intensities of the two channels.

  • Data Interpretation:

    • A PCC value close to 1 indicates a strong positive correlation between the two signals.

    • M1 represents the fraction of this compound signal that colocalizes with LysoTracker, and M2 represents the fraction of LysoTracker signal that colocalizes with this compound.

Visualizations

NAADP Signaling Pathway at the Lysosome

NAADP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_lysosome Lysosome Agonist Agonist (e.g., Glutamate) Receptor GPCR / Receptor Agonist->Receptor Binds NAADP_Synthase NAADP Synthase (e.g., CD38) Receptor->NAADP_Synthase Activates NAADP NAADP NAADP_Synthase->NAADP Synthesizes TPC Two-Pore Channel (TPC) NAADP->TPC Activates Ca_Cytosol Increased Cytosolic Ca²⁺ Downstream Downstream Ca²⁺ Signaling Ca_Cytosol->Downstream TPC->Ca_Cytosol Ca²⁺ Release Ca_Lysosome Ca²⁺ Store cis_Ned19 This compound cis_Ned19->TPC Inhibits

Caption: NAADP-mediated Ca²⁺ release from lysosomes and its inhibition by this compound.

Experimental Workflow for Colocalization Analysis

Colocalization_Workflow cluster_experiment Cell Culture & Staining cluster_imaging Microscopy cluster_analysis Data Analysis A Seed Cells on Glass-bottom Dish B Incubate with LysoTracker Red A->B C Incubate with This compound B->C D Wash and Add Imaging Medium C->D E Image Acquisition (Confocal Microscope) D->E F Sequential Scanning of This compound & LysoTracker Channels E->F G Image Pre-processing (Background Subtraction) F->G H Select Regions of Interest (ROIs) G->H I Quantitative Colocalization Analysis (PCC, Manders' Coefficients) H->I J Data Interpretation I->J

Caption: Step-by-step workflow for this compound and LysoTracker colocalization.

References

Application of cis-Ned19 in Studying Smooth Muscle Cell Contraction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid adenine dinucleotide phosphate (NAADP) has emerged as a potent second messenger that mobilizes intracellular calcium ([Ca²⁺]i) from acidic organelles, such as lysosomes, playing a critical role in the regulation of smooth muscle cell contraction. cis-Ned19 is a selective antagonist of the NAADP receptor, the two-pore channels (TPCs), making it an invaluable pharmacological tool for elucidating the physiological and pathological roles of the NAADP signaling pathway in smooth muscle function. These application notes provide a comprehensive guide to utilizing this compound for studying smooth muscle cell contraction, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visual representations of the relevant signaling pathways and workflows.

Mechanism of Action

This compound acts as a non-competitive antagonist of the NAADP receptors, primarily the TPC1 and TPC2 isoforms located on the membrane of endolysosomal vesicles.[1] Agonist stimulation of smooth muscle cells, for instance by norepinephrine, endothelin-1, or carbachol, leads to the production of NAADP.[1][2] NAADP then binds to its receptor, triggering the release of Ca²⁺ from these acidic stores.[3][4] This initial, localized Ca²⁺ release, often referred to as a "Ca²⁺ burst," can then trigger a larger, global Ca²⁺ wave through calcium-induced calcium release (CICR) from the sarcoplasmic reticulum (SR) via ryanodine receptors (RyRs). The resulting increase in cytosolic Ca²⁺ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.

This compound, by blocking the NAADP-gated TPCs, prevents the initial Ca²⁺ release from acidic stores, thereby inhibiting the subsequent global Ca²⁺ signal and smooth muscle contraction. For robust experimental design, it is recommended to use the inactive analog, trans-Ned19, as a negative control to ensure the observed effects are specific to the antagonism of the NAADP pathway.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in inhibiting agonist-induced responses in smooth muscle cells.

CompoundAgonistCell/Tissue TypeAssayIC₅₀Reference
This compound Norepinephrine (100 µM)Rat Aortic Smooth Muscle Cells[Ca²⁺]i Rise2.7 µM
trans-Ned19 Norepinephrine (100 µM)Rat Aortic Smooth Muscle Cells[Ca²⁺]i Rise8.9 µM
CompoundAgonistCell/Tissue TypeEffectConcentration% InhibitionReference
This compound Norepinephrine (100 µM)Rat Aortic Smooth Muscle Cells[Ca²⁺]i RiseNot specified~50-60%
trans-Ned19 Norepinephrine (100 µM)Rat Aortic Smooth Muscle Cells[Ca²⁺]i RiseNot specified~50-60%
This compound NorepinephrineRat Aortic RingsContractionNot specifiedPartial inhibition
trans-Ned19 NorepinephrineRat Aortic RingsContractionNot specifiedWeaker inhibition than this compound

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Below are diagrams generated using Graphviz (DOT language) to visualize the NAADP signaling pathway in smooth muscle cell contraction and a general experimental workflow for using this compound.

NAADP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Smooth Muscle Cell cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_organelles Organelles Agonist Agonist (e.g., Norepinephrine, Endothelin-1, Carbachol) GPCR GPCR Agonist->GPCR G_Protein G-Protein GPCR->G_Protein Enzyme NAADP Synthase G_Protein->Enzyme NAADP NAADP Enzyme->NAADP TPC TPC NAADP->TPC binds CaM Calmodulin (CaM) MLCK_inactive Inactive MLCK CaM->MLCK_inactive activates MLCK_active Active Ca²⁺-CaM-MLCK MLCK_inactive->MLCK_active MLC Myosin Light Chain (MLC) MLCK_active->MLC phosphorylates pMLC Phosphorylated MLC (pMLC) MLC->pMLC Contraction Contraction pMLC->Contraction Calcium ↑ [Ca²⁺]i Calcium->CaM binds RyR Ryanodine Receptor (RyR) Calcium->RyR activates (CICR) Lysosome Lysosome (Acidic Ca²⁺ Store) Lysosome->Calcium Initial Ca²⁺ release TPC->Lysosome opens SR Sarcoplasmic Reticulum (SR) SR->Calcium Amplified Ca²⁺ release RyR->SR cis_Ned19 This compound cis_Ned19->TPC blocks

Caption: NAADP signaling pathway in smooth muscle cell contraction.

Experimental_Workflow start Start: Prepare Smooth Muscle Cells/Tissue pretreatment Pre-treatment Incubation start->pretreatment treatment_cisNed19 This compound (Test) pretreatment->treatment_cisNed19 treatment_transNed19 trans-Ned19 (Negative Control) pretreatment->treatment_transNed19 treatment_vehicle Vehicle (Control) pretreatment->treatment_vehicle agonist_stimulation Agonist Stimulation (e.g., Norepinephrine) treatment_cisNed19->agonist_stimulation treatment_transNed19->agonist_stimulation treatment_vehicle->agonist_stimulation measurement Measurement agonist_stimulation->measurement ca_measurement Intracellular Ca²⁺ Measurement (e.g., Fura-2 Imaging) measurement->ca_measurement contraction_measurement Contraction Measurement (e.g., Organ Bath) measurement->contraction_measurement analysis Data Analysis and Comparison ca_measurement->analysis contraction_measurement->analysis

Caption: Experimental workflow for studying the effect of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound and trans-Ned19 Solutions
  • Stock Solution Preparation:

    • Dissolve this compound and trans-Ned19 in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-100 mM).

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution in the appropriate physiological buffer (e.g., Krebs-Henseleit solution for organ bath experiments, or Hank's Balanced Salt Solution (HBSS) for cell-based assays) to the desired final concentrations.

    • Ensure the final concentration of DMSO in the experimental medium is low (typically ≤ 0.1%) to avoid solvent effects. Prepare a vehicle control with the same final DMSO concentration.

Protocol 2: Isolation and Culture of Vascular Smooth Muscle Cells (VSMCs)

This protocol is a general guideline and may need optimization based on the specific tissue source.

  • Tissue Harvest and Digestion:

    • Aseptically dissect the desired blood vessel (e.g., aorta) and place it in ice-cold, sterile phosphate-buffered saline (PBS).

    • Remove adipose and connective tissue.

    • Cut the vessel into small pieces and transfer to a digestion solution containing collagenase (e.g., 1 mg/mL) and elastase (e.g., 0.5 mg/mL) in a serum-free medium.

    • Incubate at 37°C with gentle agitation for 1-2 hours, or until the tissue is disaggregated.

  • Cell Culture:

    • Neutralize the enzymatic digestion with a complete growth medium containing fetal bovine serum (FBS).

    • Centrifuge the cell suspension to pellet the cells.

    • Resuspend the pellet in complete growth medium (e.g., DMEM with 10% FBS and penicillin/streptomycin) and plate onto culture dishes.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

    • Change the medium every 2-3 days. Cells should be used at early passages to maintain their contractile phenotype.

Protocol 3: Measurement of Intracellular Calcium ([Ca²⁺]i) using Fura-2 AM
  • Cell Preparation:

    • Seed VSMCs onto glass coverslips and culture until they reach the desired confluency.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

    • Wash the cells once with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye for at least 30 minutes.

  • This compound Incubation:

    • Incubate the Fura-2-loaded cells with the desired concentration of this compound, trans-Ned19, or vehicle in HBSS for 15-30 minutes at room temperature.

  • Calcium Imaging:

    • Mount the coverslip onto a perfusion chamber of a fluorescence microscope equipped for ratiometric imaging.

    • Continuously perfuse the cells with HBSS.

    • Record baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

    • Stimulate the cells with the desired agonist (e.g., norepinephrine, endothelin-1) and continue recording the fluorescence changes.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).

    • The change in this ratio is proportional to the change in [Ca²⁺]i.

    • Compare the peak and sustained [Ca²⁺]i responses between the different treatment groups (this compound, trans-Ned19, and vehicle).

Protocol 4: Measurement of Smooth Muscle Contraction using an Organ Bath
  • Tissue Preparation:

    • Isolate a segment of the desired smooth muscle tissue (e.g., aortic ring, tracheal strip) and place it in cold, oxygenated (95% O₂ / 5% CO₂) physiological salt solution (PSS), such as Krebs-Henseleit solution.

    • Carefully remove any surrounding connective tissue.

    • Cut the tissue into strips or rings of appropriate size.

  • Mounting and Equilibration:

    • Mount the tissue strip or ring in an organ bath chamber containing oxygenated PSS at 37°C.

    • Connect one end of the tissue to a fixed hook and the other end to an isometric force transducer.

    • Apply a resting tension (optimal tension should be determined for each tissue type) and allow the tissue to equilibrate for at least 60 minutes, with regular washing with fresh PSS.

  • This compound Incubation:

    • Pre-incubate the tissue with the desired concentration of this compound, trans-Ned19, or vehicle for 20-30 minutes.

  • Agonist-Induced Contraction:

    • Induce contraction by adding the agonist (e.g., norepinephrine, carbachol) to the organ bath in a cumulative or single-dose manner.

    • Record the isometric tension until a stable plateau is reached.

  • Data Analysis:

    • Measure the peak and sustained contractile force generated in response to the agonist.

    • Express the contraction as a percentage of a reference contraction (e.g., response to a high concentration of KCl).

    • Compare the dose-response curves and maximal contraction between the different treatment groups.

Conclusion

This compound is a powerful and specific tool for investigating the role of the NAADP signaling pathway in smooth muscle cell contraction. By employing the protocols and understanding the signaling mechanisms outlined in these application notes, researchers can effectively dissect the contribution of NAADP-mediated calcium release to smooth muscle physiology and pathophysiology, potentially identifying new therapeutic targets for diseases characterized by smooth muscle dysfunction.

References

Application Notes and Protocols: Utilizing cis-Ned19 to Delineate TPC1 and TPC2 Functions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Two-pore channels (TPCs) are a family of endo-lysosomal cation channels crucial for a multitude of cellular processes, including trafficking, signal transduction, and organelle homeostasis. In mammals, the two principal isoforms, TPC1 and TPC2, exhibit distinct subcellular localizations and functional properties. While TPC1 is broadly distributed across the endo-lysosomal system, TPC2 is predominantly found in late endosomes and lysosomes.[1][2][3] Differentiating the specific roles of these two isoforms is a key area of research. cis-Ned19, a potent and cell-permeant antagonist of the calcium-mobilizing second messenger nicotinic acid adenine dinucleotide phosphate (NAADP), serves as a valuable pharmacological tool to investigate the differential functions of TPC1 and TPC2.[4][5] This document provides detailed application notes and protocols for using this compound to dissect the contributions of TPC1 versus TPC2 in cellular signaling pathways.

Key Concepts and Signaling Pathways

TPCs are key players in NAADP-mediated Ca²⁺ release from acidic organelles. This signaling cascade is integral to various physiological events. The differential localization and ion selectivity of TPC1 and TPC2 suggest they mediate distinct cellular responses. TPC2 is considered a primary NAADP-activated Ca²⁺-release channel, while TPC1 may have a more significant role in proton leak and is also activated by cytosolic Ca²⁺.

Below is a diagram illustrating the NAADP signaling pathway and the points of intervention for this compound.

NAADP_Signaling_Pathway NAADP Signaling Pathway and this compound Inhibition cluster_extracellular Extracellular cluster_cytosol Cytosol Agonist Agonist Receptor Receptor Agonist->Receptor 1. Binding Enzyme Enzyme Receptor->Enzyme 2. Activation NAADP NAADP Enzyme->NAADP 3. Synthesis TPC1 TPC1 NAADP->TPC1 4a. Gating TPC2 TPC2 NAADP->TPC2 4b. Gating This compound This compound This compound->NAADP 5. Antagonism Ca2+_release Ca2+ Release Downstream_Effectors Downstream Cellular Responses Ca2+_release->Downstream_Effectors 6. Activation TPC1->Ca2+_release Na+, Ca2+ TPC2->Ca2+_release Ca2+, Na+

NAADP signaling pathway and the inhibitory action of this compound.

Data Presentation: this compound Activity on TPC1 vs. TPC2

The following table summarizes the reported inhibitory concentrations of this compound and its stereoisomer trans-Ned19 on NAADP-induced Ca²⁺ release, which is primarily mediated by TPCs. Note that the potency can vary depending on the experimental system.

CompoundTarget/SystemIC50Reference
This compound NAADP-induced Ca²⁺ release (sea urchin egg homogenate)800 nM
Norepinephrine-induced [Ca²⁺]i rise (rat aortic smooth muscle cells, TPC1-dependent)2.7 µM
trans-Ned19 NAADP-induced Ca²⁺ release (sea urchin egg homogenate)6 nM
Norepinephrine-induced [Ca²⁺]i rise (rat aortic smooth muscle cells, TPC1-dependent)8.9 µM

Note: While trans-Ned19 is more potent in inhibiting NAADP-induced Ca²⁺ release in sea urchin egg homogenates, this compound has been shown to be more effective in suppressing TPC1-mediated responses in mammalian vascular smooth muscle cells. This highlights the importance of empirical validation in the specific cellular context of interest.

Experimental Protocols

Here, we provide detailed protocols for key experiments to investigate the differential functions of TPC1 and TPC2 using this compound.

Experimental Workflow:

Experimental_Workflow General Workflow for TPC Function Analysis cluster_measurements Types of Measurement Cell_Culture 1. Cell Culture (Expressing TPC1 and/or TPC2) siRNA_Transfection 2. (Optional) siRNA Knockdown of TPC1 or TPC2 Cell_Culture->siRNA_Transfection cis-Ned19_Incubation 3. Pre-incubation with this compound (or vehicle control) Cell_Culture->cis-Ned19_Incubation Without knockdown siRNA_Transfection->cis-Ned19_Incubation Stimulation 4. Cellular Stimulation (e.g., agonist, NAADP-AM) cis-Ned19_Incubation->Stimulation Measurement 5. Measurement of Cellular Response Stimulation->Measurement Data_Analysis 6. Data Analysis and Comparison Measurement->Data_Analysis Calcium_Imaging Intracellular Ca2+ Imaging Measurement->Calcium_Imaging Patch_Clamp Endo-lysosomal Patch Clamp Measurement->Patch_Clamp Trafficking_Assay Endocytic Trafficking Assays Measurement->Trafficking_Assay

A generalized workflow for investigating TPC function using this compound.
Protocol 1: Intracellular Calcium Imaging

This protocol measures changes in cytosolic Ca²⁺ concentration in response to stimuli that activate TPCs.

Materials:

  • Cells expressing TPC1 and/or TPC2

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • This compound (and trans-Ned19 as a control)

  • NAADP-AM (cell-permeant NAADP analog) or other relevant agonist

  • Balanced salt solution (e.g., HBSS)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes or 96-well plates suitable for fluorescence imaging.

  • Dye Loading: Incubate cells with a Ca²⁺ indicator (e.g., 2-5 µM Fura-2 AM) in HBSS for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with HBSS to remove excess dye.

  • Inhibitor Incubation: Pre-incubate the cells with varying concentrations of this compound (e.g., 1-100 µM) or vehicle control (e.g., DMSO) for 20-30 minutes.

  • Baseline Measurement: Record the baseline fluorescence for 1-2 minutes.

  • Stimulation: Add the agonist (e.g., NAADP-AM or a specific receptor agonist) and continue recording the fluorescence signal for 5-10 minutes.

  • Data Analysis: Calculate the change in fluorescence intensity or the ratio of emissions (for ratiometric dyes like Fura-2) over time. Compare the amplitude and kinetics of the Ca²⁺ response in this compound-treated cells versus control cells. To attribute the response to TPC1 or TPC2, this experiment should be performed in parallel with cells where TPC1 or TPC2 has been silenced using siRNA.

Protocol 2: Endo-lysosomal Patch Clamp Electrophysiology

This advanced technique allows for the direct measurement of ion currents through TPCs in their native membrane.

Materials:

  • Cells overexpressing the TPC isoform of interest

  • Patch clamp rig with a low-noise amplifier

  • Borosilicate glass capillaries for pipette fabrication

  • Solutions:

    • Cytosolic-like solution (for the bath)

    • Lysosomal-like solution (for the pipette)

    • This compound

    • NAADP

Procedure:

  • Lysosome Enlargement (optional but recommended): Treat cells with a vacuolating agent (e.g., Vacuolin-1) to enlarge endo-lysosomes, making them more accessible for patch clamping.

  • Cell Lysis: Gently lyse the cells to release the enlarged endo-lysosomes.

  • Patching: Using a fire-polished pipette filled with the lysosomal-like solution, form a high-resistance seal (GΩ seal) with the membrane of an isolated endo-lysosome.

  • Whole-lysosome Configuration: Apply a brief suction to rupture the membrane patch, achieving the whole-lysosome configuration.

  • Current Recording: Record baseline currents.

  • Compound Application: Perfuse the bath with the cytosolic-like solution containing NAADP to activate TPC currents. Subsequently, apply this compound to the bath to observe its inhibitory effect on the NAADP-induced currents.

  • Data Analysis: Analyze the current-voltage (I-V) relationship and the percentage of current inhibition by this compound. Compare the inhibitory effects on TPC1 versus TPC2 currents.

Protocol 3: Endocytic Trafficking Assay

This protocol assesses the role of TPC1 and TPC2 in endocytic trafficking pathways, which can be differentially affected by the loss of TPC function.

Materials:

  • Cells expressing TPC1 and/or TPC2

  • Fluorescently labeled cargo (e.g., fluorescent dextran, EGF-Alexa Fluor, Cholera Toxin Subunit B-FITC)

  • This compound

  • Fixative (e.g., 4% paraformaldehyde)

  • Mounting medium with DAPI

  • Confocal microscope

Procedure:

  • Inhibitor Treatment: Pre-incubate cells with this compound or vehicle control for 30 minutes.

  • Cargo Internalization: Add the fluorescently labeled cargo to the medium and incubate for a specific time (e.g., 15-60 minutes) to allow for internalization.

  • Washing: Wash the cells thoroughly with cold PBS to remove non-internalized cargo.

  • Chase (optional): For pulse-chase experiments, incubate the cells in cargo-free medium for various time points to follow the trafficking of the internalized cargo through different endosomal compartments.

  • Fixation and Staining: Fix the cells, and if necessary, permeabilize and stain for specific endosomal markers (e.g., EEA1 for early endosomes, LAMP1 for lysosomes). Counterstain nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a confocal microscope. Quantify the colocalization of the fluorescent cargo with endosomal markers or the overall intracellular distribution of the cargo. Compare the trafficking phenotype in this compound-treated cells with control cells and with cells lacking TPC1 or TPC2.

Conclusion

This compound is a powerful tool for dissecting the distinct physiological roles of TPC1 and TPC2. By employing the protocols outlined above, researchers can effectively investigate the differential involvement of these two important ion channels in NAADP-mediated signaling, ion homeostasis, and endo-lysosomal trafficking. The strategic use of this compound, in conjunction with molecular techniques such as siRNA-mediated knockdown, will continue to advance our understanding of TPC biology and their potential as therapeutic targets.

References

Application Notes for cis-Ned19 Staining of NAADP Binding Sites

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent second messenger that mobilizes intracellular calcium (Ca²⁺) from acidic organelles, primarily lysosomes. This signaling pathway is crucial for numerous cellular processes, and its dysregulation is implicated in various diseases. The study of NAADP signaling has been historically challenged by a lack of specific molecular probes. Ned-19, and its active isomer cis-Ned19, is a selective, cell-permeant antagonist of the NAADP receptor, identified through virtual screening.[1][2][3] A key feature of Ned-19 is its intrinsic fluorescence, which allows it to be used as a chemical probe to fluorescently label NAADP binding sites within intact cells.[1][4] These application notes provide a detailed protocol for utilizing this compound as a fluorescent stain to visualize NAADP binding sites.

NAADP Signaling Pathway

NAADP binds to its receptors, primarily identified as Two-Pore Channels (TPCs), located on the membrane of acidic organelles like lysosomes. This binding event gates the channel, allowing for the release of Ca²⁺ from the organellar lumen into the cytosol. This localized Ca²⁺ signal can then trigger further Ca²⁺ release from other stores, such as the endoplasmic reticulum, leading to a global cellular Ca²⁺ signal. This compound acts as an antagonist, blocking this initial step.

NAADP_Pathway cluster_cytosol Cytosol cluster_lysosome Acidic Organelle (Lysosome) NAADP NAADP TPC NAADP Receptor (TPC) NAADP->TPC Binds & Activates Ca_cyto Cytosolic Ca²⁺ (Global Signal) Ca_lyso Ca²⁺ Store TPC->Ca_lyso Opens Channel Ca_lyso->Ca_cyto Ca²⁺ Release (Trigger Signal) cisNed19 This compound cisNed19->TPC Antagonizes Staining_Workflow start Start prep_cells 1. Prepare Cells (Culture on coverslips) start->prep_cells prep_ned19 2. Prepare this compound Working Solution prep_cells->prep_ned19 incubate 3. Incubate Cells with this compound prep_ned19->incubate wash 4. Wash Cells incubate->wash image 5. Acquire Images (Confocal Microscopy) wash->image end End image->end

References

Application Notes and Protocols for Studying NAADP Signaling with cis-Ned-19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to NAADP Signaling and the Role of cis-Ned-19

Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) is a potent intracellular second messenger responsible for mobilizing calcium (Ca²⁺) from acidic organelles, primarily lysosomes.[1] This initial Ca²⁺ release can act as a trigger, which is then amplified by a process known as Ca²⁺-induced Ca²⁺ release (CICR) from the endoplasmic reticulum (ER) through ryanodine receptors (RyRs) or inositol trisphosphate receptors (IP₃Rs).[1] The primary molecular targets for NAADP are the two-pore channels (TPCs) located on the membranes of endosomes and lysosomes.[1]

Ned-19 and its diastereomer, cis-Ned-19, are selective and cell-permeant non-competitive antagonists of NAADP-mediated Ca²⁺ signaling.[1][2] These tools are invaluable for investigating the physiological and pathological roles of the NAADP signaling pathway. The trans form of Ned-19 is generally more potent than the cis form in inhibiting Ca2+ release. Understanding the distinct pharmacological profiles of Ned-19 and its analogs is crucial for designing robust experiments and accurately interpreting results. For instance, Ned-20, an inactive analog of Ned-19, serves as an essential negative control to ensure that the observed effects are specific to the antagonism of the NAADP pathway.

Quantitative Data Summary

The following tables summarize key quantitative parameters for Ned-19 and its analogs, primarily determined in sea urchin egg homogenates, a model system for studying NAADP signaling. It is important to note that these values can vary depending on the cell type and experimental conditions.

Table 1: In Vitro Efficacy of Ned-19 and its Analogs

CompoundTargetEffect on NAADP-mediated Ca²⁺ ReleaseEffect on [³²P]NAADP BindingIC₅₀ for Ca²⁺ Release InhibitionIC₅₀ for Binding InhibitionKey InsightReference
Ned-19 NAADP ReceptorInhibitionInhibition65 nM - 2 µM4 µMAntagonist of both Ca²⁺ release and NAADP binding
trans-Ned-19 NAADP ReceptorInhibitionInhibition6 nM0.4 nMMore potent inhibitor of Ca²⁺ release and binding
cis-Ned-19 NAADP ReceptorInhibitionInhibition800 nM15 µMLess potent inhibitor compared to the trans isomer
Ned-19.4 NAADP Receptor (low-affinity site)InhibitionNo Inhibition--Inhibits Ca²⁺ release but not NAADP binding
Ned-20 NAADP Receptor (high-affinity site)No InhibitionInhibition--Inhibits NAADP binding but not Ca²⁺ release; serves as a negative control

Table 2: In Vitro and In Vivo Efficacy of Ned-19

ParameterValue/DosageCell/Animal ModelEffectReference
IC₅₀ (NAADP-mediated Ca²⁺ signaling) 65 nMSea urchin egg homogenateInhibition of Ca²⁺ release
IC₅₀ ([³²P]NAADP binding) 4 µMSea urchin egg homogenateInhibition of radioligand binding
Effective Concentration (Cell Proliferation Reduction) 25-100 µMB16 melanoma cellsReduced cell proliferation
Effective Concentration (Inhibition of Ca²⁺ flux) 250-300 µMMemory CD4⁺ T cellsInhibition of calcium influx
Tumor Growth Inhibition 5 mg/kg (i.p., every other day for 4 weeks)C57BL/6 mice with B16 melanomaSeverely impaired tumor growth
Inhibition of glucose-induced Ca²⁺ increases IC₅₀ of 3 µMMouse pancreatic isletsReduction of Ca²⁺ signal amplitude

Signaling Pathways and Experimental Workflows

To visualize the key processes, the following diagrams were generated using the Graphviz DOT language.

cluster_0 NAADP Signaling Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Hormones, Neurotransmitters) Receptor Cell Surface Receptor Extracellular_Stimuli->Receptor NAADP_Synthesis NAADP Synthesis Receptor->NAADP_Synthesis NAADP NAADP NAADP_Synthesis->NAADP TPCs Two-Pore Channels (TPCs) on Lysosomes/Endosomes NAADP->TPCs activates Ca_Release_Lysosome Ca²⁺ Release from Acidic Stores TPCs->Ca_Release_Lysosome CICR Ca²⁺-Induced Ca²⁺ Release (CICR) Ca_Release_Lysosome->CICR triggers ER Endoplasmic Reticulum (ER) Ca_Release_ER Global Ca²⁺ Signal ER->Ca_Release_ER CICR->ER Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Ca_Release_ER->Cellular_Response cis_Ned19 cis-Ned-19 cis_Ned19->TPCs inhibits

Caption: NAADP Signaling Pathway and the inhibitory action of cis-Ned-19.

cluster_1 Experimental Workflow for Validating cis-Ned-19 Specificity Prepare_Cells Prepare Cells or Tissue Homogenates Divide_Groups Divide into Control and Treatment Groups Prepare_Cells->Divide_Groups Vehicle_Control Vehicle Control (e.g., DMSO) Divide_Groups->Vehicle_Control cis_Ned19_Treatment cis-Ned-19 Divide_Groups->cis_Ned19_Treatment Ned20_Control Inactive Analog Control (Ned-20) Divide_Groups->Ned20_Control Pre_incubation Pre-incubate Vehicle_Control->Pre_incubation cis_Ned19_Treatment->Pre_incubation Ned20_Control->Pre_incubation Stimulation Stimulate with NAADP Agonist or Physiological Stimulus Pre_incubation->Stimulation Measure_Response Measure Cellular Response (e.g., Ca²⁺ Imaging, Proliferation Assay) Stimulation->Measure_Response Analyze_Data Analyze and Compare Data Measure_Response->Analyze_Data Conclusion Draw Conclusions on cis-Ned-19 Specificity Analyze_Data->Conclusion

Caption: A generalized experimental workflow for using cis-Ned-19.

Experimental Protocols

Protocol 1: In Vitro Measurement of NAADP-Mediated Calcium Release using cis-Ned-19 and Fura-2 AM

This protocol describes the use of cis-Ned-19 to inhibit NAADP-mediated intracellular Ca²⁺ release, measured by the fluorescent Ca²⁺ indicator Fura-2 AM.

Materials:

  • Cells of interest cultured on glass coverslips

  • Hanks' Balanced Salt Solution (HBSS)

  • Fura-2 AM

  • Pluronic F-127

  • cis-Ned-19

  • NAADP or a cell-permeant NAADP analog (NAADP-AM)

  • Vehicle control (e.g., DMSO)

  • Fluorescence microscope equipped for ratiometric calcium imaging

Procedure:

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

    • Wash the cells once with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye for at least 30 minutes.

  • cis-Ned-19 Pre-incubation:

    • Incubate the Fura-2-loaded cells with the desired concentration of cis-Ned-19 (e.g., 1-10 µM) or vehicle control in HBSS for 15-30 minutes at room temperature.

  • Calcium Imaging:

    • Mount the coverslip onto the perfusion chamber of the fluorescence microscope.

    • Continuously perfuse the cells with HBSS.

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and collecting the emission at ~510 nm.

    • Stimulate the cells by adding NAADP (or NAADP-AM) to the perfusion solution.

    • Continue to record the fluorescence changes.

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is proportional to the intracellular Ca²⁺ concentration.

    • Compare the Ca²⁺ response to NAADP in the presence and absence of cis-Ned-19 to determine the inhibitory effect.

Protocol 2: In Vitro Inhibition of Cancer Cell Proliferation using cis-Ned-19

This protocol outlines the use of cis-Ned-19 to assess its effect on the proliferation of a cancer cell line.

Materials:

  • Cancer cell line (e.g., B16 melanoma)

  • Complete cell culture medium

  • cis-Ned-19

  • Vehicle control (e.g., DMSO)

  • 96-well plates

  • Cell proliferation assay reagent (e.g., MTT, WST-1)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of cis-Ned-19 in complete medium to achieve the final desired concentrations (e.g., 10, 25, 50, 100 µM).

    • Prepare a vehicle control with the same final concentration of DMSO.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of cis-Ned-19 or vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for an additional 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Proliferation Assay:

    • Add the cell proliferation assay reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell proliferation inhibition for each concentration of cis-Ned-19 compared to the vehicle control.

    • Determine the IC₅₀ value if a dose-response curve is generated.

Protocol 3: [³²P]NAADP Radioligand Displacement Binding Assay

This assay directly measures the ability of cis-Ned-19 to compete with radiolabeled NAADP for binding to its high-affinity receptor site.

Materials:

  • Sea urchin egg homogenate (or other suitable membrane preparation)

  • [³²P]NAADP

  • cis-Ned-19

  • Intracellular buffer

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Incubation:

    • In a final volume of 250 µL of intracellular buffer, incubate the sea urchin egg homogenate with varying concentrations of cis-Ned-19 for 10 minutes at 25°C.

    • Add [³²P]NAADP to a final concentration of 0.3 nM.

    • Incubate the samples for an additional 30 minutes.

  • Separation:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the amount of radioactivity bound to the membranes using a scintillation counter.

  • Data Analysis:

    • Determine the extent of [³²P]NAADP displacement by cis-Ned-19 at each concentration.

    • Calculate the IC₅₀ value for binding inhibition.

Troubleshooting and Best Practices

  • Specificity Controls: Always include an inactive analog, such as Ned-20, in your experiments to confirm that the observed effects are specific to NAADP antagonism.

  • Dose-Response Curve: Perform a dose-response curve to determine the optimal inhibitory concentration of cis-Ned-19 for your specific system, as the effective concentration can be cell-type dependent.

  • Compound Stability: Store cis-Ned-19 as recommended by the manufacturer, typically desiccated and protected from light, and prepare fresh dilutions for each experiment to avoid degradation.

  • Selectivity Confirmation: To ensure that cis-Ned-19 is not affecting other Ca²⁺ signaling pathways, test its effect on Ca²⁺ release induced by IP₃ and cADPR.

By following these detailed protocols and considering the provided quantitative data and troubleshooting advice, researchers can effectively utilize cis-Ned-19 as a tool to investigate the complex and vital role of NAADP signaling in various cellular processes.

References

cis-Ned19 in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Ned19 is a potent and irreversible antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP)-mediated calcium (Ca²⁺) release. It exerts its effects by targeting two-pore channels (TPCs), which are ion channels located on the membranes of acidic organelles such as endosomes and lysosomes. By blocking these channels, this compound prevents the release of Ca²⁺ from these internal stores, a process implicated in a variety of neuronal functions and pathological conditions. This document provides detailed application notes and protocols for the use of this compound in neuroscience research, with a focus on its application in studying neuronal signaling, neuroprotection, and neurodegenerative diseases.

Mechanism of Action

This compound acts as a selective antagonist at the NAADP receptor, which is functionally coupled to TPCs, primarily TPC1 and TPC2. NAADP is a potent intracellular second messenger that mobilizes Ca²⁺ from acidic stores. This lysosomal Ca²⁺ release can then trigger further Ca²⁺-induced Ca²⁺ release from the endoplasmic reticulum, leading to global cytoplasmic Ca²⁺ signals. By inhibiting TPCs, this compound effectively uncouples NAADP signaling from intracellular Ca²⁺ mobilization. This targeted action makes this compound a valuable tool for dissecting the role of NAADP-mediated Ca²⁺ signaling in various neuronal processes.

Signaling Pathway of NAADP and Inhibition by this compound

cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_lysosome Endosome/Lysosome Neurotransmitter Neurotransmitter (e.g., Glutamate) Receptor Receptor (e.g., mGluR) Neurotransmitter->Receptor CD38 CD38/SARM1 Receptor->CD38 Activates NAADP NAADP CD38->NAADP Synthesizes TPC Two-Pore Channel (TPC1/TPC2) NAADP->TPC Activates Ca_cytosol Cytosolic Ca²⁺ Increase Downstream Downstream Effects (e.g., Gene Expression, Autophagy) Ca_cytosol->Downstream cis_Ned19 This compound cis_Ned19->TPC Inhibits Ca_lysosome Ca²⁺ Ca_lysosome->Ca_cytosol Release

Caption: Signaling pathway of NAADP-mediated calcium release and its inhibition by this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its related isomer, trans-Ned19. Note that much of the detailed quantitative analysis has been performed in non-neuronal cell types, but provides a valuable reference for neuroscience applications.

ParameterThis compoundtrans-Ned19Cell Type / ModelReference
IC₅₀ (NAADP-mediated Ca²⁺ release) 800 nM6 nMSea urchin egg homogenate[1][2]
IC₅₀ ([³²P]NAADP binding) 15 µM0.4 nMSea urchin egg homogenate[1][2]
IC₅₀ (Norepinephrine-induced Ca²⁺ rise) 2.7 µM8.9 µMRat aortic smooth muscle cells[3]
Effective Concentration (Inhibition of glutamate-induced Ca²⁺ increase) 50 µMNot specifiedHippocampal neurons
Effective Concentration (Suppression of norepinephrine-induced Ca²⁺ rise) 5 µMNot specifiedRat aortic smooth muscle cells

Experimental Protocols

Protocol 1: In Vitro Calcium Imaging in Cultured Neurons

This protocol describes the use of this compound to investigate the role of NAADP-mediated Ca²⁺ signaling in cultured neurons in response to a stimulus, such as the neurotransmitter glutamate.

Materials:

  • Primary neuronal culture or neuronal cell line (e.g., SH-SY5Y, HT-22)

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Poly-D-lysine coated plates or coverslips

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological saline

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Glutamate or other agonist

  • Fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Cell Culture: Plate neurons on poly-D-lysine coated glass-bottom dishes or coverslips and culture until the desired stage of development.

  • Loading with Ca²⁺ Indicator:

    • Prepare a loading solution of 2-5 µM Fura-2 AM or Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

    • Wash the cells once with HBSS.

    • Incubate the cells with the loading solution for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes.

  • This compound Pre-incubation:

    • Prepare the desired concentration of this compound in HBSS from the stock solution. A final concentration of 10-50 µM is a common starting point.

    • Incubate the cells with the this compound solution for 10-30 minutes prior to stimulation. Include a vehicle control (DMSO) group.

  • Calcium Imaging:

    • Mount the dish or coverslip on the fluorescence microscope.

    • Acquire a baseline fluorescence recording for 1-2 minutes.

    • Add the agonist (e.g., 10 µM glutamate) and continue recording the fluorescence changes for 5-10 minutes.

  • Data Analysis:

    • Measure the change in fluorescence intensity over time. For Fura-2, calculate the ratio of fluorescence at 340 nm and 380 nm excitation. For Fluo-4, measure the change in fluorescence intensity at ~516 nm emission.

    • Quantify parameters such as the peak amplitude of the Ca²⁺ response, the area under the curve, and the frequency of Ca²⁺ oscillations.

    • Compare the Ca²⁺ response in this compound treated cells to the vehicle control.

start Start: Cultured Neurons load_dye Load with Ca²⁺ Indicator (e.g., Fura-2 AM) start->load_dye preincubate Pre-incubate with This compound or Vehicle load_dye->preincubate image_baseline Acquire Baseline Fluorescence preincubate->image_baseline add_agonist Add Agonist (e.g., Glutamate) image_baseline->add_agonist record_response Record Ca²⁺ Response add_agonist->record_response analyze Analyze Data: Peak Amplitude, Area Under Curve record_response->analyze end End: Quantify Inhibition analyze->end

Caption: Workflow for in vitro calcium imaging with this compound.

Protocol 2: Neuroprotection Assay using MTT

This protocol assesses the potential neuroprotective effects of this compound against a neurotoxic insult in a neuronal cell line.

Materials:

  • Neuronal cell line (e.g., HT-22, SH-SY5Y)

  • 96-well cell culture plates

  • Neurotoxin (e.g., glutamate, 6-hydroxydopamine (6-OHDA), or amyloid-beta oligomers)

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 1-2 hours.

  • Induction of Neurotoxicity: Add the neurotoxin to the wells. The concentration will depend on the toxin and cell line used (e.g., 5 mM glutamate for HT-22 cells). Include the following control groups:

    • Vehicle control (no toxin, no this compound)

    • Toxin only

    • This compound only (at the highest concentration)

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

start Start: Seed Neuronal Cells in 96-well plate pretreat Pre-treat with This compound start->pretreat add_toxin Add Neurotoxin (e.g., Glutamate) pretreat->add_toxin incubate_24h Incubate for 24h add_toxin->incubate_24h add_mtt Add MTT Reagent incubate_24h->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Calculate Cell Viability (%) read_absorbance->analyze end End: Assess Neuroprotection analyze->end

Caption: Workflow for the MTT neuroprotection assay.

Protocol 3: In Vivo Administration in a Mouse Model of Ischemic Stroke

This protocol provides a general framework for administering this compound in a mouse model of transient middle cerebral artery occlusion (tMCAO), a common model for ischemic stroke.

Materials:

  • Mice (e.g., C57BL/6)

  • Anesthesia (e.g., isoflurane)

  • Surgical equipment for tMCAO

  • This compound

  • Vehicle (e.g., DMSO and saline)

  • Behavioral testing apparatus (e.g., grip strength meter, rotarod)

  • TTC (2,3,5-triphenyltetrazolium chloride) for infarct volume analysis

Procedure:

  • tMCAO Surgery: Induce focal cerebral ischemia by tMCAO as per established protocols.

  • This compound Administration:

    • Dosage and Vehicle: The optimal in vivo dose needs to be determined empirically. Based on its properties, intraperitoneal (i.p.) or intravenous (i.v.) injection are potential routes. A starting dose could be in the range of 1-10 mg/kg. This compound can be dissolved in DMSO and then diluted in saline for injection.

    • Timing: Administration timing is critical. Investigate pre-treatment (before MCAO), and post-treatment (at the time of reperfusion or shortly after) to assess both preventative and therapeutic potential.

  • Neurological Deficit Scoring: Assess neurological deficits at 24 hours post-MCAO using a standardized scoring system (e.g., Bederson score).

  • Behavioral Testing: Conduct behavioral tests (e.g., grip strength, rotarod) at various time points post-stroke (e.g., 1, 3, 7 days) to assess functional recovery.

  • Infarct Volume Measurement:

    • At the end of the experiment (e.g., 7 days), euthanize the animals and harvest the brains.

    • Slice the brains and stain with TTC to visualize the infarct area.

    • Quantify the infarct volume using image analysis software.

  • Data Analysis: Compare neurological scores, behavioral outcomes, and infarct volumes between this compound treated and vehicle-treated groups.

start Start: Induce tMCAO in Mice administer Administer this compound or Vehicle (i.p. or i.v.) start->administer assess_neuro Neurological Deficit Scoring (24h) administer->assess_neuro behavioral_tests Behavioral Testing (Days 1, 3, 7) assess_neuro->behavioral_tests euthanize Euthanize and Harvest Brains (Day 7) behavioral_tests->euthanize ttc_stain TTC Staining euthanize->ttc_stain quantify_infarct Quantify Infarct Volume ttc_stain->quantify_infarct analyze Analyze and Compare Treatment Groups quantify_infarct->analyze end End: Evaluate Neuroprotective Efficacy analyze->end

Caption: Workflow for in vivo evaluation of this compound in a stroke model.

Applications in Neurodegenerative Disease Research

The dysregulation of Ca²⁺ homeostasis and autophagy are common pathological features in many neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD). As an inhibitor of lysosomal Ca²⁺ release, this compound is a valuable tool to investigate the contribution of the NAADP/TPC pathway to these disease processes.

  • Alzheimer's Disease: Investigate the role of NAADP-mediated Ca²⁺ signaling in amyloid-beta-induced neuronal toxicity and tau pathology.

  • Parkinson's Disease: Explore the involvement of TPCs in α-synuclein aggregation and mitochondrial dysfunction in dopaminergic neurons.

  • Huntington's Disease: Studies have shown that NAADP-evoked Ca²⁺ signals are increased in astrocytes expressing mutant huntingtin (mHtt), and that Ned-19 can inhibit mHtt aggregation.

Researchers can adapt the provided protocols for neuroprotection and in vivo studies to specific models of these neurodegenerative diseases.

Conclusion

This compound is a powerful pharmacological tool for elucidating the role of NAADP-mediated Ca²⁺ signaling through two-pore channels in the nervous system. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their investigations into neuronal function, neuroprotection, and the pathophysiology of neurodegenerative disorders. Careful experimental design, including appropriate controls and dose-response studies, will be crucial for obtaining robust and reproducible results.

References

Troubleshooting & Optimization

troubleshooting cis-Ned19 solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cis-Ned19. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, with a focus on addressing solubility challenges in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent antagonist of the nicotinic acid adenine dinucleotide phosphate (NAADP) signaling pathway.[1] NAADP is a crucial second messenger that mobilizes intracellular calcium (Ca2+) from acidic organelles, such as lysosomes and endosomes.[2][3] this compound exerts its inhibitory effect by blocking the NAADP-mediated activation of two-pore channels (TPCs) located on the membranes of these acidic stores, thereby preventing the release of Ca2+ into the cytoplasm.[2][3]

Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What is the likely cause?

A2: this compound has poor solubility in aqueous solutions. It is typically soluble in organic solvents like dimethyl sulfoxide (DMSO). When a concentrated DMSO stock of this compound is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to precipitate out of solution.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.

Q4: What is the maximum final concentration of DMSO that is generally tolerated in cell-based assays?

A4: The tolerance of cell lines to DMSO can vary. However, a final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines, though some may tolerate up to 1%. It is always recommended to perform a vehicle control experiment to assess the effect of the final DMSO concentration on your specific cell line and assay.

Q5: How can I improve the solubility of this compound in my aqueous buffer?

A5: To improve the solubility of this compound in your aqueous buffer, you should first prepare a high-concentration stock solution in 100% DMSO. Then, dilute this stock solution into your final aqueous buffer to the desired working concentration, ensuring the final DMSO concentration remains within a tolerable range for your experiment (typically ≤ 0.5%). For very hydrophobic compounds, a stepwise dilution, where the DMSO stock is first diluted in a small volume of DMSO before adding it to the stirred aqueous buffer, can sometimes help prevent precipitation.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to troubleshoot and resolve common solubility problems encountered with this compound in aqueous buffers.

Issue Potential Cause Troubleshooting Steps & Recommendations
Precipitation upon dilution of DMSO stock in aqueous buffer. Poor aqueous solubility of this compound.1. Prepare a High-Concentration Stock in DMSO: Ensure your initial stock solution in 100% anhydrous DMSO is at a high enough concentration to allow for significant dilution into your final aqueous buffer. 2. Optimize Final DMSO Concentration: Aim for the lowest effective concentration of this compound to minimize the required volume of DMSO stock, thereby keeping the final DMSO percentage low. 3. Stepwise Dilution: Instead of a single large dilution, try adding the DMSO stock to a small volume of buffer first, mixing well, and then bringing it up to the final volume. 4. Vortexing/Sonication: Gently vortex or sonicate the final solution to aid in dissolution. Be cautious with sonication as it can generate heat and potentially degrade the compound.
Cloudiness or visible particles in the final working solution. The solubility limit of this compound has been exceeded in the final buffer composition.1. Reduce the Final Concentration of this compound: Your desired experimental concentration may be above the solubility limit in the chosen buffer and DMSO concentration. Try lowering the final concentration of this compound. 2. Increase the Final DMSO Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can enhance solubility. Always perform a vehicle control to check for solvent effects. 3. pH Adjustment of the Buffer: The solubility of ionizable compounds can be pH-dependent. While specific data for this compound is limited, you could empirically test the solubility in buffers with slightly different pH values (e.g., pH 7.2 vs. 7.4), if your experimental design permits.
Inconsistent experimental results. Potential degradation or precipitation of this compound over time in the working solution.1. Prepare Fresh Working Solutions: Always prepare fresh working solutions of this compound from the DMSO stock immediately before each experiment. 2. Storage of Stock Solution: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Visual Inspection: Before each use, visually inspect the thawed stock and the final working solution for any signs of precipitation.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound.

Parameter Value Assay Conditions Reference
IC₅₀ (Inhibition of Ca²⁺ release) 800 nMSea urchin egg homogenate
IC₅₀ ([³²P]NAADP binding) 15 µMSea urchin egg homogenate

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound and transfer it to a sterile microcentrifuge tube or amber glass vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) can be applied if necessary, but avoid excessive heat.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays

Objective: To prepare a diluted working solution of this compound in an aqueous buffer for immediate use in cell-based experiments.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Vortex the stock solution gently to ensure it is fully dissolved.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your experimental volume. Ensure the final DMSO concentration will be within the tolerated range for your cells (e.g., ≤ 0.5%).

  • In a sterile tube, add the required volume of your aqueous buffer.

  • While gently vortexing the aqueous buffer, add the calculated volume of the this compound DMSO stock solution dropwise. This gradual addition can help prevent immediate precipitation.

  • Continue to vortex for a few seconds to ensure the solution is homogenous.

  • Visually inspect the solution for any signs of precipitation or cloudiness.

  • Use the freshly prepared working solution immediately in your experiment. Do not store aqueous working solutions of this compound.

Visualizations

NAADP Signaling Pathway

NAADP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_lysosome Lysosome/Endosome (Acidic Ca²⁺ Store) Agonist Agonist Receptor Receptor Agonist->Receptor 1. Binding NAADP_Synthesis NAADP Synthesis Receptor->NAADP_Synthesis 2. Activation NAADP NAADP NAADP_Synthesis->NAADP 3. Production TPC Two-Pore Channel (TPC) NAADP->TPC 4. Activation Ca2+ Ca²⁺ Cellular_Response Cellular Response Ca2+->Cellular_Response 6. Downstream Signaling TPC->Ca2+ 5. Ca²⁺ Release Lysosomal_Ca2+ Ca²⁺ cis_Ned19 This compound cis_Ned19->TPC Inhibition

Caption: NAADP-mediated calcium signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Troubleshooting this compound Solubility

Troubleshooting_Workflow start Start: this compound Solubility Issue prep_stock Prepare High-Concentration Stock in 100% DMSO start->prep_stock dilute Dilute Stock into Aqueous Buffer prep_stock->dilute check_precipitate Precipitation Observed? dilute->check_precipitate success Solution is Clear: Proceed with Experiment check_precipitate->success No troubleshoot Troubleshooting Options check_precipitate->troubleshoot Yes option1 A: Lower Final This compound Concentration troubleshoot->option1 option2 B: Increase Final DMSO Concentration (with vehicle control) troubleshoot->option2 option3 C: Use Stepwise Dilution Method troubleshoot->option3 option1->dilute option2->dilute option3->dilute

Caption: A logical workflow for addressing solubility issues with this compound.

References

Technical Support Center: Optimizing cis-Ned19 Incubation Time for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of cis-Ned19, a potent antagonist of the NAADP-mediated calcium signaling pathway. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective antagonist of the nicotinic acid adenine dinucleotide phosphate (NAADP) signaling pathway. It functions by inhibiting two-pore channels (TPCs), which are NAADP receptors located on the membranes of acidic organelles like lysosomes and endosomes. By blocking these channels, this compound prevents the release of Ca²⁺ from these intracellular stores, thereby inhibiting NAADP-mediated calcium signaling.

Q2: How do I determine the optimal incubation time for this compound in my specific cell type?

A2: The optimal incubation time for this compound is cell-type dependent and should be determined empirically. A general recommendation is to start with a time-course experiment. Based on published data, incubation times can range from 10 minutes in rat aortic smooth muscle cells to 1 hour in memory CD4⁺ T cells. We recommend incubating your cells with a fixed, effective concentration of this compound for varying durations (e.g., 15 min, 30 min, 1 hr, 2 hrs) and then measuring the inhibition of the NAADP-mediated response.

Q3: What is a typical effective concentration range for this compound?

A3: The effective concentration of this compound can vary significantly between different cell types and experimental conditions. It is crucial to perform a dose-response curve to determine the optimal concentration for your system. Published studies have reported IC₅₀ values ranging from the low micromolar to higher micromolar concentrations. For instance, in rat aortic smooth muscle cells, the IC₅₀ for this compound in inhibiting norepinephrine-induced Ca²⁺ rise was found to be 2.7 µM.[1]

Q4: I am not observing any effect with this compound. What are the possible reasons?

A4: There are several potential reasons for a lack of effect:

  • Inadequate Concentration or Incubation Time: Ensure you have performed a thorough dose-response and time-course experiment to identify the optimal conditions for your cell type.

  • Compound Instability: this compound, like many small molecules, can degrade if not stored or handled properly. Ensure it is stored as recommended by the manufacturer, typically desiccated and protected from light. Prepare fresh working solutions for each experiment.

  • Low Expression of TPCs: The target of this compound, two-pore channels (TPCs), may not be sufficiently expressed in your cell line of interest. Consider verifying TPC expression using techniques like qPCR or western blotting.

  • NAADP Pathway Not Involved: The cellular response you are measuring may not be mediated by the NAADP signaling pathway. To confirm the involvement of this pathway, you can try to elicit the response using a cell-permeant NAADP analog, NAADP-AM.

Q5: Should I be concerned about off-target effects of this compound?

A5: While this compound is considered a selective NAADP antagonist, the possibility of off-target effects should always be considered, especially at higher concentrations. To control for off-target effects, it is highly recommended to use an inactive analog, such as trans-Ned19 in some systems or other specifically designated inactive analogs, as a negative control in parallel with your experiments.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No inhibition of Ca²⁺ signal Inadequate concentration of this compound.Perform a dose-response curve to determine the optimal inhibitory concentration (IC₅₀) for your specific cell type.
Insufficient incubation time.Conduct a time-course experiment to determine the minimum effective incubation time.
Degradation of this compound.Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
The NAADP pathway is not the primary mediator of the observed Ca²⁺ signal.Use a positive control, such as a direct NAADP agonist (e.g., NAADP-AM), to confirm the presence of a functional NAADP signaling pathway in your cells.
High variability between experiments Inconsistent incubation times or concentrations.Strictly adhere to the optimized protocol for incubation time and concentration. Use a calibrated pipette for accurate dispensing.
Cell health and passage number variation.Maintain a consistent cell culture practice, using cells within a specific passage number range and ensuring high viability before each experiment.
Instability of this compound in culture medium.Minimize the time the compound is in the culture medium before the assay. Prepare working dilutions immediately before use.
Cell toxicity observed Concentration of this compound is too high.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of this compound for your cells.
Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5%).

Data Presentation

Table 1: Reported Effective Concentrations and Incubation Times for this compound

Cell TypeAgonistThis compound ConcentrationIncubation TimeEffectReference
Rat Aortic Smooth Muscle CellsNorepinephrine (100 µM)IC₅₀ = 2.7 µM10 minutesInhibition of [Ca²⁺]i rise by ~50-60%[1]
Memory CD4⁺ T cellsTCR activation250-300 µM1 hourInhibition of TCR-mediated calcium flux[2]
Human Umbilical Vein Endothelial Cells (HUVECs)Histamine (1 µM)~25 µM10 minutesStrong suppression of [Ca²⁺]i rise[1]

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Time for this compound

Objective: To determine the most effective incubation duration for this compound to achieve maximal inhibition of the NAADP-mediated response without inducing cytotoxicity.

Materials:

  • Cells of interest cultured in appropriate plates (e.g., 96-well plate for fluorescence-based assays)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • Agonist known to induce an NAADP-mediated response in the cells

  • Calcium imaging dye (e.g., Fluo-4 AM) or other appropriate assay reagents

  • Plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Dye Loading (for Calcium Imaging): If measuring intracellular calcium, load the cells with a calcium indicator dye according to the manufacturer's protocol.

  • Preparation of this compound Working Solution: Prepare a working solution of this compound at a concentration known to be effective (or a concentration at the higher end of the expected effective range, e.g., 2-3 times the IC₅₀ if known from the literature).

  • Time-Course Incubation:

    • Add the this compound working solution to the wells for different durations (e.g., 10 min, 30 min, 60 min, 120 min).

    • Include a vehicle control (e.g., DMSO) for the longest incubation time.

  • Agonist Stimulation: At the end of each incubation period, stimulate the cells with the appropriate agonist.

  • Measurement: Immediately measure the cellular response (e.g., change in fluorescence intensity for calcium imaging).

  • Data Analysis: Plot the percentage of inhibition of the agonist-induced response against the incubation time. The optimal incubation time is the shortest duration that gives the maximal and consistent inhibition.

Protocol 2: Performing a Dose-Response Curve for this compound

Objective: To determine the concentration of this compound that causes a half-maximal inhibition (IC₅₀) of the NAADP-mediated response.

Procedure:

  • Cell Seeding and Dye Loading: Follow steps 1 and 2 from Protocol 1.

  • Preparation of Serial Dilutions: Prepare a series of dilutions of this compound in cell culture medium. A typical range might be from 0.1 µM to 100 µM. Include a vehicle control.

  • Incubation: Add the different concentrations of this compound to the wells and incubate for the optimal duration determined in Protocol 1.

  • Agonist Stimulation and Measurement: Follow steps 5 and 6 from Protocol 1.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Mandatory Visualizations

NAADP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_organelle Acidic Organelle (Lysosome/Endosome) Agonist Agonist (e.g., Neurotransmitter, Hormone) Receptor G-Protein Coupled Receptor (GPCR) Agonist->Receptor Enzyme NAADP-Synthesizing Enzyme Receptor->Enzyme activates NAADP NAADP Enzyme->NAADP synthesizes TPC Two-Pore Channel (TPC) NAADP->TPC binds & activates Ca_ion Ca²⁺ Downstream Downstream Cellular Responses Ca_ion->Downstream triggers TPC->Ca_ion releases cis_Ned19 This compound cis_Ned19->TPC inhibits Ca_store Ca²⁺ Store Ca_store->TPC

Caption: NAADP Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Cells B Load with Ca²⁺ Indicator A->B C Incubate with this compound (Time-Course & Dose-Response) B->C D Stimulate with Agonist C->D E Measure Cellular Response D->E F Determine Optimal Incubation Time E->F G Calculate IC₅₀ E->G

Caption: Workflow for optimizing this compound incubation time and concentration.

Troubleshooting_Logic Start No effect of this compound observed Q1 Have you performed a dose-response curve? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Have you performed a time-course experiment? A1_Yes->Q2 Sol1 Perform dose-response to find optimal concentration. A1_No->Sol1 End Problem Resolved Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the this compound stock fresh and properly stored? A2_Yes->Q3 Sol2 Perform time-course to find optimal incubation time. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Is the NAADP pathway active in your cells? A3_Yes->Q4 Sol3 Prepare fresh stock solution and store correctly. A3_No->Sol3 Sol3->End A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No A4_Yes->End Sol4 Confirm pathway with an agonist or consider alternative pathways. A4_No->Sol4 Sol4->End

References

potential off-target effects of cis-Ned19 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the potential off-target effects of cis-Ned19 in cellular assays. This document offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments, ensuring the accurate interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

Q2: I am observing unexpected results in my cellular assay with this compound. Could these be off-target effects?

A2: While this compound is a valuable tool for studying NAADP signaling, the possibility of off-target effects should always be considered. Unexpected results could stem from several factors, including cell-type specific responses, compound concentration, or interactions with pathways other than the intended NAADP-TPC axis. To dissect these observations, it is crucial to implement rigorous controls in your experiments.

Q3: How can I control for potential off-target effects of this compound in my experiments?

A3: To ensure the observed effects are specific to the antagonism of the NAADP pathway, the following controls are highly recommended:

  • Use of the trans-isomer: Compare the effects of this compound with its stereoisomer, trans-Ned19. The relative potency of these isomers can vary between cell types, providing an initial indication of specificity.

  • Dose-Response Analysis: Perform a dose-response curve for this compound to determine the optimal concentration that elicits the desired effect without causing non-specific cellular responses.

  • Orthogonal Approaches: Whenever possible, use complementary methods to validate your findings, such as siRNA-mediated knockdown of TPCs to see if it phenocopies the effect of this compound.

Q4: Are there known differences in the potency of this compound and trans-Ned19?

A4: Yes, the relative potency of cis- and trans-Ned19 can differ significantly depending on the experimental system. For instance, in rat aortic smooth muscle cells, this compound was found to be more potent in inhibiting norepinephrine-induced Ca2+ rise compared to trans-Ned19. Conversely, in sea urchin egg homogenates, trans-Ned19 is a much more potent inhibitor of NAADP-induced Ca2+ release. These differences highlight the importance of characterizing the effects of both isomers in your specific cellular context.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
No effect of this compound on agonist-induced Ca2+ signaling. 1. The signaling pathway is not mediated by NAADP in your cell type. 2. Suboptimal concentration of this compound. 3. Compound degradation.1. Confirm the presence and functionality of the NAADP/TPC pathway. 2. Perform a dose-response experiment to determine the IC50 for your system. 3. Ensure proper storage and handling of the compound.
This compound shows a weaker effect than expected compared to literature. Cell-type specific differences in NAADP receptor pharmacology or TPC isoform expression.Characterize the effects of both cis- and trans-Ned19 in your specific cell model. The relative potencies may differ from published data in other systems.
Effects observed with this compound are also seen with the inactive analog Ned-20. The observed effect is likely an off-target effect and not related to NAADP antagonism.Re-evaluate the experimental hypothesis and consider alternative mechanisms of action.
This compound inhibits Ca2+ release induced by agonists other than those acting via NAADP. Potential for non-specific effects on other Ca2+ signaling pathways at high concentrations.Test the selectivity of this compound by comparing its effect on Ca2+ release induced by NAADP, IP3, and cADPR. Ideally, it should only inhibit the NAADP-mediated pathway.

Quantitative Data Summary

Compound Assay System Target IC50 / Effect Reference
This compound Rat Aortic Smooth Muscle CellsNorepinephrine-induced [Ca2+]i riseIC50 = 2.7 µM
trans-Ned19 Rat Aortic Smooth Muscle CellsNorepinephrine-induced [Ca2+]i riseIC50 = 8.9 µM
This compound Sea Urchin Egg HomogenateNAADP-induced Ca2+ releaseIC50 = 800 nM
trans-Ned19 Sea Urchin Egg HomogenateNAADP-induced Ca2+ releaseIC50 = 6 nM
Ned-19 (isomer not specified) Sea Urchin Egg HomogenateNAADP-mediated Ca2+ releaseIC50 = 2 µM
Ned-19 (isomer not specified) Mouse Pancreatic IsletsGlucose-induced Ca2+ increasesIC50 = 3 µM

Key Experimental Protocols

Protocol 1: Assessing the Specificity of this compound on NAADP-Mediated Ca2+ Release

Objective: To determine if this compound selectively inhibits NAADP-mediated Ca2+ release compared to other Ca2+ mobilizing messengers like inositol 1,4,5-trisphosphate (IP3) and cyclic ADP-ribose (cADPR).

Methodology:

  • Cell Permeabilization: Prepare a suspension of cells permeabilized with a reagent like saponin to allow direct access of the signaling molecules to the intracellular environment.

  • Fluorescent Ca2+ Indicator Loading: Load the permeabilized cells with a fluorescent Ca2+ indicator (e.g., Fluo-4 AM).

  • Pre-incubation with Antagonists: Divide the cell suspension into four groups and pre-incubate for 10-15 minutes with:

    • Vehicle control (e.g., DMSO)

    • This compound (at the desired concentration)

    • An IP3 receptor antagonist (e.g., heparin)

    • A cADPR antagonist (e.g., 8-Br-cADPR)

  • Stimulation: Stimulate each group with a sub-maximal concentration of NAADP, IP3, or cADPR.

  • Measurement: Measure the change in intracellular Ca2+ concentration using a fluorescence plate reader or a fluorometer.

  • Analysis: Compare the Ca2+ release in the presence of the different antagonists. A specific effect of this compound should only be observed in the NAADP-stimulated group.

Protocol 2: Control Experiment Using the Inactive Analog Ned-20

Objective: To confirm that the observed cellular effect of this compound is due to its specific antagonism of the NAADP pathway and not a non-specific chemical effect.

Methodology:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with:

    • Vehicle control

    • This compound (at the effective concentration)

    • Ned-20 (at the same concentration as this compound)

  • Incubation: Incubate the cells for the desired period to allow for the compound to exert its effect.

  • Cellular Assay: Perform the cellular assay of interest (e.g., proliferation assay, cytokine secretion assay, gene expression analysis).

  • Analysis: Compare the results from the three treatment groups. A specific effect of this compound should show a significant difference between the this compound treated group and both the vehicle and Ned-20 treated groups. The results from the Ned-20 treated group should not be significantly different from the vehicle control.

Visualizations

G NAADP Signaling Pathway and the Action of this compound cluster_stimulus External Stimulus cluster_cell Cell Agonist Agonist (e.g., Neurotransmitter) Receptor GPCR Agonist->Receptor Enzyme NAADP Synthase Receptor->Enzyme NAADP NAADP Enzyme->NAADP TPC Two-Pore Channel (TPC) NAADP->TPC activates Ca_release Ca2+ Release TPC->Ca_release Lysosome Acidic Ca2+ Store (Lysosome) Lysosome->TPC Cellular_Response Cellular Response Ca_release->Cellular_Response cis_Ned19 This compound cis_Ned19->TPC inhibits

Caption: NAADP signaling pathway and the inhibitory action of this compound.

G Experimental Workflow for Validating this compound Specificity cluster_workflow Experimental Workflow Start Start: Observe cellular effect with this compound Control1 Control 1: Dose-Response Curve Start->Control1 Control2 Control 2: Use Inactive Analog (Ned-20) Start->Control2 Control3 Control 3: Compare with trans-Ned19 Start->Control3 Control4 Control 4: Orthogonal Approach (e.g., siRNA) Start->Control4 Decision Is the effect specific? Control1->Decision Control2->Decision Control3->Decision Control4->Decision Conclusion_Specific Conclusion: Effect is likely on-target Decision->Conclusion_Specific Yes Conclusion_OffTarget Conclusion: Effect is likely off-target Decision->Conclusion_OffTarget No

Caption: Workflow for validating the specificity of this compound effects.

G Logical Relationship for Troubleshooting cluster_troubleshooting Troubleshooting Logic Observation Observation: Unexpected Result with this compound Hypothesis1 Hypothesis 1: Off-Target Effect Observation->Hypothesis1 Hypothesis2 Hypothesis 2: Cell-Type Specificity Observation->Hypothesis2 Hypothesis3 Hypothesis 3: Experimental Artifact Observation->Hypothesis3 Action1 Action: Perform control experiments (e.g., Ned-20) Hypothesis1->Action1 Action2 Action: Characterize both cis and trans isomers in the specific cell line Hypothesis2->Action2 Action3 Action: Check compound integrity, optimize concentration and protocol Hypothesis3->Action3 Outcome Refined Conclusion Action1->Outcome Action2->Outcome Action3->Outcome

Caption: Logical approach for troubleshooting unexpected this compound results.

References

Technical Support Center: Minimizing cis-Ned19 Photobleaching in Time-Lapse Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize cis-Ned19 photobleaching during time-lapse imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in live-cell imaging?

A1: this compound is a potent and selective antagonist of the NAADP (Nicotinic Acid Adenine Dinucleotide Phosphate) receptor, which is involved in intracellular calcium signaling.[1][2][3] It is intrinsically fluorescent and has been used to visualize NAADP-sensitive Ca2+ stores, which are often acidic organelles like lysosomes.[4][5] Its fluorescence allows for the direct visualization of its localization within live cells, providing insights into the NAADP signaling pathway.

Q2: What is photobleaching and why is it a problem?

A2: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule (fluorophore) upon exposure to light. This results in a gradual fading of the fluorescent signal, which can significantly impact the quality and reliability of time-lapse imaging data by reducing the signal-to-noise ratio and potentially leading to false-negative results.

Q3: What factors contribute to the photobleaching of this compound?

  • High-intensity excitation light: The more intense the light, the faster the photobleaching.

  • Prolonged exposure time: Longer cumulative exposure to excitation light increases the likelihood of photobleaching.

  • Presence of molecular oxygen: Reactive oxygen species (ROS) generated during fluorescence excitation are major contributors to photobleaching.

  • Local chemical environment: The pH and composition of the imaging medium can influence fluorophore stability.

Troubleshooting Guide: Rapid Signal Loss of this compound

If you are experiencing rapid fading of the this compound fluorescent signal during your time-lapse experiments, follow these troubleshooting steps.

Problem: The fluorescent signal of this compound diminishes quickly during image acquisition.

Solution Workflow:

G cluster_imaging Imaging Parameter Optimization cluster_environment Sample Environment Optimization cluster_alternatives Alternative Strategies start Start: Rapid this compound Signal Loss optimize_imaging Step 1: Optimize Imaging Parameters start->optimize_imaging optimize_environment Step 2: Optimize a-Sample Environment optimize_imaging->optimize_environment reduce_intensity Reduce Excitation Intensity optimize_imaging->reduce_intensity Lowest possible laser/lamp power reduce_exposure Decrease Exposure Time optimize_imaging->reduce_exposure Shortest acceptable exposure reduce_frequency Decrease Acquisition Frequency optimize_imaging->reduce_frequency Increase time interval between images use_sensitive_detector Use a Sensitive Detector optimize_imaging->use_sensitive_detector EMCCD or sCMOS cameras consider_alternatives Step 3: Consider Alternative Strategies optimize_environment->consider_alternatives antifade Use Antifade Reagents optimize_environment->antifade e.g., VectaCell™ Trolox oxygen_scavengers Use Oxygen Scavenging Systems optimize_environment->oxygen_scavengers e.g., OxyFluor™ end_point End: Minimized Photobleaching consider_alternatives->end_point different_fluorophore Consider a more photostable fluorophore (if applicable for the research question) consider_alternatives->different_fluorophore

Caption: A logical workflow for troubleshooting and mitigating this compound photobleaching.

Experimental Protocols

Protocol 1: General Time-Lapse Imaging of this compound with Minimized Photobleaching

Objective: To acquire time-lapse images of live cells treated with this compound while minimizing photobleaching.

Materials:

  • Live cells of interest

  • Cell culture medium appropriate for the cell line

  • This compound stock solution (stored as recommended by the manufacturer)

  • Live-cell imaging medium (e.g., phenol red-free DMEM/F12)

  • Antifade reagent for live-cell imaging (e.g., VectaCell™ Trolox Antifade Reagent)

  • Fluorescence microscope equipped for live-cell imaging (with environmental control)

Methodology:

  • Cell Preparation:

    • Seed cells on a glass-bottom dish or chamber slide suitable for high-resolution microscopy.

    • Culture cells to the desired confluency.

  • This compound Loading:

    • Prepare a working solution of this compound in live-cell imaging medium at the desired final concentration.

    • Replace the culture medium with the this compound loading solution.

    • Incubate the cells for the required duration to allow for cellular uptake and localization.

  • Imaging Medium Preparation:

    • Prepare the final imaging medium by supplementing the live-cell imaging medium with an antifade reagent according to the manufacturer's instructions.

  • Microscope Setup and Image Acquisition:

    • Place the imaging dish on the microscope stage and ensure the environmental chamber is set to the appropriate temperature (e.g., 37°C) and CO2 levels (e.g., 5%).

    • Minimize Excitation Light:

      • Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.

      • Employ neutral density filters to attenuate the excitation light if necessary.

    • Optimize Exposure Time:

      • Use the shortest possible camera exposure time that allows for clear image acquisition.

    • Reduce Acquisition Frequency:

      • For time-lapse experiments, set the longest possible interval between image captures that still adequately captures the biological process of interest.

    • Use a Sensitive Detector:

      • If available, use a high-sensitivity detector, such as an Electron-Multiplying CCD (EMCCD) or a scientific CMOS (sCMOS) camera, which requires less excitation light.

    • Focusing Strategy:

      • Locate the cells of interest using brightfield or DIC microscopy to avoid unnecessary fluorescence excitation.

      • If fluorescence is needed for focusing, use a region of the sample that will not be part of the final time-lapse acquisition.

  • Data Analysis:

    • Analyze the acquired images, being mindful of any residual photobleaching that may have occurred.

Quantitative Data Summary

While specific photobleaching rates for this compound are not available in the literature, the following table summarizes general strategies and their expected impact on photobleaching.

StrategyParameter to ModifyExpected Impact on PhotobleachingPotential Trade-offs
Reduce Excitation Intensity Laser/Lamp PowerHigh ReductionLower Signal-to-Noise Ratio
Decrease Exposure Time Camera Integration TimeModerate to High ReductionLower Signal-to-Noise Ratio
Decrease Acquisition Frequency Time IntervalHigh ReductionLower Temporal Resolution
Use Antifade Reagents Imaging Medium CompositionModerate to High ReductionPotential for cell toxicity with some reagents; optimization may be required.
Use Oxygen Scavengers Imaging Medium CompositionHigh ReductionCan induce hypoxia, which may affect cellular physiology.
Use Sensitive Detectors Microscope HardwareIndirect High ReductionHigher instrument cost.

Signaling Pathway Diagram

NAADP-Mediated Calcium Signaling

This compound acts as an antagonist in the NAADP-mediated calcium signaling pathway. This pathway is thought to involve the activation of Two-Pore Channels (TPCs) located on the membranes of acidic organelles such as lysosomes, leading to the release of Ca2+ into the cytosol.

G cluster_cell Cell cluster_lysosome Lysosome TPC Two-Pore Channel (TPC) Ca_store Ca2+ Store TPC->Ca_store Mediates Release Cytosol_Ca Cytosolic Ca2+ Ca_store->Cytosol_Ca Ca2+ Efflux Downstream Downstream Cellular Responses Cytosol_Ca->Downstream Triggers Agonist Agonist (e.g., NAADP) Agonist->TPC Activates cis_Ned19 This compound cis_Ned19->TPC Inhibits

Caption: Proposed mechanism of NAADP-mediated Ca2+ signaling and the inhibitory action of this compound.

References

cis-Ned19 stability and storage recommendations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cis-Ned19. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and effective use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid compound and dissolved solutions?

A1: Proper storage of this compound is crucial for maintaining its stability and efficacy. For the solid compound, storage at -20°C is recommended.[1] For stock solutions, optimal storage conditions depend on the duration:

Storage TemperatureDurationRecommendations
-80°CUp to 6 monthsRecommended for long-term storage of stock solutions.[2]
-20°CUp to 1 monthSuitable for short-term storage of stock solutions.[2]

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2]

Q2: What is the shelf life of this compound?

A2: While specific long-term stability data for this compound is not extensively published, the related compound trans-Ned-19 has a reported stability of at least 4 years when stored at -20°C. This suggests that this compound is also a stable molecule under appropriate storage conditions.

Q3: Is this compound sensitive to any particular environmental factors?

A3: Yes, the methyl ester form of this compound has been noted to be sensitive to extreme pH levels. It is advisable to maintain solutions at a physiological pH to ensure stability.

Q4: How does this compound function as a biological tool?

A4: this compound is an irreversible antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP). It functions by inhibiting NAADP-mediated Ca2+ release from acidic organelles like lysosomes, which is mediated by two-pore channels (TPCs). This makes it a valuable tool for studying Ca2+ signaling pathways involving NAADP and TPCs.

Troubleshooting Guide

Issue 1: I am observing inconsistent or no effect of this compound in my cell-based assays.

  • Possible Cause 1: Improper Storage. Verify that both the solid compound and stock solutions have been stored according to the recommendations (-20°C for the solid and -20°C or -80°C for solutions). Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Incorrect Concentration. The effective concentration of this compound can be cell-type dependent. It has been shown to inhibit TCR-mediated calcium flux in T cells, but at certain concentrations, it can also have stimulatory effects. A dose-response experiment is recommended to determine the optimal concentration for your specific experimental setup.

  • Possible Cause 3: pH of the medium. Since derivatives of this compound are sensitive to extreme pH, ensure your experimental buffer or medium is within a physiological pH range.

Issue 2: I am seeing unexpected off-target effects in my experiments.

  • Possible Cause: High Concentration. While this compound is a selective NAADP antagonist, very high concentrations may lead to off-target effects. It is important to use the lowest effective concentration determined from a dose-response curve. This compound does not affect IP3-mediated or cyclic ADP-ribose-mediated calcium release, indicating its specificity for the NAADP pathway.

Experimental Protocols

Protocol 1: Assessment of this compound Stock Solution Stability

This protocol provides a general framework for assessing the stability of your this compound stock solution over time.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Aliquoting: Aliquot the stock solution into multiple single-use tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at the recommended temperatures (-20°C for short-term and -80°C for long-term).

  • Baseline Activity Assay (Time 0): Immediately after preparation, use one aliquot to perform a functional assay relevant to your research (e.g., inhibition of NAADP-mediated Ca2+ release). This will serve as your baseline activity.

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, and 6 months), thaw a new aliquot and repeat the functional assay.

  • Data Comparison: Compare the activity at each time point to the baseline activity. A significant decrease in inhibitory activity would indicate degradation of the compound.

Visualizing Pathways and Workflows

Below are diagrams illustrating the signaling pathway of this compound and a general experimental workflow.

cis_Ned19_Signaling_Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol cluster_lysosome Lysosome/Endosome Extracellular_Signal Extracellular Signal (e.g., Agonist) Receptor Receptor Extracellular_Signal->Receptor binds NAADP NAADP Receptor->NAADP generates TPC Two-Pore Channel (TPC) NAADP->TPC activates cis_Ned19 This compound cis_Ned19->TPC inhibits Ca2_release Ca2+ Release Downstream_Effects Downstream Cellular Effects Ca2_release->Downstream_Effects TPC->Ca2_release mediates

This compound inhibits NAADP-mediated Ca2+ release via TPCs.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Prepare_Stock Prepare & Aliquot This compound Stock Solution Pre_incubate Pre-incubate cells with This compound (or vehicle) Prepare_Stock->Pre_incubate Culture_Cells Culture Target Cells Culture_Cells->Pre_incubate Stimulate Stimulate cells with NAADP-generating agonist Pre_incubate->Stimulate Measure_Ca Measure intracellular Ca2+ concentration Stimulate->Measure_Ca Analyze_Data Analyze and Compare Treatment vs. Control Measure_Ca->Analyze_Data

General workflow for a this compound inhibition experiment.

References

addressing inconsistent results with cis-Ned19 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cis-Ned19. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot inconsistent results observed during treatment with this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Question: Why am I observing no effect or a weaker-than-expected inhibitory effect after this compound treatment?

Answer: Several factors could contribute to a lack of effect:

  • Suboptimal Concentration: The effective concentration of this compound is highly cell-type dependent. A dose-response curve is critical to determine the optimal inhibitory concentration for your specific experimental system.[1]

  • Compound Degradation: Improper storage or handling can compromise the activity of this compound. Ensure the compound is stored as recommended by the manufacturer, typically desiccated and protected from light.[2] Prepare fresh dilutions for each experiment from a properly stored stock solution.

  • NAADP Pathway Not Active: Confirm that the NAADP signaling pathway is active and responsible for the Ca2+ release you are studying. This can be verified by using a direct NAADP agonist, such as NAADP-AM, to ensure your system is responsive.[1]

  • Experimental Conditions: The pH and ionic composition of your buffer can influence this compound activity.[2] Maintain consistent and physiological conditions across experiments.

Question: My results show high variability between replicates or experiments. What are the common causes?

Answer: High variability can stem from several sources:

  • Inconsistent Incubation Time: Ensure a consistent pre-incubation time with this compound for all samples. A typical pre-incubation period ranges from 10 to 60 minutes.[3]

  • Cell Health and Density: Variations in cell health, passage number, or seeding density can significantly alter cellular responses to Ca2+ signaling agonists and inhibitors. Maintain consistent cell culture practices.

  • Reagent Preparation: Prepare fresh stock solutions and serial dilutions of this compound for each experiment to avoid issues with compound stability in aqueous solutions.

Question: I am seeing a stimulatory effect at low concentrations of this compound instead of inhibition. Is this an off-target effect?

Answer: Not necessarily. The target of this compound, the two-pore channel (TPC), can exhibit complex regulation. Studies on TPC2 have shown that Ned-19 can potentiate NAADP-mediated activation at low nanomolar concentrations while acting as a non-competitive inhibitor at higher micromolar concentrations. This biphasic effect, with stimulation at low doses and inhibition at high doses, has also been observed in T-cells. It is crucial to perform a wide-range dose-response analysis to fully characterize the effect in your specific system.

Frequently Asked Questions (FAQs)

What is the mechanism of action for this compound? this compound is an antagonist of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP), a potent second messenger that mobilizes intracellular calcium (Ca2+). It is thought to act on the NAADP receptors, primarily the two-pore channels (TPCs), which are located on the membranes of acidic organelles like endosomes and lysosomes. By inhibiting these channels, this compound blocks the initial release of Ca2+ from these acidic stores, which often acts as a trigger for further Ca2+ release from the endoplasmic reticulum.

How should I dissolve and store this compound? this compound is soluble in organic solvents like DMSO. It is recommended to prepare a concentrated stock solution in DMSO and store it at -20°C. For experiments, dilute the stock solution to the final working concentration in your aqueous experimental buffer immediately before use. Avoid repeated freeze-thaw cycles.

What are the recommended concentrations for this compound? The effective concentration varies significantly depending on the cell type and experimental goal.

  • IC50 for Ca2+ release inhibition: ~800 nM in sea urchin egg homogenates.

  • IC50 for [32P]NAADP binding: ~15 µM.

  • Effective concentration in cells: IC50 values of 2.7 µM have been reported in rat aortic smooth muscle cells. In other cell-based assays, concentrations ranging from 25 µM to 300 µM have been used. A thorough dose-response study is essential for each new model system.

What are essential controls when using this compound? To ensure the observed effects are specific to the antagonism of the NAADP pathway, the following controls are highly recommended:

  • Inactive Analog Control: Use an inactive analog, such as trans-Ned-19 in some systems where it is less potent, or the specifically designed inactive analog Ned-20. Observing an effect with this compound but not with the inactive control strengthens the evidence for a specific, on-target action.

  • Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration used for this compound) to account for any effects of the solvent on the cells.

  • Pathway Specificity Control: To confirm that this compound is not acting on other Ca2+ release pathways, test its effect on Ca2+ release induced by an IP3 receptor agonist (e.g., IP3) or a ryanodine receptor agonist (e.g., caffeine or cADPR). This compound should not inhibit these pathways.

Data Presentation

Table 1: Reported Effective Concentrations of Ned-19 Stereoisomers

Compound Assay System Reported IC50 / Effective Concentration Reference
This compound Ca2+ Release Inhibition Sea Urchin Egg Homogenate IC50 = 800 nM
This compound [32P]NAADP Binding Sea Urchin Egg Homogenate IC50 = 15 µM
This compound NE-induced [Ca2+]i rise Rat Aortic Smooth Muscle Cells IC50 = 2.7 µM
trans-Ned-19 NAADP-mediated Ca2+ release Sea Urchin Egg Homogenate IC50 = 6 nM
trans-Ned-19 [32P]NAADP Binding Sea Urchin Egg Homogenate IC50 = 0.4 nM
trans-Ned-19 NE-induced [Ca2+]i rise Rat Aortic Smooth Muscle Cells IC50 = 8.9 µM

| Ned-19 (isomer not specified) | Inhibition of Ca2+ flux | Memory CD4+ T cells | 300 µM (inhibitory); 50-200 µM (stimulatory) | |

Experimental Protocols

Protocol: Calcium Imaging Assay to Test this compound Inhibition

This protocol provides a general workflow for assessing the inhibitory effect of this compound on agonist-induced intracellular Ca2+ elevation using fluorescent indicators like Fluo-4 AM.

  • Cell Preparation:

    • Seed cells on glass-bottom dishes or coverslips appropriate for fluorescence microscopy.

    • Culture until they reach the desired confluency (typically 70-90%).

  • Calcium Indicator Loading:

    • Prepare a loading buffer (e.g., HBSS) containing 2-5 µM Fluo-4 AM and Pluronic F-127 (0.02% w/v).

    • Remove culture medium, wash cells once with loading buffer without the dye.

    • Incubate cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash cells twice with buffer to remove extracellular dye and allow for de-esterification for at least 30 minutes.

  • This compound Pre-incubation:

    • Prepare working solutions of this compound and controls (vehicle, inactive analog) in the imaging buffer.

    • Incubate the dye-loaded cells with the desired concentration of this compound or controls for 15-30 minutes at room temperature.

  • Calcium Imaging:

    • Mount the coverslip onto the perfusion chamber of a fluorescence microscope.

    • Begin baseline fluorescence recording (Excitation ~488 nm, Emission ~520 nm).

    • Apply the stimulus (agonist known to induce NAADP-mediated Ca2+ release).

    • Record the change in fluorescence intensity over time.

  • Data Analysis:

    • Quantify the change in fluorescence (ΔF) relative to the baseline fluorescence (F0), often expressed as ΔF/F0.

    • Compare the peak response in this compound treated cells to the vehicle-treated control cells.

Visualizations

NAADP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_lysosome Lysosome / Acidic Store cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., Hormone, Neurotransmitter) Receptor GPCR / Receptor Agonist->Receptor 1. Binding NAADP NAADP Receptor->NAADP 2. Synthesis TPC Two-Pore Channel (TPC) NAADP->TPC 3. Activation Ca_cyto Ca²⁺ (Cytosolic Increase) RyR_IP3R RyR / IP3R Ca_cyto->RyR_IP3R 5. CICR Trigger cisNed19 This compound cisNed19->TPC Inhibition TPC->Ca_cyto 4. Initial Ca²⁺ Release Ca_lyso Ca²⁺ Store Ca_lyso->TPC 4. Initial Ca²⁺ Release RyR_IP3R->Ca_cyto 6. Amplified Ca²⁺ Release Ca_ER Ca²⁺ Store Ca_ER->RyR_IP3R 6. Amplified Ca²⁺ Release

NAADP-mediated Ca²⁺ signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_solutions Potential Solutions & Next Steps cluster_interpretation Interpretation Start Inconsistent or No Effect with this compound Check_Conc Is concentration optimized? (Dose-Response) Start->Check_Conc Check_Viability Are cells healthy? (Viability Assay) Start->Check_Viability Check_Compound Is compound active? (Fresh Aliquot, Proper Storage) Start->Check_Compound Check_Pathway Is NAADP pathway active? (Use NAADP-AM) Start->Check_Pathway Sol_Dose Perform Dose-Response (e.g., 10 nM - 300 µM) Check_Conc->Sol_Dose Sol_Culture Standardize Cell Culture (Passage #, Density) Check_Viability->Sol_Culture Sol_Reagent Prepare Fresh Reagents Check_Compound->Sol_Reagent Sol_Confirm_Pathway Confirm Pathway with Agonist Check_Pathway->Sol_Confirm_Pathway Biphasic Consider Biphasic Effect (Low-dose stimulation, high-dose inhibition) Sol_Dose->Biphasic Sol_Controls Run Specificity Controls (e.g., Ned-20, IP3/RyR agonists) Sol_Confirm_Pathway->Sol_Controls OffTarget Possible Off-Target Effect Sol_Controls->OffTarget No effect with Ned-20 OnTarget Result is On-Target Sol_Controls->OnTarget Effect with this compound only

A logical workflow for troubleshooting inconsistent results with this compound.

References

overcoming cell permeability issues with cis-Ned19

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cis-Ned19. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues encountered during experimentation. While this compound is a cell-permeant fluorescent antagonist of NAADP-sensitive two-pore channels (TPCs), achieving optimal intracellular concentration and localization can be challenging. This guide addresses these potential hurdles in a question-and-answer format to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a fluorescent, cell-permeant small molecule that acts as an antagonist of the nicotinic acid adenine dinucleotide phosphate (NAADP) signaling pathway. It specifically targets two-pore channel 1 (TPC1), which is located on the membrane of acidic organelles such as endosomes and lysosomes. By inhibiting TPC1, this compound blocks the release of Ca²⁺ from these acidic stores, thereby allowing for the study of NAADP-mediated calcium signaling pathways. Its intrinsic fluorescence allows for visualization of its subcellular localization.

Q2: I am not observing the expected inhibitory effect of this compound on Ca²⁺ signaling in my cells. Is this a cell permeability issue?

A2: While it's possible that suboptimal permeability is a factor, it is more likely that other experimental variables are contributing to the lack of an observed effect. True permeability issues are less common with this compound as it is designed to be cell-permeant. Consider the following possibilities:

  • Inadequate Concentration: The effective concentration of this compound can be highly cell-type dependent.[1]

  • Compound Degradation: Improper storage or handling can compromise the activity of this compound.[1]

  • Suboptimal Loading Conditions: Incubation time, temperature, and cell density can all affect the final intracellular concentration.

  • Cellular Efflux: Some cell types may actively transport this compound out of the cell using efflux pumps.

  • Off-Target Effects: At certain concentrations, Ned-19 isomers have been noted to have complex, sometimes stimulatory, effects on Ca²⁺ flux.

Please refer to the Troubleshooting Guide below for a systematic approach to resolving this issue.

Q3: How can I confirm that this compound is entering my cells and localizing to the correct organelle?

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. It is crucial to store the stock solution at -20°C and protected from light to prevent degradation. For experiments, it is recommended to prepare fresh working solutions from the stock to ensure compound activity.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered when using this compound.

Problem Potential Cause Recommended Solution
No or weak inhibition of Ca²⁺ signal 1. Inadequate intracellular concentration. a. Perform a dose-response curve: Titrate this compound across a range of concentrations to determine the optimal inhibitory concentration for your specific cell type and experimental conditions. b. Optimize loading conditions: Systematically vary the incubation time (e.g., 10-60 minutes) and temperature (room temperature vs. 37°C) to enhance uptake. c. Check for cellular efflux: If efflux is suspected, consider co-incubation with a broad-spectrum efflux pump inhibitor, such as verapamil, to see if the inhibitory effect of this compound is restored.
2. Compound degradation. a. Use fresh working solutions: Prepare dilutions for your experiment from a properly stored stock solution immediately before use. b. Verify stock solution integrity: If degradation is suspected, acquire a fresh vial of the compound.
3. Suboptimal experimental buffer. a. Check buffer pH and ion concentration: Ensure that the pH and ionic composition of your experimental buffer are within the physiological range and compatible with your assay.
High background fluorescence or off-target effects 1. Excessive this compound concentration. a. Lower the concentration: Use the lowest effective concentration determined from your dose-response curve. b. Reduce incubation time: Shorter incubation periods may be sufficient to achieve the desired effect with less background.
2. Non-specific binding. a. Improve washing steps: After incubation with this compound, wash the cells thoroughly with fresh, pre-warmed medium or buffer to remove any unbound compound.
3. Use of an inactive control. a. Include Ned-20 as a negative control: Ned-20 is an inactive analog of Ned-19. Observing the desired effect with this compound but not with Ned-20 can help confirm the specificity of your results.
Difficulty visualizing intracellular localization 1. Low fluorescence signal. a. Increase this compound concentration: Use a higher concentration for imaging purposes than what might be required for functional inhibition. b. Optimize microscope settings: Adjust the excitation and emission wavelengths, exposure time, and gain to enhance signal detection.
2. Photobleaching. a. Use an anti-fade mounting medium for fixed-cell imaging. b. Minimize light exposure during live-cell imaging by using the lowest possible laser power and shortest exposure times.

Quantitative Data Summary

The following table summarizes key quantitative parameters for Ned-19 isomers from published studies. Note that the optimal concentrations for your specific cell type and experimental conditions may vary and should be determined empirically.

Parameter Compound Cell Type/System Value Reference
IC₅₀ for NE-induced Ca²⁺ rise This compoundRat Aortic Smooth Muscle Cells2.7 µM
IC₅₀ for NE-induced Ca²⁺ rise trans-Ned19Rat Aortic Smooth Muscle Cells8.9 µM
Inhibitory Concentration trans-Ned19Murine Naïve CD4⁺ T cells1-100 µM
Concentration for colocalization This compoundRat Aortic Smooth Muscle CellsNot specified, 20 min incubation
Concentration for colocalization Ned-19Plasmodium falciparum200 µM

Experimental Protocols

Protocol 1: Validating Intracellular Localization of this compound using Colocalization with LysoTracker

Objective: To visually confirm that this compound localizes to acidic organelles (lysosomes) within the target cells.

Materials:

  • Target cells cultured on glass-bottom dishes or coverslips

  • This compound

  • LysoTracker probe (e.g., LysoTracker Red DND-99)

  • Complete cell culture medium, pre-warmed to 37°C

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Confocal microscope with appropriate filter sets for this compound and the LysoTracker probe

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes or coverslips to achieve 60-70% confluency on the day of the experiment.

  • LysoTracker Staining: a. Prepare a working solution of LysoTracker in pre-warmed complete culture medium at the manufacturer's recommended concentration (typically 50-75 nM). b. Remove the culture medium from the cells and replace it with the LysoTracker-containing medium. c. Incubate the cells at 37°C for 30-60 minutes.

  • This compound Loading: a. During the last 15-30 minutes of the LysoTracker incubation, add this compound to the medium to achieve the desired final concentration (e.g., 1-10 µM). Gently swirl the dish to mix. b. Continue to incubate at 37°C.

  • Washing: a. Carefully aspirate the medium containing the fluorescent probes. b. Wash the cells twice with pre-warmed PBS or HBSS to remove any unbound probes. c. After the final wash, add fresh pre-warmed medium or an appropriate imaging buffer to the cells.

  • Imaging: a. Immediately transfer the cells to the confocal microscope. b. Sequentially acquire images in the channels for this compound and the LysoTracker probe to prevent spectral bleed-through. c. Use appropriate excitation/emission wavelengths for this compound (typically UV excitation) and the LysoTracker probe (e.g., 577/590 nm for LysoTracker Red).

  • Analysis: a. Merge the acquired images from the two channels. b. Analyze the degree of colocalization between the this compound and LysoTracker signals. Overlapping signals (appearing as a third color, e.g., yellow, in the merged image) in punctate structures indicate successful localization of this compound to lysosomes.

Protocol 2: Measuring Inhibition of Ca²⁺ Mobilization

Objective: To quantify the inhibitory effect of this compound on agonist-induced intracellular Ca²⁺ release.

Materials:

  • Target cells

  • This compound

  • A ratiometric calcium indicator dye (e.g., Fura-2 AM)

  • Pluronic F-127 (optional, to aid dye loading)

  • Agonist known to induce NAADP-mediated Ca²⁺ release in your cell type

  • Fluorescence plate reader or microscope equipped for ratiometric calcium imaging

Procedure:

  • Cell Plating: Plate cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Calcium Dye Loading: a. Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and, if necessary, Pluronic F-127 in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺). b. Remove the culture medium and wash the cells once with the buffer. c. Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing and de-esterification: a. Wash the cells twice with buffer to remove extracellular Fura-2 AM. b. Add fresh buffer and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • This compound Pre-incubation: a. Prepare working solutions of this compound at various concentrations (e.g., 2x the final desired concentration). Include a vehicle control (DMSO). b. Add the this compound working solutions to the appropriate wells and incubate for 10-30 minutes at 37°C.

  • Calcium Measurement: a. Place the plate in the fluorescence reader/microscope. b. Set the instrument to measure the fluorescence ratio at the appropriate excitation wavelengths for Fura-2 (typically 340 nm and 380 nm) and an emission wavelength of ~510 nm. c. Establish a stable baseline fluorescence reading for 1-2 minutes. d. Add the agonist (at a pre-determined effective concentration) to the wells and immediately begin recording the change in the fluorescence ratio over time.

  • Data Analysis: a. Calculate the change in the Fura-2 ratio (340/380) in response to the agonist for each condition. b. Compare the peak response in the this compound-treated wells to the vehicle control. c. Plot the percentage of inhibition as a function of the this compound concentration to determine the IC₅₀.

Visualizations

NAADP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_lysosome Endo-Lysosome Agonist Agonist GPCR GPCR Agonist->GPCR 1. Binding NAADP_Synthase NAADP Synthase GPCR->NAADP_Synthase 2. Activation TPC1 TPC1 Ca_Cytosol [Ca²⁺]i ↑ TPC1->Ca_Cytosol 5. Ca²⁺ Release Ca_Store_L Ca²⁺ NAADP NAADP NAADP_Synthase->NAADP 3. Synthesis NAADP->TPC1 4. Activation cis_Ned19 This compound cis_Ned19->TPC1 Inhibition Downstream Downstream Cellular Responses Ca_Cytosol->Downstream 6. Signaling Cascade

NAADP/TPC1 Signaling Pathway and this compound Inhibition.

Troubleshooting_Workflow Start Start: No or weak inhibitory effect observed Check_Concentration Is the this compound concentration optimized for your cell type? Start->Check_Concentration Dose_Response Action: Perform a dose-response curve Check_Concentration->Dose_Response No Check_Loading Are loading conditions (time, temp) optimal? Check_Concentration->Check_Loading Yes Dose_Response->Check_Loading Optimize_Loading Action: Vary incubation time and temperature Check_Loading->Optimize_Loading No Check_Compound Is the compound active? (Storage, fresh prep) Check_Loading->Check_Compound Yes Optimize_Loading->Check_Compound Fresh_Compound Action: Use fresh working solution or new stock Check_Compound->Fresh_Compound No Check_Efflux Could cellular efflux be a problem? Check_Compound->Check_Efflux Yes Fresh_Compound->Check_Efflux Efflux_Inhibitor Action: Test with an efflux pump inhibitor Check_Efflux->Efflux_Inhibitor Possibly Validate_Localization Action: Confirm localization with fluorescent microscopy (e.g., colocalization w/ LysoTracker) Check_Efflux->Validate_Localization Unlikely Efflux_Inhibitor->Validate_Localization Success Problem Resolved Validate_Localization->Success

Troubleshooting Workflow for this compound Experiments.

References

Technical Support Center: Optimizing cis-Ned19 Fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio (SNR) for cis-Ned19 fluorescence experiments.

Troubleshooting Guides

Issue 1: Weak or No Fluorescence Signal

Possible Cause Recommendation
Incorrect filter set Ensure the excitation and emission filters on the microscope are appropriate for this compound. While specific spectra for the cis-isomer are not readily available, the stereoisomer trans-Ned19 has an absorbance maximum at 368 nm and an emission maximum at 425 nm.[1] Use a filter set that covers this UV/violet range.
Low concentration of this compound The optimal concentration can vary between cell types. Start with a concentration range based on its inhibitory constants (IC50 for Ca2+ release is ~800 nM) and titrate up or down.[2][3]
Insufficient incubation time Ensure cells are incubated with this compound for a sufficient duration to allow for uptake and binding to NAADP receptors. A typical starting point is 30-60 minutes.[4]
Photobleaching Excessive exposure to excitation light can permanently destroy the fluorophore. Minimize exposure time and intensity. Use a neutral density filter if necessary.
Cell health issues Poor cell health can lead to reduced uptake and localization of the probe. Ensure cells are healthy and not overly confluent before and during the experiment.
Incorrect focal plane Since this compound localizes to acidic organelles, ensure you are focused on the correct cellular plane where these organelles reside.[3]

Issue 2: High Background Fluorescence

Possible Cause Recommendation
Autofluorescence from cells or media Image an unstained control sample to assess the level of autofluorescence. Phenol red-free media can reduce background. Using longer wavelength excitation, if possible with your probe, can also help.
Excess unbound this compound After incubation, wash the cells with fresh, pre-warmed buffer or media to remove any unbound probe from the coverslip and solution.
Fixative-induced fluorescence If using fixed cells, some fixatives like glutaraldehyde can cause autofluorescence. Use fresh, high-quality formaldehyde or paraformaldehyde.
Non-specific binding If high background persists, consider reducing the concentration of this compound or the incubation time.
Dirty optics Clean the objective and other optical components of the microscope according to the manufacturer's instructions.

Issue 3: Rapid Photobleaching

Possible Cause Recommendation
High excitation light intensity Reduce the laser power or lamp intensity to the lowest level that provides an acceptable signal.
Long exposure times Use the shortest possible exposure time that still yields a good signal-to-noise ratio.
Continuous illumination Use intermittent imaging (time-lapse) rather than continuous exposure to minimize the total light dose on the sample.
Absence of antifade reagents For fixed-cell imaging, use a mounting medium containing an antifade reagent. For live-cell imaging, consider commercially available live-cell antifade reagents.
High numerical aperture (NA) objective While high NA objectives are excellent for collecting signal, they also focus the excitation light more intensely. Balance the need for resolution and light collection with the risk of photobleaching.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of this compound?

A1: Specific excitation and emission maxima for this compound are not well-documented in publicly available literature. However, it is known to be fluorescent and suitable for visualization with a UV Argon ion laser (excitation at 351 and 365 nm). Its stereoisomer, trans-Ned19, has an absorbance maximum (λabs) of 368 nm and an emission maximum (λem) of 425 nm. It is recommended to test filter sets around these UV/violet wavelengths for optimal signal.

Q2: What is the mechanism of action of this compound?

A2: this compound is an irreversible antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP). It inhibits NAADP-mediated Ca2+ release from acidic organelles, such as lysosomes, by targeting NAADP receptors.

Q3: What concentration of this compound should I use for cell staining?

A3: The optimal concentration is cell-type dependent and should be determined empirically. A good starting point is a concentration range informed by its biological activity. The IC50 for inhibiting Ca2+ release is approximately 800 nM, while the IC50 for inhibiting [32P]NAADP binding is 15 µM. A titration from 1 µM to 100 µM is a reasonable range to test.

Q4: Can I use this compound in live-cell imaging?

A4: Yes, this compound is cell-permeant and has been used to fluorescently label NAADP receptors in intact, living cells.

Q5: How can I minimize phototoxicity when imaging with this compound?

A5: Phototoxicity is a major concern in live-cell imaging. To minimize it, use the lowest possible excitation light intensity and the shortest exposure time that provides an adequate signal. Avoid continuous illumination by using time-lapse imaging. Ensure the cells are in a healthy environment (proper temperature, CO2, and nutrients) throughout the experiment.

Quantitative Data

Table 1: Biological Activity of Ned19 Isomers

Compound Parameter Value Reference
This compound IC50 (Ca2+ release inhibition)800 nM
IC50 ([32P]NAADP binding inhibition)15 µM
trans-Ned19 IC50 (Ca2+ release inhibition)6 nM
IC50 ([32P]NAADP binding inhibition)0.4 nM

Table 2: Spectral Properties of trans-Ned19

Parameter Value Reference
Excitation Maximum (λabs) 368 nm
Emission Maximum (λem) 425 nm
Recommended Laser Line 355 nm

Table 3: General Photophysical Parameters for Small Molecule Dyes (for reference)

Parameter Typical Range Significance for SNR
Molar Extinction Coefficient (ε) 20,000 - 100,000 M-1cm-1Higher ε means more efficient photon absorption (brighter signal).
Quantum Yield (Φ) 0.1 - 0.9Higher Φ means more emitted photons per absorbed photon (brighter signal).
Photobleaching Quantum Yield (Φb) 10-4 - 10-7Lower Φb means the dye is more photostable.

Note: The values in Table 3 are general ranges for common fluorophores and are provided for context. The specific photophysical parameters for this compound have not been published and should be determined experimentally if required.

Experimental Protocols

Protocol: Staining Live Cells with this compound

  • Cell Preparation:

    • Plate cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy.

    • Grow cells to 50-70% confluency in complete culture medium.

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.

  • Staining:

    • Warm the required volume of complete culture medium (or a suitable imaging buffer like HBSS) to 37°C.

    • Dilute the this compound stock solution into the pre-warmed medium to the desired final concentration (e.g., start with a titration series of 1 µM, 10 µM, and 50 µM).

    • Remove the culture medium from the cells and replace it with the this compound-containing medium.

    • Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing (Optional but Recommended):

    • To reduce background fluorescence, gently aspirate the staining solution.

    • Wash the cells two times with pre-warmed imaging buffer or complete medium.

    • After the final wash, add fresh pre-warmed imaging buffer to the cells for imaging.

  • Imaging:

    • Transfer the dish/slide to the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO2.

    • Use a UV-capable light source and a filter set appropriate for excitation around 360-370 nm and emission around 420-430 nm.

    • Start with the lowest light intensity and shortest exposure time to locate the cells and focus.

    • Adjust imaging parameters to achieve an optimal signal-to-noise ratio while minimizing photobleaching and phototoxicity.

Visualizations

NAADP_Signaling_Pathway cluster_stimulus External Stimulus cluster_cell Cell Stimulus e.g., Agonist Receptor GPCR / Receptor Stimulus->Receptor activates Enzyme NAADP Synthase Receptor->Enzyme activates NAADP NAADP Enzyme->NAADP synthesizes TPC TPC Channel NAADP->TPC binds & activates Lysosome Lysosome / Acidic Store Ca_release TPC->Ca_release mediates Downstream Downstream Ca²⁺ Signaling Ca_release->Downstream cis_Ned19 This compound cis_Ned19->TPC inhibits

Caption: NAADP signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Prepare Live Cells stain Stain with this compound (Titrate Concentration) start->stain wash Wash to Remove Unbound Probe stain->wash image Image on Microscope (Initial Low Light Settings) wash->image evaluate Evaluate SNR image->evaluate optimize Optimize Acquisition Parameters (Light Intensity, Exposure Time) evaluate->optimize SNR Not OK acquire Acquire Data evaluate->acquire SNR OK optimize->image end End: Analyze Data acquire->end

Caption: Experimental workflow for optimizing this compound fluorescence imaging.

Troubleshooting_Logic start Problem with Signal q_signal Signal Type? start->q_signal low_signal Low / No Signal q_signal->low_signal Weak high_bg High Background q_signal->high_bg Noisy check_filters Check Filters & Excitation/Emission low_signal->check_filters check_wash Improve Wash Steps high_bg->check_wash check_conc Increase Probe Concentration check_filters->check_conc check_health Check Cell Health check_conc->check_health check_media Use Phenol Red-Free Media check_wash->check_media check_autofluor Image Unstained Control check_media->check_autofluor

Caption: Troubleshooting logic for common this compound fluorescence issues.

References

Technical Support Center: Utilizing cis-Ned19 in Cellular Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cis-Ned19. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments by providing troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

Q2: What is the difference between this compound and trans-Ned19?

A2: this compound and trans-Ned19 are stereoisomers. While both act as NAADP antagonists, the trans isomer is reported to be significantly more potent in inhibiting NAADP-dependent calcium release and NAADP binding in some systems. However, in other cell types, such as rat aortic smooth muscle cells, this compound has been shown to have a lower IC50 value, indicating higher potency. The choice between isomers may depend on the specific cell line and experimental context.

Q3: How should I store and handle this compound?

A3: this compound is generally stable under standard laboratory conditions. It is recommended to store it at -20°C for long-term stability, as suggested for its trans isomer. The compound is soluble in organic solvents like DMSO and ethanol. It is sensitive to extreme pH levels, so it's crucial to maintain appropriate buffer conditions in your experiments. Always prepare fresh working solutions for each experiment to avoid degradation.

Q4: Can this compound be used to label NAADP receptors?

A4: Yes, this compound is fluorescent and can be used to label NAADP receptors in intact cells, with excitation wavelengths at 351 and 365 nm. Studies have shown that it co-localizes with lysosomal markers like LysoTracker, confirming its accumulation in acidic organelles where TPCs are present.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No or weak inhibition of Ca2+ signal 1. Inadequate Concentration: The effective concentration of this compound is highly cell-type dependent. 2. Compound Degradation: Improper storage or handling may have compromised the compound's activity. 3. Suboptimal Experimental Conditions: Buffer pH or the presence of certain ions can affect this compound activity. 4. NAADP pathway not dominant: The signaling pathway you are investigating may not be primarily mediated by NAADP in your specific cell line.1. Perform a dose-response curve: Titrate this compound to determine the optimal inhibitory concentration for your specific cell system. 2. Ensure proper storage and handling: Aliquot and store the compound as recommended, protected from light. Prepare fresh working solutions for each experiment. 3. Optimize buffer conditions: Verify that your experimental buffer is within the optimal pH range for this compound activity. 4. Use other pathway inhibitors: To confirm the involvement of the NAADP pathway, use antagonists for other Ca2+ release channels, such as IP3 and ryanodine receptors, as negative controls.
Inconsistent or irreproducible results 1. Off-target Effects: At high concentrations, this compound may have unintended cellular targets. 2. Cell Health: Poor cell viability can lead to variable responses. 3. Fluorescence Interference: this compound is fluorescent, which could interfere with calcium indicator dyes.1. Use the lowest effective concentration: Determine this from your dose-response curve. Consider using a biologically inactive analog like Ned-20 as a negative control to confirm specificity. 2. Monitor cell viability: Regularly check cell health and viability throughout your experiment. 3. Perform fluorescence controls: Run control experiments with this compound alone to assess its fluorescence contribution at the wavelengths used for your calcium indicator.
Unexpected stimulatory effect on Ca2+ flux 1. Biphasic effect: In some cell types, like memory CD4+ T cells, Ned-19 has been shown to stimulate Ca2+ flux at lower to mid-range concentrations (50-200 µM) and inhibit at higher concentrations (250-300 µM). This may be due to complex interactions with the NAADP receptor's two proposed binding sites.1. Expand your dose-response analysis: Test a wider range of this compound concentrations to fully characterize its effect in your cell line.
Cytotoxicity observed 1. High concentration: Prolonged exposure to high concentrations of this compound may induce cytotoxicity in some cell lines. 2. Impaired Lysosomal Function: Chronic incubation with Ned-19 can lead to an accumulation of lysosomal membranes, which might impact overall cell health.1. Determine the optimal incubation time and concentration: Perform time-course and dose-response experiments to find conditions that effectively inhibit the target without causing significant cell death. 2. Assess lysosomal health: If long-term experiments are necessary, consider monitoring lysosomal morphology and function.

Quantitative Data Summary

Table 1: IC50 Values for Ned-19 Isomers in Different Cell Systems

IsomerCell/Tissue TypeAgonistIC50 ValueReference
This compound Rat Aortic Smooth Muscle CellsNorepinephrine (100 µM)2.7 µM
trans-Ned19 Rat Aortic Smooth Muscle CellsNorepinephrine (100 µM)8.9 µM
trans-Ned19 Sea Urchin Egg HomogenateNAADP6 nM (Ca2+ release)
trans-Ned19 Sea Urchin Egg Homogenate[32P]NAADP0.4 nM (binding)
This compound Sea Urchin Egg HomogenateNAADP800 nM (Ca2+ release)
This compound Sea Urchin Egg Homogenate[32P]NAADP15 µM (binding)

Key Experimental Protocols

Protocol 1: Measurement of Intracellular Calcium [Ca2+]i Flux

This protocol is adapted from studies on memory CD4+ T cells and rat aortic smooth muscle cells.

  • Cell Preparation:

    • Isolate and prepare your target cells according to standard laboratory protocols.

    • Load cells with a fluorescent calcium indicator (e.g., Fluo-4 AM and Fura Red, or Fura-2 AM) as per the manufacturer's instructions.

  • This compound Incubation:

    • Resuspend the dye-loaded cells in a suitable buffer.

    • Incubate the cells with the desired concentration of this compound (or vehicle control, e.g., DMSO) for a predetermined period (e.g., 10 minutes to 1 hour at 37°C).

  • Calcium Measurement:

    • Acquire baseline fluorescence readings using a flow cytometer or a fluorescence plate reader.

    • Add the specific agonist (e.g., anti-CD3 for T cells, norepinephrine for smooth muscle cells) to stimulate Ca2+ release.

    • Continuously record the change in fluorescence over time.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (e.g., Fluo-4/Fura Red) or the change in single wavelength fluorescence to determine the relative [Ca2+]i.

    • Analyze parameters such as peak amplitude and area under the curve to quantify the calcium response.

Protocol 2: Confirming Specificity of this compound Action

This protocol helps to ensure that the observed effects are specific to the NAADP pathway.

  • Prepare cell homogenates or permeabilized cells to allow direct access of non-cell-permeant messengers to their intracellular receptors.

  • Aliquot the preparation into four groups and pre-incubate with:

    • Vehicle control (e.g., DMSO)

    • This compound

    • An IP3 receptor antagonist (e.g., heparin)

    • A cADPR antagonist (e.g., 8-Br-cADPR)

  • In separate experiments for each pre-incubation group, stimulate with:

    • NAADP

    • IP3

    • cADPR

  • Measure the resulting Ca2+ release using a fluorescent calcium indicator.

  • Analysis: A specific effect of this compound should selectively inhibit the Ca2+ release induced by NAADP, with no significant effect on the responses to IP3 or cADPR.

Visualizations

NAADP_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Agonist Agonist (e.g., Norepinephrine) GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC NAADP_Synthase NAADP Synthase PLC->NAADP_Synthase NAADP NAADP NAADP_Synthase->NAADP TPC Two-Pore Channel (TPC) NAADP->TPC Activates cis_Ned19 This compound (Antagonist) cis_Ned19->TPC Inhibits Ca_release Ca²⁺ Release TPC->Ca_release Downstream Downstream Cellular Responses Ca_release->Downstream Lysosome Lysosome (Acidic Ca²⁺ Store) Lysosome->Ca_release

Caption: NAADP-mediated Ca²⁺ signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: No/Weak Inhibition with this compound Check_Concentration Perform Dose-Response Curve Start->Check_Concentration Decision_OptimalC Optimal Concentration Found? Check_Concentration->Decision_OptimalC Check_Compound Verify Compound Integrity (Fresh Stock, Proper Storage) Decision_Integrity Compound OK? Check_Compound->Decision_Integrity Check_Conditions Optimize Buffer Conditions (e.g., pH) Decision_Conditions Conditions Optimized? Check_Conditions->Decision_Conditions Decision_OptimalC->Check_Compound No Use_OptimalC Use Optimal Concentration Decision_OptimalC->Use_OptimalC Yes Decision_Integrity->Check_Conditions Yes Reorder Re-order/Re-synthesize This compound Decision_Integrity->Reorder No Use_Optimized_Buffer Use Optimized Buffer Decision_Conditions->Use_Optimized_Buffer Yes Consider_Alternatives Consider Alternative Hypotheses: - NAADP pathway not involved - Off-target effects at high conc. - Biphasic response Decision_Conditions->Consider_Alternatives No End End Use_OptimalC->End Problem Solved Reorder->Check_Compound Use_Optimized_Buffer->End

Caption: Logical workflow for troubleshooting issues with this compound efficacy.

References

Technical Support Center: Optimizing cis-Ned19 for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of cis-Ned19 in long-term experimental setups. Find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the effective and reliable application of this NAADP receptor antagonist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

Q2: What is the difference between this compound and trans-Ned19?

A2: this compound and trans-Ned19 are stereoisomers. Both act as NAADP antagonists, but they may exhibit different potencies and effects depending on the cell type and experimental conditions.[3] For instance, in rat aortic smooth muscle cells, this compound was found to be more potent than trans-Ned19 in inhibiting norepinephrine-induced effects.[3] It is advisable to consult the literature for your specific system or test both isomers to determine the more effective one.

Q3: Are there any known off-target effects of this compound?

A3: While generally considered selective for the NAADP pathway, the possibility of off-target effects should not be disregarded, especially at high concentrations or in long-term applications. To validate the specificity of this compound's action, it is crucial to include proper controls in your experiments.

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C and protected from light to minimize degradation. For experimental use, fresh dilutions in aqueous buffers or cell culture media should be prepared from the stock solution.

Q5: How stable is this compound in cell culture medium for long-term experiments?

A5: There is limited published data on the long-term stability of this compound in cell culture medium. The stability of any compound in media can be influenced by factors such as pH, temperature, and the presence of media components. For multi-day experiments, it is recommended to either replace the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) or to empirically determine its stability under your specific experimental conditions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound 1. Inadequate Concentration: The effective concentration of this compound is highly cell-type dependent. 2. Compound Degradation: Improper storage or handling may have compromised the compound's activity. 3. Low Receptor Expression: The target cells may have low expression levels of NAADP receptors (TPCs).1. Perform a Dose-Response Curve: Titrate this compound over a range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal inhibitory concentration for your specific system. 2. Use Freshly Prepared Solutions: Aliquot the stock solution to avoid multiple freeze-thaw cycles and prepare fresh working solutions for each experiment. 3. Confirm Target Expression: Verify the expression of TPC1 and/or TPC2 in your cell line using techniques like qPCR or Western blotting.
High Cell Death or Cytotoxicity in Long-Term Cultures 1. Concentration Too High: Prolonged exposure to a high concentration of this compound may be toxic. 2. Solvent Toxicity: High concentrations of the vehicle (e.g., DMSO) can be cytotoxic. 3. Compound Degradation Products: Degradation of this compound over time in the culture medium could lead to the formation of toxic byproducts.1. Determine the Maximum Non-Toxic Concentration: Perform a long-term cytotoxicity assay (e.g., MTT or trypan blue exclusion) with a range of this compound concentrations to identify the highest concentration that does not affect cell viability over your desired experimental duration. 2. Maintain Low Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is well below the toxic threshold for your cells (typically <0.1%). 3. Regular Media Changes: Replace the culture medium with fresh this compound-containing medium every 24-48 hours to remove potential toxic degradation products and maintain a stable concentration of the active compound.
Variability in Experimental Results 1. Inconsistent Drug Concentration: this compound may be unstable in the culture medium over the duration of the experiment. 2. Cell Passage Number: The responsiveness of cells to this compound may change with increasing passage number.1. Standardize Media Changes: Implement a strict schedule for replacing the medium containing this compound. 2. Use a Consistent Cell Passage Range: Perform all experiments within a defined range of cell passage numbers to ensure consistency in cellular responses.
Unexpected Stimulatory Effects Concentration-Dependent Biphasic Effects: In some systems, low concentrations of Ned-19 have been reported to have stimulatory or potentiating effects on Ca2+ signaling, while higher concentrations are inhibitory.Expand Dose-Response Analysis: Test a wider range of concentrations, including lower (nanomolar) and higher (micromolar) ranges, to fully characterize the dose-dependent effects of this compound in your specific cell type.

Quantitative Data Summary

The effective concentration of this compound is highly dependent on the experimental system. The following table summarizes reported concentrations and IC50 values to serve as a starting point for designing your experiments.

Parameter Cell/Tissue Type This compound Concentration/IC50 Reference
IC50 (NE-induced [Ca2+]i rise)Rat Aortic Smooth Muscle Cells2.7 µM
Inhibition of NE-induced [Ca2+]i riseRat Aortic Smooth Muscle Cells5 µM (suppressed by ~50%)
Inhibition of agonist-induced [Ca2+]i riseRat Aortic Smooth Muscle Cells25 µM (for 5-HT, Ang II, AVP)
Inhibition of histamine-induced [Ca2+]i riseHUVECs25 µM

Key Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration for Long-Term Inhibition

Objective: To determine the optimal, non-toxic concentration of this compound that effectively inhibits NAADP-mediated signaling in a specific cell line over a prolonged period.

Methodology:

  • Initial Dose-Response (Acute Exposure):

    • Plate cells at a suitable density for your functional assay (e.g., calcium imaging, gene expression analysis).

    • Prepare a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) in your standard assay buffer or medium. Include a vehicle control (DMSO).

    • Pre-incubate the cells with the different concentrations of this compound for a short period (e.g., 30-60 minutes).

    • Stimulate the cells with a known NAADP pathway agonist (e.g., NAADP-AM) or a physiological stimulus that acts through this pathway.

    • Measure the cellular response and plot the dose-response curve to determine the IC50 for acute inhibition.

  • Long-Term Cytotoxicity Assay:

    • Plate cells in a multi-well plate and allow them to adhere.

    • Treat the cells with a range of this compound concentrations, starting from the determined IC50 and extending to higher concentrations. Include a vehicle control.

    • Culture the cells for your intended experimental duration (e.g., 24, 48, 72 hours, or longer).

    • Important: Replace the medium with fresh this compound-containing medium every 24-48 hours.

    • At each time point, assess cell viability using a suitable method (e.g., MTT assay, trypan blue exclusion, or a live/dead cell staining kit).

    • Determine the maximum concentration of this compound that does not significantly reduce cell viability over the entire experimental duration.

  • Functional Inhibition in Long-Term Cultures:

    • Based on the cytotoxicity data, select a range of non-toxic concentrations of this compound.

    • Culture your cells in the presence of these concentrations (with regular media changes) for the desired long-term duration.

    • At the end of the culture period, perform your functional assay (as in step 1) to confirm that the chronic treatment with this compound still effectively inhibits the NAADP-mediated response.

Protocol 2: Validation of this compound Specificity using an Inactive Analog

Objective: To confirm that the observed long-term effects of this compound are due to the specific antagonism of the NAADP pathway and not due to off-target effects.

Methodology:

  • Parallel Treatments:

    • Set up your long-term experiment with three treatment groups:

      • Vehicle control (e.g., DMSO)

      • This compound at the optimal, non-toxic concentration determined in Protocol 1.

      • An inactive analog, such as Ned-20, at the same concentration as this compound.

  • Long-Term Culture:

    • Culture the cells for the desired duration, ensuring regular media changes for all treatment groups.

  • Endpoint Analysis:

    • Perform your desired endpoint measurements (e.g., cell proliferation, differentiation, gene expression, protein analysis).

  • Interpretation:

    • A specific effect of this compound should show a significant difference between the this compound treated group and both the vehicle and Ned-20 treated groups.

    • The Ned-20 group should not show a significant difference from the vehicle control.

Visualizing Key Concepts

NAADP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_lysosome Lysosome/Acidic Store Agonist Agonist (e.g., Neurotransmitter) Receptor Receptor Agonist->Receptor Enzyme Enzyme Receptor->Enzyme activates NAADP NAADP Enzyme->NAADP produces TPC Two-Pore Channel (TPC) NAADP->TPC activates Ca_cytosol Ca²⁺ (Increased) Cellular_Response Cellular Response Ca_cytosol->Cellular_Response triggers TPC->Ca_cytosol releases Ca²⁺ from Ca_store Ca²⁺ Store Ca_store->TPC cis_Ned19 This compound cis_Ned19->TPC inhibits

Caption: NAADP Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: New Cell Line dose_response 1. Acute Dose-Response (e.g., 1-100 µM) start->dose_response determine_ic50 Determine Acute IC50 dose_response->determine_ic50 cytotoxicity 2. Long-Term Cytotoxicity Assay (e.g., 24, 48, 72h) determine_ic50->cytotoxicity determine_nontoxic Determine Max Non-Toxic Conc. cytotoxicity->determine_nontoxic long_term_inhibition 3. Long-Term Functional Assay (at non-toxic concentrations) determine_nontoxic->long_term_inhibition confirm_inhibition Confirm Chronic Inhibition long_term_inhibition->confirm_inhibition specificity 4. Specificity Control (with inactive analog Ned-20) confirm_inhibition->specificity validate_effect Validate Specificity specificity->validate_effect end End: Optimized Long-Term Protocol validate_effect->end

Caption: Workflow for optimizing this compound concentration for long-term use.

Troubleshooting_Logic start Problem Encountered no_effect No Effect Observed start->no_effect cytotoxicity High Cytotoxicity start->cytotoxicity variability Variable Results start->variability check_conc Perform Dose-Response no_effect->check_conc Is concentration optimal? check_storage Check Compound Storage & Prepare Fresh no_effect->check_storage Is compound active? check_target Verify TPC Expression no_effect->check_target Is target expressed? lower_conc Lower Concentration cytotoxicity->lower_conc Is concentration too high? check_dmso Check Vehicle % cytotoxicity->check_dmso Is vehicle toxic? media_change Increase Media Change Frequency cytotoxicity->media_change Are degradation products toxic? standardize_media Standardize Media Changes variability->standardize_media Is drug concentration stable? standardize_passage Use Consistent Passage # variability->standardize_passage Are cells consistent?

Caption: Troubleshooting decision tree for this compound experiments.

References

Validation & Comparative

A Comparative Analysis of cis-Ned19 and trans-Ned19 Potency in NAADP-Mediated Calcium Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comprehensive Guide for Researchers in Cellular Signaling and Drug Development

This guide provides an objective comparison of the potency of two diastereomers, cis-Ned19 and trans-Ned19, as antagonists of the nicotinic acid adenine dinucleotide phosphate (NAADP)-mediated calcium (Ca²⁺) signaling pathway. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and a visual representation of the underlying signaling cascade to inform experimental design and interpretation.

Executive Summary

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent second messenger that mobilizes intracellular Ca²⁺ from acidic organelles, such as lysosomes, through the activation of two-pore channels (TPCs).[1] Ned-19 and its stereoisomers have emerged as valuable pharmacological tools to probe the physiological roles of the NAADP signaling pathway. Experimental evidence consistently demonstrates that the trans isomer of Ned-19 exhibits significantly greater potency as an antagonist of NAADP-mediated Ca²⁺ release compared to the cis isomer across different biological systems. This guide synthesizes the available data to provide a clear comparison of their efficacy.

Data Presentation: Quantitative Comparison of Potency

The inhibitory potency of this compound and trans-Ned19 has been quantified in various experimental models. The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) from key studies, providing a direct comparison of their efficacy.

Experimental System Assay This compound IC₅₀ trans-Ned19 IC₅₀ Reference
Rat Aortic Smooth Muscle CellsInhibition of Norepinephrine-induced [Ca²⁺]i rise2.7 µM8.9 µM[2]
Sea Urchin Egg HomogenateInhibition of NAADP-mediated Ca²⁺ release800 nM6 nM[3]
Sea Urchin Egg HomogenateInhibition of [³²P]NAADP binding15 µM0.4 nM[3]

Note: In the study on rat aortic smooth muscle cells, the authors report IC₅₀ values for the inhibition of a physiological response (norepinephrine-induced calcium rise), where the cis isomer appears more potent. However, in direct assays of NAADP-mediated Ca²⁺ release and receptor binding in sea urchin egg homogenates, the trans isomer is demonstrably more potent by several orders of magnitude.[3] This highlights the importance of the experimental context in interpreting potency data.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of Ned-19 isomers, it is crucial to visualize the NAADP signaling pathway and the experimental approach to quantify their inhibitory effects.

NAADP_Signaling_Pathway NAADP-Mediated Calcium Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_lysosome Lysosome / Acidic Organelle cluster_inhibition Inhibition by Ned-19 Agonist Agonist GPCR GPCR / Receptor Agonist->GPCR 1. Binding Enzyme NAADP Synthase GPCR->Enzyme 2. Activation NAADP NAADP Enzyme->NAADP 3. Synthesis TPC Two-Pore Channel (TPC) NAADP->TPC 4. Binding Ca_cytosol [Ca²⁺]i Increase Downstream Downstream Cellular Responses Ca_cytosol->Downstream TPC->Ca_cytosol 5. Ca²⁺ Release Ca_lysosome Ca²⁺ Store Ca_lysosome->TPC Ned19 cis/trans-Ned19 Ned19->TPC Antagonism

NAADP Signaling and Ned-19 Inhibition

Experimental_Workflow Workflow for Determining IC₅₀ of Ned-19 Isomers Start Start Cell_Culture 1. Culture Cells Start->Cell_Culture Dye_Loading 2. Load with Fura-2 AM Cell_Culture->Dye_Loading Incubation 3. Incubate with varying concentrations of cis- or trans-Ned19 Dye_Loading->Incubation Stimulation 4. Stimulate with NAADP agonist Incubation->Stimulation Measurement 5. Measure intracellular Ca²⁺ ([Ca²⁺]i) Stimulation->Measurement Analysis 6. Calculate % inhibition and determine IC₅₀ Measurement->Analysis End End Analysis->End

IC₅₀ Determination Workflow

Experimental Protocols

The following is a detailed methodology for determining the IC₅₀ values of this compound and trans-Ned19 in inhibiting NAADP-mediated intracellular Ca²⁺ release in a cultured cell line.

Objective: To quantify and compare the inhibitory potency of this compound and trans-Ned19 on NAADP-induced Ca²⁺ mobilization.

Materials:

  • Cultured mammalian cells known to express the NAADP signaling pathway (e.g., SK-BR-3, Jurkat)

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • This compound and trans-Ned19 stock solutions (in DMSO)

  • NAADP agonist (e.g., NAADP itself for permeabilized cells, or a cell-permeant version like NAADP-AM for intact cells)

  • Fluorescence microplate reader or fluorescence microscope equipped for ratiometric Ca²⁺ imaging (with excitation at 340 nm and 380 nm, and emission at ~510 nm)

  • 96-well black, clear-bottom microplates

Procedure:

  • Cell Culture:

    • Culture cells in appropriate medium until they reach 80-90% confluency in a T-75 flask.

    • The day before the experiment, seed the cells into a 96-well black, clear-bottom microplate at a density that will result in a near-confluent monolayer on the day of the assay.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

    • Aspirate the culture medium from the wells and wash the cells once with HBSS.

    • Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Wash and De-esterification:

    • After incubation, gently wash the cells twice with HBSS to remove extracellular Fura-2 AM.

    • Add fresh HBSS to each well and incubate for a further 20-30 minutes at room temperature to allow for complete de-esterification of the dye within the cells.

  • Incubation with Inhibitors:

    • Prepare serial dilutions of this compound and trans-Ned19 in HBSS to cover a range of concentrations (e.g., from 1 nM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

    • Aspirate the HBSS from the wells and add the different concentrations of the Ned-19 isomers or vehicle control.

    • Incubate for 10-30 minutes at room temperature.

  • Measurement of Intracellular Calcium ([Ca²⁺]i):

    • Place the microplate in the fluorescence reader.

    • Set the instrument to measure the fluorescence ratio of Fura-2 (excitation at 340 nm and 380 nm, emission at 510 nm).

    • Establish a stable baseline fluorescence reading for approximately 1-2 minutes.

    • Using an automated injector, add the NAADP agonist to the wells to induce a Ca²⁺ response.

    • Continue to record the fluorescence ratio for several minutes until the Ca²⁺ signal has peaked and begins to decline.

  • Data Analysis and IC₅₀ Determination:

    • For each well, calculate the peak change in the 340/380 nm fluorescence ratio after agonist addition, subtracting the baseline ratio.

    • Normalize the data by expressing the response in each inhibitor-treated well as a percentage of the response in the vehicle-treated control wells (0% inhibition).

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value for both this compound and trans-Ned19.

Conclusion

The available experimental data strongly indicate that trans-Ned19 is a more potent antagonist of the NAADP receptor than this compound . This is particularly evident in direct binding and Ca²⁺ release assays. While the cellular context can influence the observed inhibitory activity, the superior potency of the trans-isomer at the molecular target level is a critical consideration for researchers selecting a pharmacological tool to investigate NAADP-mediated signaling. The provided experimental protocol offers a robust framework for independently verifying these findings and for characterizing the effects of these inhibitors in various cellular models.

References

A Comparative Guide to cis-Ned19 and its Negative Control, Ned-20, in NAADP Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cis-Ned19, a widely used antagonist of the second messenger nicotinic acid adenine dinucleotide phosphate (NAADP), and its structural analog, Ned-20, which serves as a critical negative control. Understanding the distinct activities of these compounds is paramount for the accurate interpretation of experimental results in the study of NAADP-mediated calcium (Ca²⁺) signaling pathways. This document outlines their comparative performance, supported by experimental data, detailed protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows.

Performance Comparison: this compound vs. Ned-20

This compound is a cell-permeant compound that effectively inhibits NAADP-induced Ca²⁺ release from intracellular stores. In contrast, Ned-20, which differs from Ned-19 only in the position of a fluorine atom on the phenyl ring, does not block this Ca²⁺ release.[1] This makes Ned-20 an ideal negative control to ensure that the observed effects of this compound are specifically due to the antagonism of the NAADP pathway and not off-target effects.

The differential activity of these compounds is rooted in their interaction with the NAADP receptor. Current models suggest a "two-binding site" mechanism for the NAADP receptor: a high-affinity "locking" site and a low-affinity "opening" site.[1] While both this compound and Ned-20 can bind to the high-affinity site, only this compound appears to effectively antagonize the low-affinity site responsible for channel opening and subsequent Ca²⁺ release.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the activity of this compound and Ned-20 in well-established in vitro assays.

Table 1: Inhibition of [³²P]NAADP Binding

CompoundIC₅₀ (µM)Source OrganismAssay TypeReference
This compound~4Sea Urchin (egg homogenate)Radioligand Binding Assay[1]
Ned-20~1.2Sea Urchin (egg homogenate)Radioligand Binding Assay[1]

Table 2: Inhibition of NAADP-Mediated Ca²⁺ Release

CompoundEffect on Ca²⁺ Release (at tested concentrations)Source OrganismAssay TypeReference
This compoundInhibitsSea Urchin (egg homogenate)Fluorometry Bioassay[1]
Ned-20No inhibitionSea Urchin (egg homogenate)Fluorometry Bioassay
Ned-20Does not affect glucose-induced Ca²⁺ increasesMouse pancreatic isletsCa²⁺ Imaging

Signaling Pathway and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

NAADP Signaling Pathway

NAADP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_lysosome Endo-lysosome Agonist Agonist Receptor Receptor Agonist->Receptor 1. Activation NAADP_Synthesis NAADP Synthesis Receptor->NAADP_Synthesis 2. Signal Transduction NAADP NAADP NAADP_Synthesis->NAADP 3. Synthesis NAADP_Receptor NAADP Receptor (Two-Pore Channel) NAADP->NAADP_Receptor 4. Binding & Activation cis_Ned19 cis_Ned19 cis_Ned19->NAADP_Receptor Inhibition Ned_20 Ned_20 Ned_20->NAADP_Receptor Binds but no inhibition Ca_Store Ca²⁺ Store NAADP_Receptor->Ca_Store 5. Ca²⁺ Release

Caption: NAADP Signaling Pathway and Points of Intervention.

Experimental Workflow for Negative Control

Negative_Control_Workflow Start Start Prepare_Cells Prepare Cells/Tissue Start->Prepare_Cells Group_Split Divide into 3 Groups Prepare_Cells->Group_Split Vehicle Group 1: Vehicle Control Group_Split->Vehicle cis_Ned19 Group 2: This compound Group_Split->cis_Ned19 Ned_20 Group 3: Ned-20 (Negative Control) Group_Split->Ned_20 Pre_incubation Pre-incubate Vehicle->Pre_incubation cis_Ned19->Pre_incubation Ned_20->Pre_incubation Stimulation Stimulate with NAADP Agonist Pre_incubation->Stimulation Measurement Measure Cellular Response (e.g., Ca²⁺ flux) Stimulation->Measurement Analysis Analyze and Compare Results Measurement->Analysis Conclusion Draw Conclusion on Specificity Analysis->Conclusion

References

A Comparative Analysis of cis-Ned19 and Other NAADP Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of pharmacological tools is paramount for accurate and reproducible results. This guide provides an objective comparison of cis-Ned19 and other key nicotinic acid adenine dinucleotide phosphate (NAADP) antagonists, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent intracellular second messenger that mobilizes calcium (Ca²⁺) from acidic organelles, such as lysosomes.[1] This distinct signaling pathway is crucial in a variety of cellular processes, making it an attractive therapeutic target. The development and characterization of specific antagonists are essential for dissecting the physiological roles of NAADP and for the development of novel drugs. This guide focuses on a comparative analysis of this compound and its analogs, alongside other widely used NAADP antagonists.

Comparative Efficacy of NAADP Antagonists

The potency of NAADP antagonists is a critical factor in their experimental application. The half-maximal inhibitory concentration (IC50) is a standard measure of an antagonist's efficacy. The following table summarizes the IC50 values for key NAADP antagonists in inhibiting NAADP-mediated Ca²⁺ release and radiolabeled NAADP binding, primarily in the well-characterized sea urchin egg homogenate model.

AntagonistTarget SystemIC50 (NAADP-mediated Ca²⁺ Release)IC50 ([³²P]NAADP Binding)Key Characteristics
This compound Rat Aortic Smooth Muscle Cells2.7 µM[2]Not ReportedMore potent than trans-Ned19 in inhibiting norepinephrine-induced Ca²⁺ rise in rat aortic smooth muscle cells.[2]
trans-Ned19 Sea Urchin Egg Homogenate6 nM[3]0.4 nM[3]A potent, cell-permeant, non-competitive antagonist of NAADP.
Rat Aortic Smooth Muscle Cells8.9 µMNot ReportedLess potent than this compound in this specific cell type.
Ned-19 (mixture)Sea Urchin Egg Homogenate65 nM - 2 µM4 µM - 6 µMA widely used selective antagonist of NAADP-mediated Ca²⁺ signaling.
Ned-20 Sea Urchin Egg HomogenateInactiveInhibits bindingAn inactive analog of Ned-19, useful as a negative control. It binds to the high-affinity site but does not block Ca²⁺ release.
Ned-19.4 Sea Urchin Egg HomogenateInhibits releaseDoes not inhibit bindingA methyl ester of Ned-19 that inhibits Ca²⁺ release without affecting high-affinity NAADP binding.
BZ194 Jurkat T cells / Cardiac MyocytesLow micromolar rangeNot ReportedA structurally different, cell-permeant NAADP antagonist.

The NAADP Signaling Pathway and Antagonist Action

NAADP triggers the release of Ca²⁺ from acidic endo-lysosomal stores, a process primarily mediated by two-pore channels (TPCs). This initial Ca²⁺ signal can then be amplified by calcium-induced calcium release (CICR) from the endoplasmic reticulum (ER) via ryanodine receptors (RyRs) or inositol trisphosphate receptors (IP₃Rs), leading to a global cellular Ca²⁺ signal.

cluster_stimulus Cellular Stimulus cluster_pathway NAADP Signaling cluster_amplification Signal Amplification (ER) cluster_antagonists Antagonist Intervention Stimulus e.g., Agonist NAADP_synthesis NAADP Synthesis Stimulus->NAADP_synthesis NAADP NAADP NAADP_synthesis->NAADP TPCs Two-Pore Channels (TPCs) on Acidic Stores (Lysosomes) NAADP->TPCs Activates Ca_release_lysosome Ca²⁺ Release TPCs->Ca_release_lysosome RyR_IP3R RyRs / IP₃Rs on Endoplasmic Reticulum Ca_release_lysosome->RyR_IP3R Triggers Ca_release_ER Global Ca²⁺ Signal (CICR) RyR_IP3R->Ca_release_ER cis_Ned19 This compound & Analogs (e.g., trans-Ned19) cis_Ned19->TPCs Inhibits

Figure 1: Simplified NAADP signaling pathway and the inhibitory action of Ned-19 antagonists.

The Two-Site Receptor Model and Differential Antagonism

Studies using Ned-19 and its analogs, particularly Ned-20 and Ned-19.4, have provided strong evidence for a two-site binding model for the NAADP receptor. This model proposes a high-affinity "locking" or "desensitizing" site and a low-affinity "opening" or "activating" site.

  • NAADP: At low concentrations, NAADP binds to the high-affinity site, leading to receptor desensitization. At higher concentrations, it binds to the low-affinity site to trigger Ca²⁺ release.

  • Ned-19 (trans/cis): Acts as an antagonist at the low-affinity activating site, blocking NAADP-induced Ca²⁺ release.

  • Ned-20: Binds to the high-affinity site, preventing NAADP-induced desensitization but not inhibiting Ca²⁺ release, making it an invaluable negative control.

  • Ned-19.4: Inhibits Ca²⁺ release, presumably by acting on the low-affinity site, but does not displace NAADP from the high-affinity binding site.

cluster_ligands Ligand Interactions cluster_effects Functional Outcomes NAADP_Receptor NAADP Receptor High-Affinity (Locking) Site Low-Affinity (Opening) Site Desensitization Receptor Desensitization NAADP_Receptor:f1->Desensitization Ca_Release Ca²⁺ Release NAADP_Receptor:f2->Ca_Release No_Ca_Release No Ca²⁺ Release NAADP_Receptor:f1->No_Ca_Release No effect on release Inhibition Inhibition of Ca²⁺ Release NAADP_Receptor:f2->Inhibition Leads to NAADP_low NAADP (low conc.) NAADP_low->NAADP_Receptor:f1 Binds NAADP_high NAADP (high conc.) NAADP_high->NAADP_Receptor:f2 Binds Ned19 cis/trans-Ned19 Ned19->NAADP_Receptor:f2 Blocks Ned20 Ned-20 Ned20->NAADP_Receptor:f1 Binds Ned19_4 Ned-19.4 Ned19_4->NAADP_Receptor:f2 Blocks

Figure 2: Two-site model of the NAADP receptor and differential actions of Ned-19 analogs.

Experimental Protocols

Accurate assessment of NAADP antagonist activity requires robust experimental design. Below are summarized protocols for key assays.

Protocol 1: Measurement of NAADP-Mediated Calcium Release in Intact Cells

This protocol is used to assess the effect of membrane-permeant NAADP antagonists on Ca²⁺ signaling in live cells.

Materials:

  • Cells grown on coverslips or in 96-well plates

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127 (for AM ester dyes)

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • NAADP antagonist (e.g., this compound)

  • NAADP agonist (e.g., NAADP-AM) or other stimulus

Procedure:

  • Dye Loading: Incubate cells with the fluorescent Ca²⁺ indicator loading solution (e.g., 2-5 µM Fluo-4 AM with Pluronic F-127) for 30-60 minutes at 37°C.

  • Washing: Wash cells twice with HBSS to remove extracellular dye.

  • Antagonist Pre-incubation: Incubate the cells with the desired concentration of the NAADP antagonist (or vehicle control) in HBSS for 15-30 minutes at room temperature.

  • Calcium Imaging: Mount the coverslip on a fluorescence microscope or place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.

  • Stimulation: Add the NAADP agonist or other stimulus and immediately begin recording fluorescence changes over time.

  • Data Analysis: Calculate the change in fluorescence intensity (ΔF) and normalize it to the baseline fluorescence (F/F₀). Compare the response in antagonist-treated cells to the control.

Protocol 2: Radioligand Binding Assay

This assay determines the affinity of an antagonist for the NAADP receptor by measuring its ability to compete with the binding of a radiolabeled NAADP.

Materials:

  • Cell or tissue homogenate (e.g., sea urchin egg homogenate)

  • [³²P]NAADP (radioligand)

  • Unlabeled NAADP antagonist (competitor)

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: Incubate the cell homogenate with a fixed concentration of [³²P]NAADP and varying concentrations of the unlabeled antagonist.

  • Separation: Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of bound [³²P]NAADP as a function of the antagonist concentration. Fit the data to a competition binding curve to determine the IC50 value.

Experimental Workflow for Validating Antagonist Specificity

A logical workflow is crucial to ensure that the observed effects of an antagonist are due to the specific inhibition of the NAADP pathway.

start Hypothesis: Observed effect is due to NAADP antagonism test_antagonist Test effect of NAADP antagonist (e.g., this compound) start->test_antagonist effect_observed Effect Observed test_antagonist->effect_observed Yes no_effect No Effect test_antagonist->no_effect No control_inactive Test inactive analog (e.g., Ned-20) effect_observed->control_inactive no_effect_inactive No effect with inactive analog control_inactive->no_effect_inactive Yes effect_inactive Effect observed with inactive analog control_inactive->effect_inactive No specificity_check Test against other pathways (IP₃, cADPR) no_effect_inactive->specificity_check off_target Conclusion: Off-target effect likely effect_inactive->off_target no_cross_reactivity No inhibition of other pathways specificity_check->no_cross_reactivity Yes cross_reactivity Inhibition of other pathways specificity_check->cross_reactivity No conclusion Conclusion: Effect is likely specific to NAADP pathway antagonism no_cross_reactivity->conclusion cross_reactivity->off_target

Figure 3: Workflow for validating the specificity of NAADP antagonists.

Conclusion

References

A Comparative Guide to cis-Ned19 and NAADP-AM in Modulating NAADP Signaling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of cis-Ned19 and NAADP-AM, two critical pharmacological tools used by researchers to investigate the nicotinic acid adenine dinucleotide phosphate (NAADP) signaling pathway. NAADP is a potent intracellular second messenger that mobilizes calcium (Ca²⁺) from acidic organelles, such as lysosomes and endosomes, playing a crucial role in various cellular processes.[1][2]

Overview of NAADP Signaling

NAADP-mediated Ca²⁺ signaling is initiated by the binding of NAADP to its receptors, primarily the two-pore channels (TPCs), located on the membranes of acidic Ca²⁺ stores.[3][4] This binding triggers the release of Ca²⁺ from these organelles into the cytosol. This initial localized Ca²⁺ signal can then be amplified into a global cellular Ca²⁺ wave through calcium-induced calcium release (CICR) from the endoplasmic reticulum (ER) via ryanodine receptors (RyRs) or inositol trisphosphate receptors (IP₃Rs).[3]

Mechanism of Action: Antagonist vs. Agonist Prodrug

The fundamental difference between this compound and NAADP-AM lies in their opposing effects on the NAADP signaling pathway.

This compound is a potent, irreversible, and cell-permeant antagonist of NAADP signaling. It inhibits NAADP-induced Ca²⁺ release, making it an invaluable tool for blocking the pathway to study its physiological and pathological roles. The exact mechanism of action is thought to involve interaction with the NAADP receptor complex on acidic organelles.

NAADP-AM is a cell-permeant analog of NAADP, functioning as an agonist prodrug . Due to its negative charge, NAADP itself cannot readily cross cell membranes. The acetoxymethyl (AM) ester groups on NAADP-AM neutralize this charge, allowing it to diffuse into the cell. Once inside, cytosolic esterases cleave the AM groups, releasing active NAADP, which can then stimulate Ca²⁺ release. It is important to note that the dose-response to NAADP is often bell-shaped, with high concentrations leading to receptor inactivation.

dot graph TD; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

end caption: Opposing actions of NAADP-AM and this compound on TPCs.

Efficacy and Potency Comparison

Direct efficacy comparisons are nuanced as one is an agonist and the other an antagonist. The efficacy of NAADP-AM lies in its ability to effectively increase intracellular NAADP levels and trigger Ca²⁺ signaling. The efficacy of this compound is determined by its potency in blocking these NAADP-induced effects.

The following tables summarize the quantitative data for this compound and the typical working concentrations for NAADP-AM.

Table 1: Quantitative Data for this compound Efficacy

ParameterValueCell/System
IC₅₀ (NAADP-mediated Ca²⁺ release) 800 nMNot specified in snippet
IC₅₀ ([³²P]NAADP binding) 15 µMNot specified in snippet
IC₅₀ (NE-induced [Ca²⁺]i rise) 2.7 µMRat aortic smooth muscle cells

Table 2: Typical Working Concentrations for NAADP-AM

ApplicationConcentration RangeCell/System
Induction of intracellular Ca²⁺ signals 1 µMHuman cardiac mesenchymal stromal cells
Induction of Ca²⁺ flux 0.5 - 2 nMMemory CD4+ T cells
General Recommendation 1 nM - 10 µMVaries by cell type

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound and NAADP-AM to assess their effects on NAADP-mediated calcium release.

Protocol 1: Inhibition of NAADP-Mediated Calcium Release using this compound

This protocol describes how to measure the inhibitory effect of this compound on Ca²⁺ release triggered by an agonist that stimulates NAADP production.

  • Cell Preparation: Seed cells on glass-bottom dishes suitable for fluorescence microscopy and allow them to adhere.

  • Calcium Indicator Loading: Load the cells with a fluorescent Ca²⁺ indicator, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells 2-3 times with a physiological buffer (e.g., HBSS) to remove extracellular dye.

  • This compound Pre-incubation: Incubate the cells with the desired concentration of this compound (e.g., 1-100 µM) or a vehicle control (e.g., DMSO) for 15-30 minutes at room temperature.

  • Calcium Imaging: Mount the dish on a fluorescence microscope. Establish a baseline fluorescence reading.

  • Agonist Stimulation: Add an agonist known to induce NAADP-mediated Ca²⁺ release and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence intensity to determine the extent of inhibition by this compound compared to the control.

dot graph G { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

} caption: Workflow for assessing this compound inhibition.

Protocol 2: Induction of Calcium Release using NAADP-AM

This protocol details how to use NAADP-AM to directly activate NAADP signaling.

  • Cell Preparation and Dye Loading: Prepare and load cells with a calcium indicator as described in Protocol 1.

  • NAADP-AM Incubation: Prepare the desired working concentration of NAADP-AM in a physiological buffer. It is crucial to perform a dose-response experiment (e.g., 1 nM to 10 µM) to find the optimal concentration for the specific cell type, as high concentrations can cause receptor inactivation.

  • Calcium Measurement: Place the cells on the fluorescence microscope and establish a baseline. Add the NAADP-AM solution to the cells and immediately begin recording the fluorescence intensity over time to observe the induced Ca²⁺ signal.

  • Positive Control: At the end of the experiment, add a saturating concentration of a calcium ionophore like ionomycin or an agonist like ATP to confirm cell viability and the responsiveness of the calcium detection system.

  • Data Analysis: Quantify the change in fluorescence intensity over time (ΔF/F₀) to characterize the Ca²⁺ response to NAADP-AM.

dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

} caption: Experimental workflow for NAADP-AM.

Conclusion

This compound and NAADP-AM are indispensable tools for dissecting the NAADP signaling pathway. While this compound serves as a potent antagonist to block the pathway, NAADP-AM acts as a cell-permeant agonist to activate it. Their opposing mechanisms of action allow for a thorough investigation of NAADP's role in cellular function. The choice between these compounds depends entirely on the experimental goal: to inhibit or to stimulate NAADP-mediated Ca²⁺ signaling. For robust and reproducible results, it is critical to carefully optimize their working concentrations and incubation times for each specific experimental system.

References

Unveiling the Selectivity of cis-Ned19: A Comparative Guide to its Cross-Reactivity with Calcium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the cross-reactivity of cis-Ned19, a potent antagonist of NAADP-mediated calcium signaling, with a range of other key calcium channels. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer a clear perspective on the selectivity profile of this widely used chemical probe.

Executive Summary

This compound is a valuable tool for investigating the physiological roles of Two-Pore Channels (TPCs), which are NAADP-sensitive intracellular calcium channels located on endolysosomal vesicles. Understanding its potential off-target effects is crucial for the accurate interpretation of experimental results. This guide reveals that while this compound is a potent inhibitor of TPCs, it exhibits a high degree of selectivity, with no significant activity reported against L-type voltage-gated calcium channels or IP3 receptors. However, a comprehensive screen against a full panel of other voltage-gated calcium channels and TRP channels is not yet publicly available.

Comparative Analysis of this compound Activity

The following table summarizes the known activity of this compound and its stereoisomer, trans-Ned19, against various calcium channels. This data is compiled from multiple studies to provide a comparative overview.

Channel TypePrimary Subtype(s)This compound Activitytrans-Ned19 ActivityKey Findings & Citations
Two-Pore Channels (TPCs) TPC1, TPC2Inhibitor Inhibitor/Potentiator This compound inhibits norepinephrine-induced Ca2+ rise in rat aortic smooth muscle cells with an IC50 of 2.7 µM (TPC1-mediated).[1] Ned-19 potentiates NAADP-activation of TPC2 at nanomolar concentrations and inhibits at micromolar concentrations.[2]
L-type Voltage-Gated Ca2+ Channel CaV1.xNo significant inhibition Not specified100 µM Ned-19 did not alter KCl-induced Ca2+ transients, indicating no inhibition of L-type channels.[3]
P/Q-type Voltage-Gated Ca2+ Channel CaV2.1Not reportedNot reportedData on the direct effect of this compound on P/Q-type channels is currently unavailable.
N-type Voltage-Gated Ca2+ Channel CaV2.2Not reportedNot reportedData on the direct effect of this compound on N-type channels is currently unavailable.
R-type Voltage-Gated Ca2+ Channel CaV2.3Not reportedNot reportedData on the direct effect of this compound on R-type channels is currently unavailable.
T-type Voltage-Gated Ca2+ Channel CaV3.xNot reportedNot reportedData on the direct effect of this compound on T-type channels is currently unavailable.
Transient Receptor Potential (TRP) Channels VariousNot reportedNot reportedA broad screen of this compound against TRP channels has not been reported.
Inositol Trisphosphate (IP3) Receptors IP3R1, IP3R2, IP3R3No significant inhibition No significant inhibition Ned-19 (100 µM) had no effect on Ca2+ release induced by inositol 1,4,5-triphosphate in sea urchin egg homogenates.[1]
Ryanodine Receptors (RyRs) RyR1, RyR2, RyR3Not specifiedNo significant inhibition Ned-19 (100 µM) had no effect on Ca2+ release induced by cyclic ADP-ribose in sea urchin egg homogenates.[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental approaches discussed, the following diagrams have been generated using Graphviz.

G NAADP/cis-Ned19 Signaling Pathway cluster_extracellular Extracellular cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_endo Endolysosome Agonist Agonist (e.g., Norepinephrine) GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC NAADP_synthase NAADP Synthase GPCR->NAADP_synthase IP3 IP3 PLC->IP3 IP3R IP3 Receptor IP3->IP3R NAADP NAADP NAADP_synthase->NAADP TPC Two-Pore Channel (TPC) NAADP->TPC Activates Ca_cytosol [Ca2+]i ↑ Downstream Downstream Cellular Responses Ca_cytosol->Downstream Ca_ER Ca2+ Store IP3R->Ca_ER Release Ca_ER->Ca_cytosol Ca_endo Acidic Ca2+ Store TPC->Ca_endo Release Ca_endo->Ca_cytosol cis_Ned19 This compound cis_Ned19->TPC Inhibits

Figure 1. Simplified signaling pathway of NAADP-mediated calcium release and the inhibitory action of this compound.

G Experimental Workflow for Calcium Flux Assay A 1. Cell Culture (e.g., Smooth Muscle Cells) B 2. Loading with Ca2+ Indicator (e.g., Fura-2 AM) A->B C 3. Pre-incubation with this compound or vehicle B->C D 4. Agonist Stimulation (e.g., Norepinephrine) C->D E 5. Measurement of Intracellular Ca2+ (Ratiometric fluorescence imaging) D->E F 6. Data Analysis (e.g., IC50 calculation) E->F

Figure 2. General experimental workflow for assessing the effect of this compound on agonist-induced calcium flux.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of common experimental protocols used to assess the activity of this compound.

Calcium Flux Assay in Cell Populations

This method is widely used to determine the effect of a compound on intracellular calcium concentration ([Ca2+]i) in response to a specific stimulus.

1. Cell Preparation:

  • Culture cells (e.g., rat aortic smooth muscle cells) on glass coverslips suitable for fluorescence microscopy.

  • For suspension cells, maintain them in an appropriate culture medium.

2. Dye Loading:

  • Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Incubate the cells with a calcium-sensitive fluorescent indicator, such as Fura-2 acetoxymethyl (Fura-2 AM) ester, in the dark at room temperature for a specified time (e.g., 30-60 minutes). This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

3. Compound Incubation:

  • After dye loading, wash the cells to remove excess extracellular dye.

  • Incubate the cells with varying concentrations of this compound or a vehicle control for a defined period (e.g., 10-30 minutes) to allow for cell penetration and target engagement.

4. Stimulation and Measurement:

  • Place the coverslip with the loaded and treated cells onto the stage of a fluorescence imaging system.

  • Establish a baseline fluorescence reading.

  • Add a specific agonist (e.g., norepinephrine) to stimulate calcium release.

  • Continuously record the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen indicator (for Fura-2, typically ratiometric imaging at 340/380 nm excitation and ~510 nm emission).

5. Data Analysis:

  • The change in fluorescence intensity or ratio is proportional to the change in [Ca2+]i.

  • The peak increase in [Ca2+]i in the presence of different concentrations of this compound is compared to the control response.

  • An IC50 value can be calculated by fitting the concentration-response data to a sigmoidal curve.

Planar Patch-Clamp Electrophysiology for TPC2

This technique allows for the direct measurement of ion channel activity in response to specific ligands and modulators.

1. Channel Reconstitution:

  • Purified TPC2 protein is reconstituted into artificial lipid bilayers formed across an aperture in a planar lipid bilayer setup.

2. Chamber Solutions:

  • The chambers on either side of the bilayer (cis and trans, corresponding to the cytosolic and luminal sides of the endolysosome, respectively) are filled with appropriate ionic solutions (e.g., symmetrical KCl or a Ca2+ solution).

3. Channel Activity Recording:

  • A voltage is clamped across the bilayer, and the current flowing through the reconstituted TPC2 channels is recorded using sensitive amplifiers.

  • The open probability (Po) of the channel is determined.

4. Compound Application:

  • NAADP is added to the cis (cytosolic) chamber to activate the TPC2 channels, and the resulting increase in channel activity is recorded.

  • Subsequently, varying concentrations of this compound are added to the cis chamber to assess its inhibitory or potentiating effects on NAADP-activated TPC2 currents.

5. Data Analysis:

  • The change in the open probability of the TPC2 channel in the presence of this compound is quantified to determine its effect.

  • This method can distinguish between competitive and non-competitive inhibition and can reveal dual modulatory effects (potentiation at low concentrations, inhibition at high concentrations).

Conclusion

This compound remains a highly selective and potent tool for the study of NAADP-mediated calcium signaling through TPCs. The available evidence strongly suggests a lack of cross-reactivity with L-type voltage-gated calcium channels and IP3 receptors. However, to provide a complete picture of its selectivity profile, further research is warranted to investigate its effects on other major classes of calcium channels, including P/Q, N, R, and T-type voltage-gated channels, as well as a diverse panel of TRP channels. Such studies will further solidify the utility of this compound as a specific pharmacological probe and aid in the precise dissection of calcium signaling pathways in health and disease.

References

A Comparative Guide to a Pharmacological Inhibitor and Genetic Knockouts in Cellular Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of cis-Ned19 and Neddylation Pathway Genetic Knockout Models for Researchers, Scientists, and Drug Development Professionals.

In the intricate world of cellular signaling, researchers often face a critical choice between pharmacological intervention and genetic modification to dissect pathway functions. This guide provides a comprehensive comparison of two powerful tools: this compound, a specific pharmacological inhibitor of the Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) signaling pathway, and genetic knockout models targeting key enzymes in the neddylation pathway, namely NAE1 and UBA3. Understanding the distinct advantages and limitations of each approach is paramount for designing robust experiments and accurately interpreting their outcomes.

At a Glance: this compound vs. Genetic Knockout

FeatureThis compound (Pharmacological Inhibition)Genetic Knockout (NAE1/UBA3)
Target NAADP Receptors (Two-Pore Channels)Nedd8-Activating Enzyme (NAE)
Mechanism Antagonizes NAADP-mediated Ca2+ release from acidic organelles.Abolishes the first step of the neddylation cascade, preventing the conjugation of NEDD8 to target proteins.
Mode of Action Reversible, dose-dependent inhibition.Permanent, complete loss of gene function.
Temporal Control Acute and transient intervention possible.Chronic loss of function from the point of genetic modification.
Off-Target Effects Potential for off-target binding to other molecules.Potential for compensatory mechanisms and developmental effects.
Applications Studying the immediate effects of blocking NAADP signaling in various cell types and in vivo models.Investigating the fundamental roles of neddylation in development, cell cycle, and disease.

The Neddylation Pathway and the Role of NAE1 and UBA3

Neddylation is a crucial post-translational modification process where the ubiquitin-like protein NEDD8 is conjugated to substrate proteins. This process is essential for the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases, which in turn regulate the degradation of a plethora of proteins involved in critical cellular processes such as cell cycle progression, DNA replication, and signal transduction.[1][2][3] The neddylation cascade is initiated by the NEDD8-activating enzyme (NAE), a heterodimer composed of the regulatory subunit NAE1 (also known as APPBP1) and the catalytic subunit UBA3.[1][4] Genetic knockout of either Nae1 or Uba3 leads to a complete halt of the neddylation pathway.

cluster_0 Neddylation Pathway cluster_1 Genetic Knockout Target NEDD8 NEDD8 NAE1_UBA3 NAE1/UBA3 (E1) NEDD8->NAE1_UBA3 ATP E2 E2 (UBC12/UBE2F) NAE1_UBA3->E2 NEDD8 Transfer KO_Target NAE1 or UBA3 Knockout (Blocks Neddylation) E3 E3 Ligase E2->E3 NEDD8 Transfer Neddylated_Substrate Neddylated Substrate E3->Neddylated_Substrate NEDD8 Conjugation Substrate Substrate Protein (e.g., Cullins) Substrate->E3 caption Figure 1. The Neddylation Signaling Pathway.

Figure 1. The Neddylation Signaling Pathway.

The NAADP Signaling Pathway and the Action of this compound

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent second messenger that mobilizes calcium (Ca2+) from acidic intracellular stores, such as lysosomes and endosomes, through the activation of two-pore channels (TPCs). This localized Ca2+ release can then trigger further Ca2+ release from the endoplasmic reticulum, leading to global cellular Ca2+ signals that regulate a wide range of physiological processes, including cell proliferation and apoptosis. This compound is a cell-permeant antagonist of the NAADP pathway, effectively blocking NAADP-mediated Ca2+ release.

cluster_0 NAADP Signaling Pathway cluster_1 Pharmacological Inhibition Agonist Agonist (e.g., Neurotransmitter) Receptor Cell Surface Receptor Agonist->Receptor NAADP_Synthase NAADP Synthase Receptor->NAADP_Synthase Activates NAADP NAADP NAADP_Synthase->NAADP Synthesizes TPC Two-Pore Channel (TPC) on Acidic Organelle NAADP->TPC Activates Ca_Release Ca²⁺ Release TPC->Ca_Release Downstream Downstream Cellular Responses Ca_Release->Downstream cis_Ned19 This compound cis_Ned19->TPC Inhibits caption Figure 2. The NAADP Signaling Pathway.

Figure 2. The NAADP Signaling Pathway.

Quantitative Data Comparison

The following tables summarize quantitative data from studies investigating the effects of inhibiting the neddylation pathway through genetic knockout or pharmacological inhibition, and the effects of modulating NAADP signaling. Direct comparative studies using both this compound and NAE1/UBA3 knockouts in the same experimental system are limited. Therefore, data from different studies on similar endpoints are presented to provide a comparative overview.

Table 1: Effects on Cell Proliferation and Viability
Model SystemInterventionEndpointResultReference
RAW264.7 MacrophagesMLN4924 (NAE Inhibitor)ProliferationInhibition (IC50 ~50 nM)
Cholangiocarcinoma CellsNAE1 Knockdown (CRISPR/Cas9)ProliferationReduced cell proliferation
Metastatic Colorectal Cancer CellsNED-19 (TPC Antagonist)ProliferationReduced serum-induced proliferation
Human Cardiac Mesenchymal Stromal CellsNAADP-AMProliferationStimulated serum-induced proliferation
Table 2: Effects on Apoptosis
Model SystemInterventionEndpointResultReference
Acute Myeloid Leukemia CellsUBA3 Knockdown (shRNA)ApoptosisIncreased apoptosis
Esophageal Squamous Carcinoma CellsNeddylation Inhibition (MLN4924 or genetic)ApoptosisInduced DR5-mediated apoptosis
Breast Cancer CellsCisplatin (induces apoptosis)ApoptosisIncreased apoptosis
Drosophila Eye and Wing Discsubr3 (E3 ligase) loss-of-functionApoptosisInduced caspase-dependent apoptosis

Experimental Protocols

Genetic Knockout of NAE1/UBA3 (Illustrative Protocol)
  • gRNA Design and Cloning: Design guide RNAs (gRNAs) targeting a critical exon of the Nae1 or Uba3 gene. Clone the gRNA sequences into a suitable CRISPR/Cas9 expression vector.

  • Cell Transfection: Transfect the target cells (e.g., cancer cell line) with the gRNA/Cas9 plasmid using a lipid-based transfection reagent.

  • Single-Cell Cloning and Screening: Select for transfected cells and perform single-cell cloning to isolate individual colonies.

  • Genotype Verification: Expand the clones and extract genomic DNA. Verify the presence of the desired mutation (e.g., indel leading to a frameshift) by PCR and Sanger sequencing.

  • Protein Knockout Confirmation: Confirm the absence of NAE1 or UBA3 protein expression by Western blotting.

  • Phenotypic Analysis: Perform functional assays such as proliferation assays (e.g., CCK-8) and apoptosis assays (e.g., Annexin V staining followed by flow cytometry) to assess the consequences of the knockout.

Pharmacological Inhibition with this compound (Illustrative Protocol)
  • Cell Culture: Plate the target cells at a suitable density in appropriate culture plates.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in cell culture medium immediately before use.

  • Treatment: Remove the existing medium from the cells and add the medium containing different concentrations of this compound or vehicle control (DMSO). Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

  • Functional Assays:

    • Calcium Imaging: Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) and measure changes in intracellular calcium concentration upon stimulation in the presence or absence of this compound.

    • Proliferation Assay: At the end of the treatment period, assess cell viability and proliferation using assays like MTT or by direct cell counting.

    • Apoptosis Assay: Stain cells with Annexin V and propidium iodide and analyze by flow cytometry to quantify apoptotic and necrotic cells.

Experimental Workflow Comparison

The choice between using a pharmacological inhibitor like this compound and a genetic knockout model depends on the specific research question. The following diagrams illustrate the typical experimental workflows for each approach.

cluster_0 Pharmacological Inhibition Workflow (this compound) Start_P Start with Wild-Type Cells/Organism Treat Treat with this compound (Dose-Response & Time-Course) Start_P->Treat Measure_P Measure Acute Phenotype (e.g., Calcium Flux, Apoptosis) Treat->Measure_P Washout Washout Experiment (Assess Reversibility) Measure_P->Washout Analyze_P Analyze Data & Conclude Washout->Analyze_P caption_P Figure 3. Pharmacological Inhibition Workflow.

Figure 3. Pharmacological Inhibition Workflow.

cluster_0 Genetic Knockout Workflow (NAE1/UBA3) Start_G Start with Wild-Type Cells/Embryonic Stem Cells KO_Construct Generate Knockout Construct (e.g., CRISPR/Cas9) Start_G->KO_Construct Transfect_Select Transfect & Select for Modified Cells/Organisms KO_Construct->Transfect_Select Validate_KO Validate Knockout (Genotyping & Western Blot) Transfect_Select->Validate_KO Measure_G Measure Chronic Phenotype (Development, Proliferation) Validate_KO->Measure_G Rescue Rescue Experiment (Re-express Gene) Measure_G->Rescue Analyze_G Analyze Data & Conclude Rescue->Analyze_G caption_G Figure 4. Genetic Knockout Workflow.

Figure 4. Genetic Knockout Workflow.

Discussion and Conclusion

Both pharmacological inhibition with this compound and genetic knockout of neddylation pathway components are invaluable tools for cell signaling research. The choice between them is dictated by the experimental goals.

This compound offers temporal control, allowing for the study of acute effects of blocking NAADP signaling. Its reversible nature is advantageous for dissecting the immediate consequences of pathway inhibition and for in vivo studies where systemic administration is feasible. However, the potential for off-target effects necessitates careful validation and the use of appropriate controls.

Genetic knockout of Nae1 or Uba3 provides a "clean" system for studying the complete and permanent loss of neddylation. This approach is ideal for target validation and for uncovering the fundamental, long-term roles of the neddylation pathway in development and disease. The major considerations for this approach are the potential for embryonic lethality, the development of compensatory mechanisms, and the lack of temporal control.

References

comparing fluorescent properties of cis-Ned19 to other lysosomal probes

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of cis-Ned19 and Commercial Lysosomal Probes

This guide provides a detailed comparison of the fluorescent properties of this compound against commonly used commercial lysosomal probes. It is intended for researchers, scientists, and drug development professionals who are selecting appropriate tools for lysosomal imaging and studying associated signaling pathways. The guide includes quantitative data, experimental protocols, and visualizations to aid in this selection process.

Overview of Lysosomal Probes

Lysosomes are acidic organelles crucial for cellular degradation and recycling processes.[1] Fluorescent probes that selectively accumulate in these organelles are invaluable tools for studying their dynamics, function, and role in disease.[2] The ideal lysosomal probe should be cell-permeable, highly selective for acidic organelles, photostable, and exhibit a strong fluorescent signal with minimal background.[3]

This guide focuses on this compound, a fluorescent chemical probe for nicotinic acid adenine dinucleotide phosphate (NAADP) receptors, and compares its properties to well-established lysosomal dyes like the LysoTracker and LysoBrite series. While this compound's primary application is as an antagonist of NAADP-mediated Ca²⁺ signaling, its intrinsic fluorescence allows for visualization of its subcellular localization, which often includes lysosomes and other acidic vesicles.[4]

Quantitative Comparison of Fluorescent Properties

The selection of a fluorescent probe is highly dependent on its spectral properties and compatibility with available imaging equipment. The following table summarizes the key fluorescent properties of this compound and other common lysosomal probes.

Probe NameExcitation Max (nm)Emission Max (nm)ColorFixableKey Features
This compound 368425BlueNot specifiedFluorescent antagonist of NAADP-mediated Ca²⁺ signaling.
LysoTracker Green DND-26 504511GreenNoStains acidic compartments in live cells.
LysoTracker Red DND-99 577590RedYes (transiently)Cell-permeable dye for acidic organelles.
LysoBrite™ Green 501510GreenNot specifiedHigh photostability and long-term retention in live cells.
LysoBrite™ Red 576596RedNot specifiedFluorescence is significantly enhanced upon entering lysosomes.
LysoBrite™ Deep Red 597619Deep RedNot specifiedSuitable for multiplexing with other fluorescent markers.

Mechanism of Action and Cellular Localization

Most commercial lysosomal probes, such as LysoTracker and LysoBrite, are weakly basic amines linked to a fluorophore. At neutral pH, they are uncharged and can freely cross cell membranes. Once inside the acidic environment of the lysosome (pH 4.5-4.8), the amine group becomes protonated, trapping the probe within the organelle and leading to fluorescence enhancement.

In contrast, this compound is primarily known as an antagonist of the NAADP receptor, which is involved in releasing Ca²⁺ from acidic stores like lysosomes. Its accumulation in these acidic vesicles is likely due to its chemical properties, and its fluorescence provides a means to visualize its target location. Studies have shown that the labeling of pancreatic beta cells by this compound is resistant to bafilomycin A1, an inhibitor of the V-type proton pump that dissipates the lysosomal pH gradient, suggesting a different accumulation or retention mechanism compared to probes like LysoTracker Red.

Experimental Protocols

Below is a generalized protocol for staining lysosomes in live cells with fluorescent probes. Note that optimal conditions, particularly probe concentration and incubation time, may vary depending on the cell type and specific probe used.

General Protocol for Live-Cell Lysosomal Staining
  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Prepare Staining Solution:

    • Warm the probe's stock solution (typically in DMSO) to room temperature.

    • Dilute the stock solution to the recommended working concentration (e.g., 50-75 nM for LysoTracker probes) in a suitable buffer or serum-free medium. It is crucial to prepare this solution fresh.

  • Staining:

    • Remove the culture medium from the cells.

    • Add the staining solution to the cells and incubate for a period ranging from 5 minutes to 1 hour at 37°C, protected from light. Short incubation times (1-5 minutes) are often recommended to avoid potential alkalinizing effects on the lysosomes.

  • Washing:

    • Remove the staining solution.

    • Wash the cells twice with pre-warmed buffer (e.g., PBS or HBSS) or complete growth medium.

  • Imaging:

    • Add fresh, pre-warmed medium or buffer to the cells.

    • Image the cells immediately using a fluorescence microscope with the appropriate filter set for the chosen probe. Most lysosomal probes are intended for live-cell imaging and may not be well-retained after cell fixation.

Visualizing Experimental and Biological Contexts

Diagrams created using DOT language can help illustrate complex workflows and pathways.

G cluster_workflow Experimental Workflow: Comparing Lysosomal Probes prep Prepare Live Cells on Coverslips stain Incubate with Fluorescent Probe (e.g., this compound, LysoTracker) prep->stain wash Wash Cells to Remove Excess Probe stain->wash image Acquire Images via Fluorescence Microscopy wash->image analyze Analyze Images (Colocalization, Intensity, etc.) image->analyze compare Compare Probe Performance analyze->compare G cluster_pathway NAADP-Mediated Ca²⁺ Signaling Pathway stimulus Cellular Stimulus naadp NAADP Production stimulus->naadp receptor NAADP Receptor (e.g., TPC2) naadp->receptor activates lysosome Acidic Ca²⁺ Store (e.g., Lysosome) ca_release Ca²⁺ Release lysosome->ca_release releases Ca²⁺ from receptor->lysosome cis_ned19 This compound (Antagonist) cis_ned19->receptor inhibits

References

A Comparative Guide to cis-Ned19 and Other NAADP Receptor Antagonists: Specificity and Binding Validation

Author: BenchChem Technical Support Team. Date: November 2025

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent second messenger that mobilizes intracellular calcium (Ca²⁺) from acidic organelles, such as lysosomes.[1] This distinct signaling pathway is crucial in a variety of cellular processes, making it a compelling target for therapeutic intervention. The development of specific antagonists for the NAADP pathway is essential for dissecting its physiological roles and for the development of novel drugs. This guide provides an objective comparison of the performance of key NAADP antagonists, with a focus on the validation of cis-Ned19's binding to NAADP receptors, supported by experimental data.

Performance Comparison of NAADP Antagonists

The validation of NAADP-specific Ca²⁺ release heavily relies on the use of specific antagonists. Ned-19 and its analogs have been instrumental in understanding the NAADP receptor system, providing evidence for a two-site binding model: a high-affinity "locking" site and a low-affinity "opening" site.[2]

CompoundTargetEffect on NAADP-mediated Ca²⁺ ReleaseEffect on [³²P]NAADP BindingIC₅₀ for Ca²⁺ Release InhibitionIC₅₀ for Binding InhibitionKey Insight
This compound NAADP ReceptorInhibitionInhibition800 nM[3]15 µM[3]Antagonist of both Ca²⁺ release and NAADP binding.
trans-Ned19 NAADP ReceptorInhibitionInhibition6 nM[3]0.4 nMMore potent diastereomer of Ned-19.
Ned-19.4 NAADP Receptor (low-affinity site)InhibitionNo Inhibition10 µMN/AInhibits Ca²⁺ release without affecting high-affinity NAADP binding, suggesting it targets the low-affinity "opening" site.
Ned-20 NAADP Receptor (high-affinity site)No InhibitionInhibition> 100 µM1.2 µMInhibits high-affinity NAADP binding without blocking Ca²⁺ release, indicating it targets the high-affinity "locking" site.
BZ194 NAADP/Ca²⁺ signaling pathwayInhibitionN/ALow micromolar rangeN/ASpecific for the NAADP/Ca²⁺ signaling pathway.

Specificity of Ned-19

An ideal NAADP antagonist should potently inhibit NAADP-induced Ca²⁺ release without affecting other major intracellular Ca²⁺ release pathways, namely the inositol 1,4,5-trisphosphate (IP₃) and cyclic ADP-ribose (cADPR) pathways. Experimental data demonstrates that Ned-19 is highly selective for NAADP-mediated Ca²⁺ release. At a concentration of 100 µM, Ned-19 effectively eliminated NAADP-mediated Ca²⁺ release while not significantly affecting Ca²⁺ release induced by IP₃ or cADPR.

Signaling Pathways and Experimental Validation

To understand the action of these antagonists, it is crucial to visualize the NAADP signaling pathway and the experimental procedures used to assess their specificity.

NAADP_Signaling_Pathway cluster_stimulus External Stimulus cluster_messenger Second Messenger Production cluster_calcium_release Intracellular Ca²⁺ Release cluster_antagonists Antagonist Intervention Stimulus Agonist Receptor Cell Surface Receptor Stimulus->Receptor NAADP_Synthase NAADP Synthase Receptor->NAADP_Synthase NAADP NAADP NAADP_Synthase->NAADP TPC TPC NAADP->TPC binds Lysosome Lysosome (Acidic Store) Lysosome->TPC Ca_release Ca²⁺ Release TPC->Ca_release cis_Ned19 This compound cis_Ned19->TPC blocks

NAADP signaling pathway and point of antagonist action.

The diagram above illustrates the canonical NAADP signaling pathway, where an external stimulus leads to NAADP production, which then binds to two-pore channels (TPCs) on lysosomal stores to elicit Ca²⁺ release. Antagonists like this compound act by blocking this interaction.

Experimental Protocols

Validation of this compound binding and its antagonistic effects relies on key experimental procedures, primarily radioreceptor binding assays and calcium release assays.

[³²P]NAADP Radioreceptor Binding Assay

This assay directly measures the ability of a compound to compete with radiolabeled NAADP for binding to its high-affinity receptor site.

Radioreceptor_Binding_Assay cluster_preparation 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_quantification 4. Quantification & Analysis Membranes Prepare Membranes (e.g., from sea urchin eggs) Incubate Incubate membranes with [³²P]NAADP and competitor (e.g., this compound) Membranes->Incubate Filter Separate bound and free radioligand by filtration Incubate->Filter Count Measure radioactivity on filters Filter->Count Analyze Determine IC₅₀ for binding inhibition Count->Analyze

Workflow for the [³²P]NAADP Radioreceptor Binding Assay.

Methodology:

  • Membrane Preparation: Homogenates from a source rich in NAADP receptors, such as sea urchin eggs, are prepared.

  • Incubation: The prepared membranes are incubated with a fixed concentration of radiolabeled [³²P]NAADP and varying concentrations of the antagonist being tested (e.g., this compound).

  • Separation: The mixture is filtered to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Quantification and Analysis: The amount of radioactivity retained on the filters is measured. The data is then used to determine the concentration of the antagonist required to inhibit 50% of the specific binding of [³²P]NAADP (IC₅₀).

Calcium Release Assay in Permeabilized Cells

This assay measures the ability of an antagonist to block NAADP-induced Ca²⁺ release from intracellular stores.

Calcium_Release_Assay cluster_loading 1. Cell Preparation cluster_incubation 2. Antagonist Incubation cluster_stimulation 3. Stimulation & Measurement cluster_analysis 4. Analysis Load Load cells with a fluorescent Ca²⁺ indicator Permeabilize Permeabilize cell membrane Load->Permeabilize Incubate Incubate with antagonist (e.g., this compound) Permeabilize->Incubate Stimulate Add NAADP to trigger Ca²⁺ release Incubate->Stimulate Measure Monitor changes in intracellular Ca²⁺ Stimulate->Measure Analyze Determine IC₅₀ for Ca²⁺ release inhibition Measure->Analyze

Workflow for the Calcium Release Assay.

Methodology:

  • Cell Preparation: Cells are loaded with a fluorescent Ca²⁺ indicator dye. The plasma membrane is then permeabilized to allow the introduction of non-membrane-permeant molecules like NAADP.

  • Antagonist Incubation: The permeabilized cells are pre-incubated with the NAADP antagonist for a short period.

  • Stimulation and Measurement: NAADP is added to the medium to induce Ca²⁺ release, and the resulting changes in intracellular Ca²⁺ concentration are monitored using fluorescence microscopy or a plate reader.

  • Data Analysis: The inhibition of the Ca²⁺ response in the presence of the antagonist is quantified to determine the IC₅₀ value.

  • Specificity Controls: To confirm the specificity of the antagonist, parallel experiments are conducted where Ca²⁺ release is induced by IP₃ or cADPR in the presence of the NAADP antagonist. The antagonist should not inhibit Ca²⁺ release by these other second messengers.

Conclusion

The available data strongly support the role of this compound as a specific antagonist of NAADP receptors. Its comparison with analogs like Ned-19.4 and Ned-20 has been pivotal in elucidating the two-site binding model of the NAADP receptor. The high specificity of Ned-19 for the NAADP pathway, with minimal effects on IP₃ and cADPR signaling, makes it an invaluable tool for the specific investigation of NAADP-mediated Ca²⁺ signaling in various physiological and pathological contexts. The detailed experimental protocols provided offer a foundation for the rigorous evaluation of novel NAADP antagonists, which will be crucial for advancing our understanding of this unique Ca²⁺ signaling pathway and for the development of targeted therapeutics.

References

Safety Operating Guide

Navigating the Safe Disposal of cis-Ned19: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. cis-Ned19, a valuable tool in studying calcium signaling pathways, requires careful consideration for its disposal due to its chemical properties and biological activity. This guide provides essential, step-by-step procedural information for the safe and compliant disposal of this compound waste.

Immediate Safety and Disposal Overview:

This compound is a biologically active, cell-permeant compound and should be handled with care. While a specific Safety Data Sheet (SDS) detailing disposal procedures is not publicly available in the provided search results, the precautionary principle dictates that it should be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[1][2][3][4] The primary and most critical step for its disposal is to arrange for its collection by a certified environmental health and safety (EHS) provider.[2]

Key Properties of this compound

A summary of the known properties of this compound is provided below. This information is crucial for understanding its behavior and for making informed decisions on its handling and disposal.

PropertyValue/ClassificationSource
Molecular Formula C₃₀H₃₁FN₄O₃
Molecular Weight 514.59 g/mol
Appearance Likely a solid powder
Solubility Soluble in organic solvents such as DMSO
Biological Activity Antagonist of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) receptors, inhibits Ca²⁺ release
Storage Store at -20°C

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure that all necessary safety measures are in place.

  • Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE) : A comprehensive suite of PPE is required:

    • Eye Protection : Wear chemical safety goggles.

    • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Body Protection : Wear a lab coat and closed-toe shoes.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Designated Waste Container : Collect waste this compound in a designated, properly labeled, and sealable container. The container should be made of a material compatible with the chemical and any solvents used.

  • Waste Categories :

    • Solid Waste : Collect unused or expired solid this compound, as well as contaminated consumables (e.g., weighing paper, pipette tips), in a designated hazardous waste container.

    • Liquid Waste : Collect solutions of this compound in a labeled, leak-proof hazardous waste container. Do not mix with other incompatible waste streams.

  • Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the concentration, solvent, and the date when the first drop of waste was added.

Step 3: Storage of Chemical Waste

Waste containers must be stored safely pending disposal.

  • Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA, which should be at or near the point of generation.

  • Secondary Containment : Place the waste container in a secondary containment tray to capture any potential leaks or spills.

  • Storage Conditions : Keep the container tightly sealed and store in a cool, dry, and well-ventilated area, away from incompatible materials.

Step 4: Final Disposal

The final disposal of this compound waste must be handled by professionals.

  • Contact Environmental Health and Safety (EHS) : Once the waste container is full or ready for disposal, contact your institution's EHS department. Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Professional Disposal : The waste must be disposed of through an approved hazardous waste disposal facility in accordance with all local, state, and federal regulations.

Experimental Protocols

As this document provides procedural guidance for disposal rather than experimental results, there are no experimental protocols to report.

Mandatory Visualizations

Disposal Workflow for this compound

The following diagram illustrates the logical flow for the proper handling and disposal of this compound.

Start Start: Handling this compound Waste PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate Segregate Waste (Solid vs. Liquid) PPE->Segregate Collect Collect in Labeled Hazardous Waste Container Segregate->Collect Store Store in Designated SAA with Secondary Containment Collect->Store Contact_EHS Contact EHS for Pickup Store->Contact_EHS Disposal Professional Disposal via Certified Vendor Contact_EHS->Disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling cis-Ned19

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Material Safety Data Sheet (MSDS) for cis-Ned19 was found during the search. The following guidance is based on general laboratory safety protocols for handling potentially hazardous chemical compounds, fluorescent dyes, and NAADP antagonists. Researchers must conduct a thorough risk assessment before handling this compound and consult their institution's safety office.

Personal Protective Equipment (PPE)

Due to the lack of specific toxicity data for this compound, a cautious approach to personal protection is warranted. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.[1]

PPE CategoryRecommendationRationale
Hand Protection Double-gloving with nitrile gloves is recommended.Provides a robust barrier against skin contact. The outer glove should be changed immediately after handling the compound.[1]
Eye Protection Chemical safety goggles should be worn at all times.Protects the eyes from airborne powder particles and potential splashes of solutions containing the compound.[1]
Body Protection A dedicated lab coat, preferably disposable or made of a material that can be decontaminated, should be worn.Prevents contamination of personal clothing. The lab coat should be removed before leaving the designated work area.[1]
Respiratory Protection For weighing and handling the powder outside of a containment system (e.g., fume hood, glove box), a NIOSH-approved N95 or higher-level respirator is recommended.Minimizes the risk of inhaling fine powder particles. The necessity and type of respiratory protection should be determined by a risk assessment.[1]
Foot Protection Closed-toe shoes are mandatory in the laboratory.Protects the feet from potential spills.

Operational Plans: Handling and Storage

All handling of powdered this compound should occur in a designated area, such as a certified chemical fume hood or a glove box, to control airborne particles. When preparing solutions, the solvent should be added to the powder slowly to prevent splashing.

For storage, this compound should be kept in a cool, dry, and well-ventilated area, away from incompatible materials. Many similar compounds are stored at -20°C. The storage container should be clearly labeled with the compound's identity and any relevant hazard warnings.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

Waste TypeDisposal Recommendation
Unused/Expired this compound Dispose of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain.
Contaminated Labware (solid) Items such as pipette tips, tubes, and gloves should be collected in a designated hazardous waste container.
Contaminated Labware (liquid) The first rinse of any glassware that contained this compound should be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on institutional policies, but collecting all rinses is a best practice.
Solutions of this compound All solutions containing this compound must be disposed of as hazardous chemical waste. No in-lab drain disposal is allowed.

Experimental Protocols

General Protocol for Handling Powdered this compound:

  • Preparation: Don all required PPE as outlined in the table above.

  • Work Area: Conduct all manipulations of the powdered compound within a chemical fume hood or glove box to minimize inhalation exposure.

  • Weighing: Use a tared weigh boat or paper. Handle with care to avoid creating dust.

  • Solubilization: Slowly add the solvent to the powder to avoid splashing. Ensure the container is appropriately capped before mixing.

  • Cleanup: Clean all surfaces and equipment that came into contact with the compound. Dispose of all contaminated materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.

Minor Spill Cleanup Procedure:

This procedure is for small, manageable spills. For large spills, evacuate the area and contact your institution's environmental health and safety department.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Wear appropriate PPE, including double nitrile gloves, safety goggles, a lab coat, and if necessary, respiratory protection.

  • Containment: For liquid spills, use an absorbent material to dike the spill and prevent it from spreading.

  • Absorption: Cover the spill with a chemical absorbent powder, starting from the outside and working inwards.

  • Collection: Once the material is fully absorbed, use a scoop and scraper to collect the material into a designated hazardous waste bag or container.

  • Decontamination: Wipe the spill area with a suitable solvent (if known and safe) or soap and water. Collect the cleaning materials as hazardous waste.

  • Disposal: Seal the hazardous waste container and label it appropriately. Arrange for pickup by your institution's hazardous waste management service.

  • Final Steps: Remove and dispose of all PPE as hazardous waste. Wash hands thoroughly.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_spill Spill Response (Minor) Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Proceed Work_Area Work in Containment (Fume Hood/Glove Box) Don_PPE->Work_Area Enter Lab Weigh_Compound Weigh Compound Work_Area->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Alert Alert Personnel Weigh_Compound->Alert Spill Occurs Decontaminate Decontaminate Work Area & Equipment Prepare_Solution->Decontaminate Prepare_Solution->Alert Spill Occurs Segregate_Waste Segregate & Label Hazardous Waste Decontaminate->Segregate_Waste Dispose_Waste Dispose via EHS Segregate_Waste->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Final Step Contain Contain & Absorb Alert->Contain Collect Collect Waste Contain->Collect Decontaminate_Spill Decontaminate Area Collect->Decontaminate_Spill Decontaminate_Spill->Segregate_Waste Add Spill Waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.